GSK591
描述
属性
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK591: A Potent and Selective PRMT5 Inhibitor for Epigenetic Research
An In-depth Technical Guide on the Discovery, Synthesis, and Application of GSK591
Abstract
This compound is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a crucial epigenetic regulator, PRMT5 plays a significant role in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its discovery, detailed chemical synthesis, mechanism of action, and key biological data. Furthermore, it offers detailed protocols for relevant enzymatic assays and visualizes the associated signaling pathways and experimental workflows, serving as a valuable resource for researchers and professionals in drug discovery and development.
Discovery and Development
This compound, also known as EPZ015866 or GSK3203591, was developed through the optimization of an initial high-throughput screening hit. It is an analog of the well-characterized PRMT5 inhibitor, EPZ015666. The development of this compound was a collaborative effort between Epizyme and GlaxoSmithKline, aimed at creating a chemical probe with improved potency and selectivity for studying the biological functions of PRMT5.
Quantitative Biological Data
This compound exhibits potent inhibition of the PRMT5/MEP50 complex and demonstrates cellular activity by inhibiting the methylation of PRMT5 substrates. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 (PRMT5) | 4 nM | In vitro biochemical assay | [1] |
| IC50 (PRMT5/MEP50) | 11 nM | In vitro biochemical assay (Histone H4 methylation) | [2] |
| EC50 | 56 nM | Z-138 cells (SmD3 symmetric arginine methylation) | [2] |
| Cell Proliferation IC50 | 62 nM | Z-138 cells | [1] |
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process adapted from the synthesis of its analog, EPZ015666. The following is a detailed protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(tosyloxy)propan-2-ol
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (B50084) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), add (R)-glycidyl tosylate.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tosylated intermediate.
Step 2: Synthesis of (S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
-
The tosylated intermediate from Step 1 is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a base, such as sodium hydroxide, to the solution.
-
Stir the reaction at room temperature for 2-4 hours to facilitate the epoxide ring formation.
-
Extract the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the epoxide intermediate.
Step 3: Synthesis of 2-(cyclobutylamino)picolinonitrile
-
In a sealed vessel, combine 2-chloropicolinonitrile and cyclobutylamine.
-
Add a suitable base, such as triethylamine, and a solvent like ethanol (B145695).
-
Heat the mixture at an elevated temperature (e.g., 100 °C) for 12-16 hours.
-
After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to obtain the picolinonitrile derivative.
Step 4: Synthesis of 2-(cyclobutylamino)picolinic acid
-
The picolinonitrile derivative from Step 3 is subjected to hydrolysis.
-
Dissolve the nitrile in a mixture of ethanol and water containing a strong base, such as sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield the picolinic acid.
Step 5: Synthesis of this compound (N-((S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-2-(cyclobutylamino)picolinamide)
-
Dissolve the picolinic acid from Step 4 in a suitable aprotic solvent like dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIPEA).
-
Add the epoxide intermediate from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
The reaction mixture is then diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford the final product, this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a substrate-competitive inhibitor of PRMT5. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. It forms a complex with MEP50 (methylosome protein 50), which is essential for its catalytic activity. By inhibiting PRMT5, this compound prevents the symmetric dimethylation of key substrates, leading to downstream effects on gene expression and cellular processes.
One of the key pathways affected by PRMT5 inhibition is the Akt/GSK3β signaling pathway. Inhibition of PRMT5 has been shown to reduce the phosphorylation of Akt and GSK3β, which in turn affects the expression of downstream targets like cyclin D1 and cyclin E1, leading to cell cycle arrest and apoptosis in cancer cells.
References
GSK591: A Technical Guide to its Mechanism of Action as a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a crucial epigenetic regulator, PRMT5 is implicated in a multitude of cellular processes, and its dysregulation is linked to various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, summarizing quantitative data from biochemical and cellular assays, and outlining the experimental protocols used to elucidate its function. The guide is intended to be a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of PRMT5
This compound functions as a highly selective inhibitor of PRMT5, a type II protein arginine methyltransferase. PRMT5 is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in regulating gene expression, mRNA splicing, signal transduction, and DNA repair.[2] this compound exerts its inhibitory effect by competing with the substrate of the PRMT5/MEP50 complex.[3] The inhibition of PRMT5's methyltransferase activity by this compound leads to a global reduction in symmetric dimethylarginine (SDMA), which serves as a reliable biomarker for the inhibitor's on-target activity.[4]
Key Signaling Pathways Modulated by this compound
The inhibition of PRMT5 by this compound triggers a cascade of downstream effects on several critical cellular signaling pathways. These alterations collectively contribute to the anti-proliferative and pro-apoptotic effects observed in cancer cells.
Downregulation of the AKT/GSK3β Signaling Pathway
This compound treatment has been shown to significantly suppress the AKT/GSK3β signaling pathway, a crucial regulator of cell survival and proliferation.[5] Mechanistically, PRMT5 can directly methylate and activate AKT.[4] By inhibiting PRMT5, this compound prevents this activation, leading to decreased phosphorylation of AKT at both Thr308 and Ser473.[4] This, in turn, reduces the phosphorylation of downstream targets of AKT, such as GSK3β, and subsequently downregulates the expression of cell cycle proteins like cyclin D1 and cyclin E1.[5][6] The net effect is the induction of cell cycle arrest and a reduction in cancer cell proliferation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GSK591: A Potent and Selective PRMT5 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as gene transcription, RNA splicing, and signal transduction. Overexpression of PRMT5 is implicated in the progression of numerous cancers. GSK591 (also known as EPZ015866 and GSK3203591) is a potent and highly selective small molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its impact on key signaling pathways. Detailed experimental protocols for assays commonly used to evaluate this compound are provided to facilitate its use in preclinical research.
Introduction
Protein arginine methylation is a crucial post-translational modification that regulates the function of both histone and non-histone proteins. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues.[1] Its activity is essential for various cellular functions, and its dysregulation is linked to the pathogenesis of several cancers, including lymphoma, lung cancer, and glioblastoma.[2][3]
This compound is a chemical probe developed to selectively inhibit the enzymatic activity of PRMT5.[1] Its high potency and selectivity make it an invaluable tool for investigating the biological roles of PRMT5 and for preclinical evaluation of PRMT5 inhibition as a therapeutic strategy.
Mechanism of Action
This compound is a potent and selective inhibitor of PRMT5.[1] It acts by binding to the S-adenosyl-L-methionine (SAM) binding pocket of PRMT5, thereby preventing the transfer of methyl groups from SAM to its protein substrates. This inhibition of PRMT5's methyltransferase activity leads to a global reduction in SDMA levels on histone and non-histone proteins.[4] The PRMT5/MEP50 complex is the primary target of this compound, and the inhibition of this complex's activity is a key aspect of its mechanism.[1]
Biochemical and Cellular Activity
The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
| Assay Type | Target | Substrate | IC50 | Reference |
| Biochemical Assay | PRMT5/MEP50 Complex | Histone H4 | 11 nM | [1] |
| Cell-free Assay | PRMT5 | N/A | 4 nM | |
| Table 1: Biochemical Activity of this compound |
| Cell Line | Assay Type | EC50 | Reference |
| Z-138 | Inhibition of symmetric arginine methylation of SmD3 | 56 nM | [1] |
| Table 2: Cellular Activity of this compound |
Selectivity Profile
This compound exhibits high selectivity for PRMT5 over other methyltransferases. In a panel of methyltransferases, this compound showed no significant inhibition at concentrations up to 50 µM.[1] This high degree of selectivity makes it a reliable tool for specifically probing the functions of PRMT5.
Signaling Pathways Modulated by this compound
Inhibition of PRMT5 by this compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and immune response.
AKT/GSK3β Signaling Pathway
This compound treatment leads to a significant reduction in the phosphorylation of AKT at both Thr308 and Ser473, as well as the phosphorylation of its downstream target GSK3β at Ser9.[4] This indicates that PRMT5 activity is required for the activation of the AKT signaling pathway. The inhibition of this pathway contributes to the anti-proliferative effects of this compound.
Caption: this compound inhibits PRMT5, leading to decreased AKT activation.
WNT/β-catenin Signaling Pathway
PRMT5 has been shown to promote WNT/β-catenin signaling. Inhibition of PRMT5 can lead to decreased expression of WNT/β-catenin target genes, such as CYCLIN D1 and c-MYC, thereby suppressing cancer cell proliferation.
Caption: this compound inhibits PRMT5, suppressing WNT/β-catenin signaling.
Regulation of PD-L1 Expression
PRMT5 inhibition by this compound has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1, also known as CD274) in lung cancer cells.[5] This effect is mediated through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on the CD274 promoter.[5] This finding has important implications for combination therapies with immune checkpoint inhibitors.
Caption: this compound inhibits PRMT5, leading to increased PD-L1 expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the use of this compound in research.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol describes the detection of global SDMA levels in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% sodium dodecyl sulfate, 1% sodium deoxycholate, 5 mM EDTA) supplemented with protease inhibitor cocktail.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pan-symmetric dimethylarginine (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the SDMA signal to a loading control such as β-actin or GAPDH.
-
Caption: Workflow for Western Blot analysis of SDMA levels.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell proliferation.[3]
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 4 days).[3]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of this compound.[5]
-
Cell Implantation:
-
Subcutaneously inject 1.5 x 10^6 LLC cells in 150 µL of a 1:1 mixture of PBS and Matrigel into the right flank of nude mice.[5]
-
-
Treatment:
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
At the end of the study (e.g., after 12 days of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).[5]
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for performing a ChIP assay to investigate the binding of H4R3me2s to a specific promoter region following this compound treatment.[5][6]
-
Cross-linking:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H4R3me2s or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Use the purified DNA for qPCR analysis with primers specific for the promoter region of interest (e.g., the CD274 promoter).[5]
-
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of PRMT5 that serves as an essential tool for dissecting the biological functions of this enzyme. Its ability to modulate key signaling pathways involved in cancer progression highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate the use of this compound in preclinical research and contribute to a deeper understanding of the therapeutic potential of PRMT5 inhibition.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PRMT5 regulates epigenetic changes in suppressive Th1-like iTregs in response to IL-12 treatment [frontiersin.org]
GSK591: A Technical Guide to its Biochemical and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Biochemical Activity
This compound is a highly potent inhibitor of the PRMT5/MEP50 complex. In biochemical assays, it has been shown to effectively block the methyltransferase activity of PRMT5, preventing the symmetric dimethylation of its substrates, such as histone H4.
Table 1: Biochemical Potency of this compound
| Target Complex | Assay Type | Substrate | IC50 (nM) | Reference |
| PRMT5/MEP50 | Homogeneous Time-Resolved Fluorescence (HTRF) | Histone H4 | 11 | [1][2][3][5] |
| PRMT5 | Cell-free assay | - | 4 | [1][4] |
Cellular Activity
In a cellular context, this compound effectively inhibits the symmetric arginine methylation of PRMT5 substrates. This leads to a variety of downstream effects, including cell growth inhibition, induction of apoptosis, and cell cycle arrest in cancer cell lines.
Table 2: Cellular Potency and Activity of this compound
| Cell Line | Assay Type | Target/Marker | EC50 (nM) | Effect | Reference |
| Z-138 | Inhibition of symmetric arginine methylation | SmD3 | 56 | - | [2][6] |
| Various | Selectivity profiling | Panel of methyltransferases | >50,000 | Highly selective for PRMT5 | [2][6] |
| A549, H1299 (Lung Cancer) | Cell Proliferation (CCK-8) | - | - | Repressed proliferation | [5] |
| A549, ASTC-a-1 (Lung Cancer) | Apoptosis | - | - | Promoted resveratrol-induced apoptosis | [7] |
| NCI-H929, U266 (Multiple Myeloma) | Pyroptosis | CASP1 | - | Activated CASP1-mediated cell pyroptosis at 5 µM | [8] |
| Neuroblastoma cell lines | Cell Viability (MTS) | - | Low nM | Decreased viability and triggered apoptosis | [9] |
| OCI-AML-20 (Leukemia) | Cell Proliferation | - | - | Decreased S-phase frequency and induced senescence | [10] |
| Glioma Stem-like Cells (GSCs) | Inhibition of SDMA expression | Symmetric Dimethylarginine (SDMA) | <1,500 | Total inhibition of SDMA expression | [11] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting PRMT5, which in turn modulates various downstream signaling pathways. A key mechanism is the reduction of symmetric dimethylarginine (sDMA) marks on histone and non-histone proteins. This can lead to alterations in gene expression, including the downregulation of cell cycle promoters like Cyclin D1 and E1, and the modulation of signaling pathways such as the AKT/GSK3β axis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Biochemical PRMT5 HTRF Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against the PRMT5/MEP50 complex.
Materials:
-
PRMT5/MEP50 enzyme complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Europium cryptate-labeled anti-methyl-histone antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound compound
-
384-well low-volume microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the PRMT5/MEP50 enzyme, biotinylated histone H4 peptide substrate, and this compound to the wells of a 384-well plate.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add the detection reagents: Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the PRMT5 HTRF assay.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This protocol details the detection of changes in global symmetric dimethylarginine levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine (sDMA)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the target engagement of this compound with PRMT5 in intact cells.
Materials:
-
Cell culture reagents
-
This compound compound
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents (as described above)
Procedure:
-
Culture and treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot for PRMT5 protein levels.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cell Viability Assay (e.g., CCK-8 or MTS)
This protocol describes a colorimetric assay to measure the effect of this compound on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
This compound compound
-
96-well plates
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cell culture reagents
-
This compound compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT5. Its high potency and selectivity make it an excellent tool for elucidating the role of arginine methylation in health and disease. The data and protocols provided in this guide offer a solid foundation for researchers to investigate the biochemical and cellular effects of this compound and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Inhibition of Symmetric Dimethylarginine (SDMA) by GSK591
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The primary function of PRMT5 is the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to the formation of symmetric dimethylarginine (SDMA). Overexpression and dysregulation of PRMT5 have been implicated in various diseases, including cancer, making it a significant therapeutic target.[1][2] this compound serves as a critical chemical probe for elucidating the biological roles of PRMT5 and the downstream effects of SDMA inhibition.
Core Mechanism of Action
This compound, also known as EPZ015866 or GSK3203591, is a small molecule inhibitor that targets the enzymatic activity of PRMT5.[1][3][4] PRMT5 is the primary enzyme responsible for catalyzing the formation of SDMA on substrate proteins.[2][5] It typically functions as part of a complex with a binding partner, such as MEP50 (methylosome protein 50), which is essential for its methyltransferase activity.[1] this compound potently and selectively inhibits the PRMT5/MEP50 complex, thereby blocking the transfer of methyl groups to arginine residues and reducing the overall levels of cellular SDMA.[1][3]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
GSK591: A Technical Guide to its Impact on Histone H4R3 Methylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK591, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the mechanism of action, quantitative effects on histone H4 arginine 3 (H4R3) methylation, experimental protocols for its study, and its influence on key cellular signaling pathways.
Introduction: this compound and the Epigenetic Landscape
This compound (also known as EPZ015866 or GSK3203591) is a crucial chemical probe for interrogating the biological functions of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (SDMA) on both histone and non-histone proteins.[2] A key substrate of PRMT5 is histone H4, which it symmetrically dimethylates at arginine 3 (H4R3me2s).[3] This epigenetic mark is predominantly associated with transcriptional repression.[4][5] By inhibiting PRMT5, this compound serves as a powerful tool to reverse this repressive mark, leading to changes in gene expression and downstream cellular phenotypes. Its high potency and selectivity make it an invaluable asset for research in oncology, immunology, and developmental biology.
Core Mechanism of Action
This compound functions by targeting the PRMT5/MEP50 complex. MEP50 (methylosome protein 50) is a WD40-repeat protein that is essential for PRMT5's methyltransferase activity.[1][2] this compound acts as an S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the substrate-binding pocket of PRMT5. This inhibition prevents the transfer of methyl groups from SAM to arginine residues on target substrates, including histone H4. The direct consequence is a significant, dose-dependent reduction in the levels of symmetric dimethylarginine marks, most notably H4R3me2s.[6][7]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The function of histone methylation and acetylation regulators in GBM pathophysiology [frontiersin.org]
- 6. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Systematic Analysis of the Impact of R-Methylation on RBPs-RNA Interactions: A Proteomic Approach [frontiersin.org]
The Role of GSK591 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK591 is a potent and highly selective chemical probe that acts as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] Its primary role in gene regulation stems from its ability to modulate the epigenetic landscape and post-transcriptional processing of RNA. By inhibiting the catalytic activity of PRMT5, this compound prevents the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to significant alterations in gene expression and cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound functions as a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[1][5] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[1][6] The PRMT5/MEP50 complex is crucial for this catalytic activity.[1] By binding to PRMT5, this compound blocks the methylation of key substrates, most notably Histone H4 at arginine 3 (H4R3).[1][4] This inhibition of H4R3 symmetric dimethylation (H4R3me2s) alters the chromatin state and directly impacts gene transcription.[7][8]
The functional consequences of PRMT5 inhibition by this compound are context-dependent, leading to both upregulation and downregulation of gene expression.[7] For instance, PRMT5-mediated H4R3me2s is often associated with transcriptional repression.[7][8] Therefore, treatment with this compound can lead to the reactivation of silenced genes.[7][9] Conversely, PRMT5 is also involved in transcriptional activation, and its inhibition can lead to the downregulation of genes critical for cell proliferation and survival, such as MYC and E2F1.[10][11]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of PRMT5 has been shown to impact several critical signaling pathways implicated in cancer and other diseases:
-
AKT Signaling Pathway: this compound treatment has been demonstrated to suppress the AKT signaling pathway.[10][12] This occurs through the direct interaction of PRMT5 with AKT, leading to its methylation and activation.[10][12] Inhibition of PRMT5 by this compound prevents AKT methylation, resulting in decreased phosphorylation of AKT and its downstream targets like GSK3β, which in turn can lead to reduced cell proliferation.[10][12]
-
TGFβ Pathway: The PRMT5-MEP50 complex is a crucial intermediary in the Transforming Growth Factor-beta (TGFβ) signaling pathway, which is involved in cellular processes like invasion and metastasis.[13] PRMT5-mediated histone methylation is essential for the transcriptional response to TGFβ.[13]
-
PD-L1 Expression: Inhibition of PRMT5 by this compound has been observed to increase the expression of Programmed Death-Ligand 1 (PD-L1, also known as CD274).[8] Mechanistically, PRMT5 can deposit repressive H4R3me2s marks on the CD274 promoter, and its inhibition by this compound can alleviate this repression, leading to increased PD-L1 expression.[8] This has implications for immuno-oncology, suggesting potential combination therapies.
-
RNA Splicing Machinery: Beyond histone modification, PRMT5 methylates components of the spliceosome.[5][7][14] Inhibition of PRMT5 with this compound can lead to widespread disruption of pre-mRNA splicing, affecting the production of functional proteins and contributing to its anti-cancer effects.[5][7][14]
Quantitative Data
The potency and cellular effects of this compound have been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 4 nM | PRMT5 (in vitro) | [2][4] |
| IC50 | 11 nM | PRMT5/MEP50 complex (methylating Histone H4) | [1][3][4] |
| EC50 | 56 nM | Inhibition of symmetric arginine methylation of SmD3 in Z-138 cells | [1][3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16][17] EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is used to determine the effect of this compound on cell growth and to calculate the GI50 (concentration for 50% of maximal inhibition of proliferation).
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density appropriate for the cell line's doubling time to ensure logarithmic growth during the assay.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).[18]
-
Incubation: Incubate the plates for a period of 3 to 6 days, depending on the cell line's doubling time.[18]
-
Cell Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® which measures ATP levels, an indicator of metabolically active cells.[18]
-
Data Analysis: Measure luminescence using a plate reader. Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.[18]
Western Blot Analysis for Protein Expression and Modification
This protocol assesses the effect of this compound on the expression levels of target proteins and the status of symmetric dimethylarginine (SDMA) marks.
Methodology:
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PRMT5, SDMA, p-AKT, total AKT, Cyclin D1, cleaved PARP). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis by qRT-PCR
This protocol measures changes in the mRNA levels of target genes following this compound treatment.
Methodology:
-
Cell Treatment and RNA Isolation: a. Treat cells with this compound for a shorter duration than for protein studies, as transcript changes can be rapid (e.g., 4, 8, or 24 hours).[19] b. Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.[19]
-
cDNA Synthesis: a. Assess RNA quality and quantity using a spectrophotometer.[19] b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[19]
-
Quantitative PCR: a. Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., MYC, CD274, CASP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. b. Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to determine the effect of this compound on the enrichment of H4R3me2s at specific gene promoters.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H4R3me2s or a control IgG overnight. Precipitate the antibody-protein-DNA complexes with protein A/G beads.
-
Wash and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers designed for the promoter regions of target genes. Analyze the enrichment relative to the input and IgG control.
Visualizations
Caption: Mechanism of action of this compound in gene regulation.
Caption: Inhibition of the AKT signaling pathway by this compound.
Caption: Workflow for analyzing gene expression changes.
Conclusion
This compound is a valuable tool for studying the role of PRMT5 in gene regulation. Its high potency and selectivity allow for the precise dissection of PRMT5-mediated pathways. The inhibition of PRMT5 by this compound leads to a complex array of downstream effects, including altered histone methylation, modulation of key signaling pathways such as AKT, and disruption of RNA splicing. These effects culminate in significant changes in gene expression, impacting cellular processes like proliferation, survival, and immune response. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of this compound in their specific model systems. Further research into the therapeutic potential of PRMT5 inhibition with compounds like this compound is warranted, particularly in the context of oncology and other diseases characterized by epigenetic dysregulation.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition disrupts splicing and stemness in... - BV FAPESP [bv.fapesp.br]
- 15. researchgate.net [researchgate.net]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. Methods of estimation of IC50 and SC50 parameters for indirect response models from single dose data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
GSK591: A Potent Modulator of Cancer Cell Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591, also known as EPZ015866, is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA repair.[3][4] Upregulation of PRMT5 has been observed in a wide range of solid and hematological malignancies, including lung cancer, breast cancer, glioblastoma, colorectal cancer, and lymphoma, often correlating with poor prognosis.[3][4][5] This has positioned PRMT5 as a compelling therapeutic target in oncology. This compound serves as a critical chemical probe for elucidating the intricate roles of PRMT5 in cancer biology and for exploring its therapeutic potential. This guide provides a comprehensive overview of this compound's mechanism of action, its impact on key cancer cell signaling pathways, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of the PRMT5/MEP50 complex.[6] This inhibition prevents the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on substrate proteins. A primary consequence of PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA) marks, such as the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), which is a repressive histone mark.[3][7] By modulating the methylation status of key proteins, this compound can alter gene expression programs that are critical for cancer cell proliferation, survival, and metastasis.
Impact on Cancer Cell Signaling Pathways
This compound has been shown to perturb multiple signaling pathways that are fundamental to cancer progression. These include pathways governing cell cycle, apoptosis, and immune response.
The AKT/GSK3β Signaling Pathway
A significant body of evidence points to the regulation of the AKT/GSK3β signaling pathway by PRMT5. Inhibition of PRMT5 by this compound has been shown to downregulate the phosphorylation of AKT, a central kinase that promotes cell survival and proliferation.[5][8] The decreased activity of AKT, in turn, affects its downstream targets, including Glycogen Synthase Kinase 3 Beta (GSK3β) and the cell cycle regulators Cyclin D1 and Cyclin E1.[5][7] This cascade of events ultimately leads to cell cycle arrest and a reduction in cancer cell proliferation.[5][9] In some contexts, PRMT5 can directly interact with and regulate AKT activity.[5]
Regulation of PD-L1 Expression and Immune Response
Recent studies have unveiled a connection between PRMT5 inhibition and the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Treatment with this compound has been observed to increase the expression of PD-L1 (also known as CD274) in lung cancer cells, both at the mRNA and protein levels.[3] The proposed mechanism involves the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) by PRMT5 at the CD274 promoter, which acts as a repressive mark. Inhibition of PRMT5 by this compound leads to a decrease in H4R3me2s at the promoter, thereby de-repressing CD274 transcription.[3] This finding has significant implications for combination therapies, suggesting that PRMT5 inhibitors could potentially enhance the efficacy of anti-PD-L1 immunotherapies.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Z-138 | Mantle Cell Lymphoma | 56 | Not Specified | [2][6] |
| NCI-H460 | Lung Cancer | ~250 (effective conc.) | 4 days | [3] |
| HCC827 | Lung Cancer | ~250 (effective conc.) | 4 days | [3] |
| A549 | Lung Cancer | Not Specified | 4 days | [5] |
| H1299 | Lung Cancer | Not Specified | 4 days | [5] |
| GSC Lines (sensitive) | Glioblastoma | < 1500 | Not Specified | [10][11] |
| NCI-H929 | Multiple Myeloma | ~5000 (effective conc.) | Not Specified | [7] |
| U266 | Multiple Myeloma | ~5000 (effective conc.) | Not Specified | [7] |
Table 2: Biochemical Potency of this compound
| Target | Substrate | IC50 (nM) | Reference |
| PRMT5/MEP50 | Histone H4 | 11 | [2][6] |
| PRMT5 | Cell-free assay | 4 | [1][2] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments cited in the literature.
Cell Viability Assay (MTT/MTS/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for the desired period (e.g., 4 days).[3][5]
-
Add 10-20 µL of MTT, MTS, or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3][12]
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).[3][12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[13]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression or post-translational modifications.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-PD-L1, anti-β-actin)[3][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[14]
-
If necessary, strip the membrane and re-probe with another antibody (e.g., a loading control like β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction between proteins and DNA in vivo, for example, to determine the binding of a histone mark to a specific gene promoter.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Antibody for immunoprecipitation (e.g., anti-H4R3me2s)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking solution
-
DNA purification kit
-
Primers for qPCR targeting the region of interest (e.g., the CD274 promoter)
-
qPCR reagents and instrument
Protocol:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody (e.g., anti-H4R3me2s) and protein A/G beads.[3]
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the target DNA region to quantify the amount of precipitated DNA.[3]
-
Results are often expressed as a percentage of the input DNA.
Conclusion
This compound is an invaluable tool for probing the multifaceted roles of PRMT5 in cancer. Its ability to modulate key signaling pathways, such as the AKT/GSK3β and PD-L1 expression pathways, underscores the therapeutic potential of PRMT5 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further unraveling the complexities of PRMT5-mediated signaling in cancer and advancing the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 as a novel therapeutic target in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiology.elte.hu [physiology.elte.hu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
GSK591: A Technical Guide to a Potent PRMT5 Inhibitor in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a key epigenetic regulator, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, cell cycle progression, and apoptosis. Dysregulation of PRMT5 activity has been implicated in various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in epigenetic regulation, and its effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of epigenetics and cancer biology.
Introduction to this compound
This compound, also known as EPZ015866, is a chemical probe that potently and selectively inhibits the enzymatic activity of PRMT5.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[1][3] It forms a complex with MEP50 (methylosome protein 50), which is essential for its methyltransferase activity.[1] The PRMT5/MEP50 complex plays a critical role in various cellular processes, and its overexpression is observed in a range of cancers, including lymphoma, glioblastoma, and lung cancer.[3][4] this compound serves as a valuable tool for elucidating the biological functions of PRMT5 and for exploring its therapeutic potential as a cancer target.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1616391-87-7 | [5] |
| Molecular Formula | C22H28N4O2 | [6] |
| Molecular Weight | 380.48 g/mol | [6] |
| SMILES | O--INVALID-LINK--CNC(C3=CC=NC(NC4CCC4)=C3)=O | [1] |
| InChI | InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | [1] |
Mechanism of Action and Role in Epigenetic Regulation
This compound functions as a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[7] By binding to the active site, it prevents the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on substrate proteins. The primary epigenetic role of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[8][9] These modifications are generally associated with transcriptional repression.[8][9]
The PRMT5-mediated H4R3me2s mark can recruit DNMT3A, a DNA methyltransferase, leading to subsequent DNA methylation and gene silencing.[10] This provides a direct link between histone and DNA methylation in regulating gene expression.[10] However, the role of PRMT5 in transcription is complex, as its inhibition has been shown to lead to both up- and downregulation of different genes, suggesting it can also act as a transcriptional activator.[9] One mechanism for this is the antagonism of Polycomb Repressive Complex 2 (PRC2)-mediated H3K27 trimethylation, a repressive mark.[9][11]
Quantitative Data on this compound Activity
The potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize key quantitative data.
In Vitro Inhibition Data
| Target | Assay Type | Value | Reference |
| PRMT5/MEP50 complex | Biochemical IC50 (methylating histone H4) | 11 nM | [1] |
| PRMT5 | Biochemical IC50 | 4 nM | [2][6] |
Cellular Activity Data
| Cell Line | Cancer Type | Assay Type | Value | Reference |
| Z-138 | Mantle Cell Lymphoma | EC50 (inhibition of SmD3 methylation) | 56 nM | [1] |
| Z-138 | Mantle Cell Lymphoma | IC50 (proliferation) | 62 nM | [6] |
| G561, G411, G583 | Glioblastoma Stem Cells | EC50 (proliferation) | 0.1 - 1 µM | [7] |
| Pediatric GSCs (G477, G626, G752) | Glioblastoma Stem Cells | EC50 (proliferation) | low µM range | [7] |
| Glioma Stem Cell lines (4 out of 31) | Glioblastoma | Inhibition of SDMA expression | < 1.5 µM | [3][12] |
| CHLA20, NGP, SK-N-BE(2) | Neuroblastoma | IC50 (viability) | low nM range | [13] |
Key Signaling Pathways Modulated by this compound
Inhibition of PRMT5 by this compound has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. A prominent pathway affected is the PI3K/AKT signaling cascade.
This compound and the AKT Signaling Pathway
Studies have demonstrated that PRMT5 can directly methylate and activate AKT, a key kinase that promotes cell survival and proliferation.[13] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT at both Thr308 and Ser473, leading to its inactivation.[13][14] This subsequently affects downstream targets of AKT, such as GSK3β, and cyclins D1 and E1, resulting in cell cycle arrest and apoptosis.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving this compound.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 4 days).[15]
-
Assay: Use a commercial cell viability reagent (e.g., CCK-8 or CellTiter-Glo®) according to the manufacturer's instructions.[15][18]
-
Data Analysis: Measure absorbance or luminescence using a plate reader.[17][18] Calculate the percentage of viable cells relative to the vehicle control and plot the data to determine the IC50 or EC50 value.[13]
Western Blot for Histone Methylation
This protocol is for detecting changes in histone methylation marks following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 4 days).[19] Lyse the cells and extract histones, for example, by acid extraction.[20][21]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Gel Electrophoresis: Separate 0.5 µg of histone extract per lane on a 10% Bis-Tris gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H4R3me2s) overnight at 4°C.[20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an ECL detection reagent.[21]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. This compound | 1616391-87-7 [m.chemicalbook.com]
- 6. This compound (EPZ015866) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Understanding PRMT5 Inhibition: A Technical Guide to the Function and Modulation of PRMT5 by GSK591
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the core functions of PRMT5, its role in cellular signaling, and the mechanism by which GSK591, a potent and selective small molecule inhibitor, modulates its activity. This document details experimental protocols for studying PRMT5 and includes quantitative data on the efficacy of this compound. Furthermore, it provides visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a crucial regulatory mechanism for numerous cellular processes. PRMT5 is predominantly found in a complex with Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.[2]
The functions of PRMT5 are diverse and context-dependent, influencing:
-
Gene Transcription: By symmetrically dimethylating histone tails, such as H4R3, H3R8, and H2AR3, PRMT5 can modulate chromatin structure, leading to either transcriptional repression or activation of target genes.[1]
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery, including Sm proteins, which is critical for the proper assembly and function of the spliceosome and the fidelity of pre-mRNA splicing.[1]
-
Signal Transduction: PRMT5 can directly methylate and regulate the activity of key signaling proteins, thereby influencing major pathways involved in cell proliferation, survival, and differentiation.[3]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response by methylating proteins involved in DNA repair pathways.[3]
-
Cell Cycle Control: Through the regulation of cyclins and cyclin-dependent kinases, PRMT5 is involved in cell cycle progression.[4]
Given its central role in these fundamental cellular processes, the dysregulation of PRMT5 activity is implicated in various diseases, most notably cancer, where its overexpression is often correlated with poor prognosis.[2]
This compound: A Potent and Selective PRMT5 Inhibitor
This compound (also known as EPZ015866) is a chemical probe that acts as a potent and highly selective inhibitor of PRMT5.[2][5] It functions by competing with the S-adenosylmethionine (SAM) cofactor binding site in the PRMT5 catalytic domain, thereby preventing the transfer of methyl groups to its substrates. The inhibition of PRMT5 by this compound leads to a global reduction in sDMA levels, which in turn affects the downstream cellular processes regulated by PRMT5.[6]
Quantitative Data: Efficacy of this compound
The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
| Assay Type | Target Complex | Substrate | IC50 (nM) | Reference |
| Biochemical In Vitro | PRMT5/MEP50 | Histone H4 | 11 | [2] |
| Biochemical In Vitro | PRMT5 | - | 4 | [5] |
Table 1: Biochemical Potency of this compound. This table shows the 50% inhibitory concentration (IC50) of this compound against PRMT5 in cell-free enzymatic assays.
| Cell Line | Assay | EC50 (nM) | Reference |
| Z-138 | Symmetric Arginine Methylation of SmD3 | 56 | [2] |
Table 2: Cellular Potency of this compound. This table shows the 50% effective concentration (EC50) of this compound in a cell-based assay measuring the inhibition of a known PRMT5 substrate.
Signaling Pathways Modulated by PRMT5
PRMT5 is a key node in several critical signaling pathways that are often dysregulated in cancer. This compound, by inhibiting PRMT5, can effectively modulate these pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of PRMT5 function and its inhibition by this compound.
Biochemical PRMT5 Enzymatic Assay (In Vitro)
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound in a cell-free system.[7]
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone H4 peptide. The resulting methylated substrate is then detected.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Detection reagent (e.g., antibody specific for symmetrically dimethylated H4R3)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the various concentrations of this compound.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PRMT5 activity by 50%.
Cellular Assay for PRMT5 Activity (Western Blot for sDMA)
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 activity.[6][8]
Principle: Cells are treated with the PRMT5 inhibitor, and the total cellular sDMA levels are assessed by Western blotting using an antibody specific for the sDMA modification.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Cell culture medium and supplements
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibody against sDMA and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Lyse the cells using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in sDMA levels.
Cell Viability Assay
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.[9][10][11]
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 4 days).[11]
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the EC50 or IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Co-Immunoprecipitation (Co-IP) for PRMT5 Interaction
This protocol is used to study the interaction of PRMT5 with its binding partners, such as MEP50, and how this interaction might be affected by inhibitors.[12][13]
Principle: An antibody specific to PRMT5 is used to pull it down from a cell lysate. If PRMT5 is interacting with another protein, that protein will also be pulled down and can be detected by Western blotting.
Materials:
-
Cell line expressing the proteins of interest
-
This compound or other treatments
-
Gentle lysis buffer (e.g., non-denaturing)
-
Antibody against PRMT5 for immunoprecipitation
-
Antibodies against the potential interacting protein and PRMT5 for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
Procedure:
-
Treat cells as required and lyse them using a gentle lysis buffer.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with the anti-PRMT5 antibody.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interacting protein and PRMT5.
Experimental and Logical Workflows
The following diagrams illustrate common experimental and logical workflows in the study of PRMT5 and its inhibitors.
Conclusion
PRMT5 is a multifaceted enzyme with critical roles in maintaining cellular homeostasis, and its dysregulation is a hallmark of various cancers. This compound provides a powerful tool for researchers to probe the functions of PRMT5 and to explore its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the complex biology of PRMT5 and the development of novel therapeutic strategies targeting this key enzyme. The provided methodologies and visualizations are intended to aid in the design and interpretation of experiments aimed at understanding and targeting PRMT5-driven pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
GSK591: A Technical Guide for the Investigation of Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK591, a potent and selective chemical probe for Protein Arginine Methyltransferase 5 (PRMT5). This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and illustrates its impact on cellular signaling pathways.
Introduction to this compound and Arginine Methylation
Protein arginine methylation is a crucial post-translational modification involved in a myriad of cellular processes, including signal transduction, gene transcription, and RNA processing.[1] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic development.[2]
This compound (also known as EPZ015866 or GSK3203591) is a small molecule inhibitor designed as a chemical probe to investigate the biological functions of PRMT5.[3] Its high potency and selectivity make it an invaluable tool for elucidating the roles of PRMT5-mediated arginine methylation in health and disease.
Mechanism of Action
This compound is a potent and selective inhibitor of the PRMT5/MEP50 complex.[3] MEP50 (methylosome protein 50) is a crucial cofactor for PRMT5's enzymatic activity.[3] this compound acts as a substrate-competitive inhibitor, effectively blocking the ability of the PRMT5-MEP50 complex to methylate its target proteins.[4] By inhibiting PRMT5, this compound leads to a reduction in the symmetric dimethylation of arginine residues on various cellular substrates, including histones (e.g., H4R3me2s) and other proteins like SmD3.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
| In Vitro Activity | |
| Target | PRMT5/MEP50 complex[3] |
| Parameter | IC50 |
| Value | 4 nM[6][7][8] - 11 nM[1][3][9][10] |
| Assay Conditions | Inhibition of histone H4 methylation.[3][9] |
| Cellular Activity | |
| Cell Line | Z-138 (mantle cell lymphoma)[1][3][9] |
| Parameter | EC50 |
| Value | 56 nM[1][3][9] |
| Assay Conditions | Inhibition of symmetric arginine methylation of SmD3.[3][9] |
| Cell Line | Various cancer cell lines (e.g., lung, breast)[11][12] |
| Parameter | Effective Concentration |
| Value | 250 nM - 500 nM |
| Assay Conditions | Reduction of global symmetric dimethylarginine (sDMA) levels and inhibition of cell proliferation after 4 days of treatment.[11][13] |
| Selectivity | |
| Panel | Panel of other methyltransferases[1][3][9][10] |
| Result | Selective for PRMT5 up to 50 µM[1][3][9][10] |
| Negative Control | SGC2096 (inactive up to 10 µM)[1][3] |
Key Signaling Pathways Affected by this compound
Inhibition of PRMT5 by this compound has been shown to impact several critical signaling pathways involved in cell proliferation, survival, and metastasis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth and survival. This compound treatment has been demonstrated to suppress the phosphorylation of AKT at both Thr308 and Ser473, leading to the inactivation of the pathway.[4][14] This, in turn, affects downstream targets of AKT, such as GSK3β.[4][14] The proposed mechanism involves the direct methylation of AKT by PRMT5, which is necessary for its activation.[4]
Caption: this compound inhibits PRMT5, preventing AKT methylation and subsequent pathway activation.
ERK Signaling Pathway
The ERK (extracellular signal-regulated kinase) pathway is another key regulator of cell proliferation and differentiation. Inhibition of PRMT5 has been shown to increase the phosphorylation of Raf and ERK in some cancer cell lines.[13] This suggests a repressive role of PRMT5 on the ERK pathway in certain contexts.
Caption: this compound inhibition of PRMT5 can lead to increased ERK pathway activation in some cell types.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Culture and Treatment
Objective: To treat cultured cells with this compound to assess its effects on cellular processes.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)[9]
-
Vehicle control (DMSO)
-
96-well or other appropriate culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a culture plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).[2][11][12]
-
Following incubation, proceed with the desired downstream analysis (e.g., Western blotting, cell proliferation assay).
Western Blotting for Arginine Methylation and Signaling Proteins
Objective: To detect changes in protein arginine methylation and the phosphorylation status of signaling proteins following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pan-symmetric dimethyl Arginine (sDMA), anti-H4R3me2s, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caption: A streamlined workflow for Western blot analysis following this compound treatment.
Cell Proliferation Assay (CCK-8)
Objective: To measure the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium and incubate for 24 hours.[6][7]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72, or 96 hours).[6]
-
Measure the absorbance at 450 nm using a microplate reader.[3][6][7][15]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
In Vivo Studies in Mouse Models
Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Tumor cells for implantation
-
This compound formulated for in vivo administration (e.g., in 5% DMSO + 30% PEG300 + 65% water, or in corn oil)[9][11]
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[16][17]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).[11][18]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[16]
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[16]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mass Spectrometry for Arginine Methylome Analysis
Objective: To globally identify and quantify changes in protein arginine methylation following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Lysis buffer
-
Trypsin
-
Antibodies for immunoaffinity enrichment of methylated peptides (e.g., anti-sDMA)[19][20][21]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[22][23][24]
Procedure:
-
Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.[23]
-
Immunoaffinity Enrichment: Incubate the peptide mixture with antibodies specific for symmetrically dimethylated arginine to enrich for methylated peptides.[19][21][23]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the methylation sites.[22][24]
-
Data Analysis: Use specialized software to analyze the mass spectrometry data and identify proteins with altered arginine methylation levels in response to this compound treatment.
Conclusion
This compound is a powerful and selective chemical probe that has significantly advanced our understanding of the biological roles of PRMT5. Its utility in a wide range of in vitro and in vivo experimental systems makes it an indispensable tool for researchers in academia and industry. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the ongoing exploration of arginine methylation and its implications in human health and disease.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apexbt.com [apexbt.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells [frontiersin.org]
- 21. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Large-Scale Identification of the Arginine Methylome by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
GSK591: A Technical Guide to a Potent and Selective Chemical Probe for PRMT5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator and a well-validated target in oncology and other therapeutic areas. Its primary role involves the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing a myriad of cellular processes including gene transcription, RNA splicing, signal transduction, and DNA damage repair. GSK591 (also known as EPZ015866 or GSK3203591) has emerged as a potent, selective, and cell-active chemical probe for interrogating the biological functions of PRMT5. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and selectivity. It offers detailed experimental protocols for key assays, quantitative data summaries, and visual diagrams of associated signaling pathways and workflows to facilitate its use in research and drug development.
Introduction to PRMT5 and this compound
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on proteins. They are classified into three types based on the methylation state they produce. PRMT5 is the primary Type II enzyme in mammalian cells, responsible for catalyzing the formation of symmetric dimethylarginine (sDMA).[1][2] For its catalytic activity, PRMT5 forms an obligate complex with Methylosome Protein 50 (MEP50), a WD40-repeat protein that is crucial for substrate recognition and enzymatic function.[1][2]
The PRMT5/MEP50 complex methylates a variety of substrates, including histone H4 at arginine 3 (H4R3), histone H3 at arginine 8 (H3R8), and non-histone proteins like the spliceosomal components SmD3 and SmBB'.[2][3][4] Dysregulation and overexpression of PRMT5 are implicated in numerous cancers, including mantle cell lymphoma, glioblastoma, and lung and breast cancers, making it a compelling therapeutic target.[1][5]
This compound is a potent and selective small-molecule inhibitor of PRMT5.[2][6] It was developed as a chemical probe to enable rigorous investigation of PRMT5 biology. It acts as a powerful tool for testing biological hypotheses in cell-based and in vivo models.[1][2] A structurally related but inactive compound, SGC2096, is available as a negative control for experiments.[1]
Quantitative Data and Physicochemical Properties
This compound exhibits high potency against the PRMT5/MEP50 complex in biochemical assays and robust target engagement in cellular models. Its key activity metrics are summarized below.
| Property | Value | Notes / Reference(s) |
| Synonyms | EPZ015866, GSK3203591 | [2][3][7] |
| Molecular Formula | C₂₂H₂₈N₄O₂ | [7] |
| Molecular Weight | 380.48 g/mol | [7] |
| Biochemical IC₅₀ | ~4 nM - 11 nM | Against PRMT5/MEP50 complex with Histone H4 peptide as substrate.[2][3][6][7] |
| Cellular EC₅₀ | 56 nM | Inhibition of symmetric arginine methylation of SmD3 in Z-138 mantle cell lymphoma cells.[2][3][7] |
| Selectivity | Highly selective for PRMT5 | No significant inhibition observed against a panel of over 20 other methyltransferases at concentrations up to 50 µM.[2][3][7] |
| Recommended Cellular Use | 10 nM - 1 µM | Effective concentrations for observing cellular phenotypes. |
| In Vivo Dosage (Mouse) | 50 mg/kg (intraperitoneal injection) | Used in a lung cancer xenograft model.[8] |
| Negative Control | SGC2096 | Inactive up to 10 µM.[1] |
Mechanism of Action and Key Signaling Pathways
This compound inhibits the enzymatic activity of the PRMT5/MEP50 complex. Mechanistic studies have shown it to be uncompetitive with respect to the methyl-donor SAM. By inhibiting PRMT5, this compound prevents the symmetric dimethylation of key histone and non-histone substrates, leading to downstream effects on gene expression and cellular signaling.
PRMT5 Signaling and Inhibition by this compound
The following diagram illustrates the central role of the PRMT5/MEP50 complex and the mechanism of inhibition by this compound.
Caption: Mechanism of PRMT5 inhibition by this compound.
Regulation of the Retinoblastoma (RB) Pathway
PRMT5 plays a crucial role in cell cycle progression by repressing the transcription of the Retinoblastoma (RB) family of tumor suppressors (RB1, RBL1, RBL2). It deposits repressive H3R8me2s and H4R3me2s marks on their promoters. Inhibition of PRMT5 with this compound can derepress these genes, leading to G1 cell cycle arrest and anti-proliferative effects.[9][10]
Caption: PRMT5-mediated repression of the RB pathway.
Involvement in TGF-β Signaling
PRMT5 is a key modulator of the TGF-β signaling pathway, which is critical in cancer progression and epithelial-to-mesenchymal transition (EMT). PRMT5 can directly methylate SMAD4, a central mediator of the pathway, promoting the formation of SMAD complexes and their nuclear import.[11] Furthermore, PRMT5-mediated histone methylation at the promoters of EMT-related genes is a critical component of the TGF-β response.[1][12] Inhibition with this compound can abrogate these effects.
Caption: PRMT5 modulation of the TGF-β signaling pathway.
Detailed Experimental Protocols
This section provides methodologies for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro Biochemical Potency Assay (TR-FRET)
This assay measures the enzymatic activity of the PRMT5/MEP50 complex by detecting the methylation of a biotinylated histone H4 peptide substrate in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Principle: The PRMT5/MEP50 enzyme methylates a biotinylated H4 peptide. A Europium (Eu)-labeled antibody specific to the sDMA mark (H4R3me2s) binds to the methylated peptide. A streptavidin-conjugated acceptor fluorophore binds to the biotin (B1667282) tag. When the peptide is methylated, the donor (Eu) and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to enzyme activity.
General Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (typically 10-point, 3-fold dilutions).
-
Enzyme Reaction:
-
In a 384-well assay plate, add the PRMT5/MEP50 enzyme complex, biotinylated H4 peptide substrate, and S-adenosylmethionine (SAM).
-
Add the diluted this compound or DMSO vehicle control.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes) to allow for methylation.
-
-
Detection:
-
Stop the reaction and add the detection mix containing the Eu-labeled anti-H4R3me2s antibody and the streptavidin-acceptor.
-
Incubate at room temperature to allow for antibody binding (e.g., 60 minutes).
-
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[13][14]
References
- 1. A TGFβ-PRMT5-MEP50 axis regulates cancer cell invasion through histone H3 and H4 arginine methylation coupled transcriptional activation and repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. PRMT5-PTEN molecular pathway regulates senescence and self-renewal of primary glioblastoma neurosphere cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase 5 Suppresses the Transcription of the RB Family of Tumor Suppressors in Leukemia and Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 methylating SMAD4 activates TGF-β signaling and promotes colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of GSK591, a Potent PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following sections include quantitative data on this compound's activity, methodologies for key biochemical and cellular assays, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a chemical probe that acts as a highly potent and selective inhibitor of PRMT5.[1][2][3][4] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target. This compound inhibits the PRMT5/MEP50 complex, which is responsible for methylating substrates such as histone H4 at arginine 3 (H4R3) and the SmD3 protein.[1][5]
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for easy comparison.
| Assay Type | Target/Substrate | Cell Line | IC50/EC50 (nM) | Reference(s) |
| Biochemical Assay | PRMT5/MEP50 (Histone H4) | N/A | 11 | [1][3] |
| Biochemical Assay | PRMT5 | N/A | 4 | [1][2] |
| Cellular Assay | SmD3 Methylation | Z-138 | 56 | [1][3] |
Signaling Pathway of PRMT5 Inhibition by this compound
This compound exerts its effects by inhibiting PRMT5, which in turn can modulate downstream signaling pathways. One of the key pathways affected is the AKT signaling cascade. PRMT5-mediated methylation can influence the activation of AKT. By inhibiting PRMT5, this compound can lead to a reduction in AKT phosphorylation and a subsequent impact on downstream cellular processes such as cell proliferation and survival.
Caption: Mechanism of this compound action on the PRMT5 signaling pathway.
Experimental Protocols
Biochemical Assay: TR-FRET for PRMT5 Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against the PRMT5/MEP50 complex. The assay measures the methylation of a biotinylated histone H4 peptide.
Materials:
-
PRMT5/MEP50 enzyme complex (e.g., BPS Bioscience, Cat. No. 51045)
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Europium-labeled anti-methylated H4R3 antibody
-
Dye-labeled acceptor (e.g., streptavidin-allophycocyanin)
-
PRMT5 assay buffer
-
TR-FRET detection buffer
-
This compound
-
White, non-binding, low-volume 384-well microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1x PRMT5 assay buffer by diluting the 4x stock with water and supplementing with DTT to a final concentration of 1 mM.
-
Thaw SAM on ice and prepare the desired concentration in 1x PRMT5 assay buffer.
-
Dilute the PRMT5/MEP50 enzyme to the working concentration (e.g., 40 ng/µL) in 1x PRMT5 assay buffer. Keep on ice.
-
Prepare a serial dilution of this compound in 1x PRMT5 assay buffer.
-
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the master mix containing the biotinylated histone H4 peptide substrate and SAM to each well.
-
Initiate the reaction by adding 2.5 µL of the diluted PRMT5/MEP50 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 2 hours.
-
-
Detection:
-
Stop the reaction by adding the TR-FRET detection buffer containing the Europium-labeled antibody and the dye-labeled acceptor.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible microplate reader (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Caption: Workflow for the TR-FRET based in vitro assay of this compound.
Cellular Assay: Western Blot for Substrate Methylation
This protocol describes how to assess the cellular activity of this compound by measuring the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates, such as SmD3 or total cellular proteins, using Western blotting.
Materials:
-
Cell line of interest (e.g., Z-138, MCF7, or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethylarginine (SDMA) motif antibody (e.g., Cell Signaling Technology #13222)
-
Anti-SmD3 antibody
-
Anti-H4R3me2s antibody (e.g., Thermo Fisher Scientific PA5-96234)[6]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or DMSO vehicle for 24-72 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the normalized signal against the this compound concentration to determine the EC50 value.
-
Caption: Workflow for the Western blot-based cellular assay of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. H4R3me2s Polyclonal Antibody (PA5-96234) [thermofisher.com]
Application Notes and Protocols for GSK591 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the use of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cell culture experiments.
Introduction
This compound is a chemical probe that acts as a highly selective inhibitor of PRMT5, a type II protein arginine methyltransferase.[1][2] PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] Dysregulation of PRMT5 has been implicated in the progression of numerous cancers, making it a significant target for therapeutic development.[2][4] this compound inhibits the PRMT5/MEP50 complex, leading to a reduction in symmetric arginine methylation of its substrates, such as histone H4.[1][2] These notes offer a summary of its mechanism, guidelines for its application in cell culture, and detailed experimental protocols.
Mechanism of Action
This compound potently inhibits the enzymatic activity of the PRMT5/MEP50 complex.[1][2] This inhibition prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. A key downstream effect is the reduction of symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a modification associated with transcriptional regulation.[3][5] By inhibiting PRMT5, this compound can modulate the expression of genes involved in cell cycle progression, apoptosis, and other critical cellular pathways.[4][6] Notably, this compound has been shown to downregulate the AKT/GSK3β signaling pathway, leading to decreased levels of Cyclin D1 and Cyclin E1, and subsequent cell cycle arrest and inhibition of proliferation in cancer cells.[4]
Signaling Pathway of this compound Action
Caption: this compound inhibits the PRMT5/MEP50 complex, affecting downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular potency of this compound.
| In Vitro Activity | IC50 / EC50 | Assay Details |
| PRMT5 (Cell-free assay) | 4 nM (IC50) | Inhibition of PRMT5 enzymatic activity.[1] |
| PRMT5/MEP50 Complex | 11 nM (IC50) | Inhibition of histone H4 methylation.[1][2] |
| Z-138 Cells | 56 nM (EC50) | Inhibition of symmetric arginine methylation of SmD3.[1][2] |
| Cell-Based Assay Treatment Conditions | |
| Cell Line | Concentration |
| A549, H1299, IMR90 | Indicated concentrations |
| A549, H1299 | 1 µmol/L |
| NCI-H460, HCC827 | 250 nM |
| LLC Cells | 250 nM |
| NCI-H929, U266 | 1, 5, 10 µM |
| Neuroblastoma Cells | 100 nM |
Cell Culture Treatment Guidelines
Reconstitution and Storage:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions: this compound is soluble in DMSO and Ethanol.[1] For example, a stock solution can be prepared in fresh DMSO at a concentration of up to 76 mg/mL (199.74 mM).[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[1]
General Cell Treatment:
-
Cell Seeding: Plate cells at a density appropriate for the duration of the experiment to ensure they remain in the exponential growth phase.
-
This compound Dilution: On the day of treatment, thaw a stock solution aliquot and dilute it to the desired final concentration using pre-warmed complete cell culture medium. It is crucial to mix thoroughly.
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the appropriate concentration of this compound. A vehicle control (e.g., DMSO at the same final concentration) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis as described in the protocols below.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies on lung cancer cell lines.[4]
Materials:
-
This compound
-
Cell lines (e.g., A549, H1299, IMR90)
-
Complete culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time period (e.g., 4 days).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-Cyclin E1, anti-H4R3me2s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: A general workflow for in vitro experiments using this compound.
Mandatory Visualizations
The diagrams for the signaling pathway and experimental workflow are provided within their respective sections above, adhering to the specified formatting and color contrast rules. These visualizations are intended to provide a clear and concise overview of the key concepts and procedures related to the use of this compound in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Symmetric Dimethylarginine (sDMA) Following GSK591 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Symmetric dimethylarginine (sDMA) is a post-translational modification catalyzed by Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for this modification in mammals and plays a crucial role in various cellular processes, including transcriptional regulation, mRNA splicing, and DNA repair.[1][2] Dysregulation of PRMT5 activity and subsequent changes in sDMA levels have been implicated in various diseases, particularly cancer.[3][4] GSK591 is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of PRMT5 and its role in disease.[3][5][6] Western blotting is a widely used technique to detect and quantify changes in sDMA levels in response to PRMT5 inhibition by this compound. This document provides a detailed protocol for performing Western blot analysis of sDMA in cell lysates after treatment with this compound.
Signaling Pathway
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5.[3][5] PRMT5, in complex with its binding partner MEP50, catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino group of arginine residues on substrate proteins, resulting in the formation of sDMA.[6][7] By inhibiting PRMT5, this compound leads to a dose-dependent decrease in global sDMA levels.[7][8] This reduction in sDMA can be readily detected by Western blot, serving as a pharmacodynamic biomarker for PRMT5 target engagement.
Caption: Mechanism of PRMT5 inhibition by this compound, leading to reduced sDMA.
Experimental Protocols
This section provides detailed methodologies for cell culture, this compound treatment, and subsequent Western blot analysis of sDMA levels.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., NCI-H460, HCC827, A549, or H1299) in appropriate culture dishes (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[4][8] Culture cells at 37°C in a humidified incubator with 5% CO₂.[8]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[5][8] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your cell line.[4][8][9] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[9]
-
Cell Treatment: After allowing the cells to adhere overnight, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.[9]
-
Incubation: Incubate the treated cells for the desired time period. For example, a 4-day (96-hour) incubation has been shown to be effective.[4][8]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the media from the culture dish and wash the cells once with ice-cold 1X PBS.[10]
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][11] For a 6-well plate, 100-150 µL of lysis buffer per well is typically sufficient.[10]
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[11]
-
(Optional) Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10][11]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[9]
Protocol 3: Western Blotting for sDMA Detection
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to a desired amount of protein (typically 20-30 µg per lane).[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][11]
-
Samples can be used immediately or stored at -20°C.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm a successful transfer.[11]
-
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10]
-
-
Primary Antibody Incubation:
-
Dilute the anti-sDMA primary antibody in the blocking buffer. Recommended antibodies include:
-
Rabbit Polyclonal anti-sDMA (e.g., Arigo Biolaboratories, ARG43610)[12]
-
Rabbit Polyclonal anti-sDMA (e.g., ABclonal, A81865)[13]
-
Rabbit Polyclonal Symmetric Dimethyl-arginine Antibody (Sym10) (EpiCypher, 13-0012), recommended dilution 1:500 - 1:2,000.[1][2]
-
Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix (Cell Signaling Technology, #13222).[14]
-
-
Incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle shaking.[10]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9][10]
-
Secondary Antibody Incubation:
-
Dilute an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]
-
-
Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.[9]
-
Detection:
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.[8]
References
- 1. epicypher.com [epicypher.com]
- 2. epicypher.com [epicypher.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]
- 13. Anti-SDMA Antibody (A81865) | Antibodies.com [antibodies.com]
- 14. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: The Use of GSK591 in Mantle Cell Lymphoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mantle cell lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1.[1][2] Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in MCL, as its overexpression is associated with a worse prognosis and it plays a crucial role in lymphomagenesis.[3] GSK591 (also known as GSK3203591) is a potent and selective inhibitor of PRMT5.[3] This document provides detailed application notes and protocols for the use of this compound in MCL cell lines, summarizing its effects on cell viability, apoptosis, and cell cycle, and outlining relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of PRMT5 inhibitors in various mantle cell lymphoma cell lines. While specific data for this compound is limited in the public domain, data from other potent PRMT5 inhibitors like PRT-382 and EPZ015666 (GSK3235025) are presented to provide a strong indication of the expected outcomes.
Table 1: IC50 Values of PRMT5 Inhibitors in Mantle Cell Lymphoma Cell Lines
| Cell Line | PRMT5 Inhibitor | IC50 (nM) | Reference |
| Sensitive MCL Lines (unspecified) | PRT-382 | 20-140 | [2][4] |
| Primary Resistant MCL Lines (unspecified) | PRT-382 | 340-1650 | [2][4] |
| Acquired Resistant MCL Lines (unspecified) | PRT-382 | 200-500 | [2][4] |
| General MCL Cell Lines | EPZ015666 (GSK3235025) | In the nanomolar range | [5] |
Table 2: Effects of PRMT5 Inhibition on Apoptosis and Cell Cycle in MCL Cell Lines
| Cell Line(s) | Treatment | Observed Effect | Method | Reference |
| Jeko, Z-138, Mino | PRT382 and Venetoclax Combination | Increased cleavage of caspase-9 and caspase-3 | Western Blot | [1] |
| Z-138, Granta-519, JVM-2 | LLY-283 (PRMT5 inhibitor) | Increased apoptosis | Flow Cytometry (Annexin-V) | [6] |
| General Lymphoma Cells | This compound and Ro 08-2750 (MSI2 inhibitor) | Synergistic induction of cell cycle arrest | RNA-Seq Analysis | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of PRMT5 Inhibition in Mantle Cell Lymphoma
This compound, as a PRMT5 inhibitor, impacts multiple oncogenic pathways in MCL. PRMT5 is known to regulate the expression and activity of key lymphoma drivers such as c-MYC, CYCLIN D1, and BCL-6, while downregulating tumor suppressors like p53.[3] Inhibition of PRMT5 can lead to cell cycle arrest and apoptosis through the modulation of these pathways.[1][3] Furthermore, PRMT5 inhibition has been shown to reduce the activity of the pro-survival AKT signaling pathway, leading to the nuclear translocation of the tumor suppressor FOXO1.[1][7] This in turn can upregulate pro-apoptotic BCL-2 family members like BAX.[1][7] Resistance to PRMT5 inhibitors can emerge through the activation of alternative pathways, such as the mTOR signaling pathway.[2][4]
Caption: Proposed signaling pathway of this compound in MCL cells.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the efficacy of this compound in MCL cell lines involves a series of in vitro assays to determine its effect on cell proliferation, apoptosis, and the cell cycle, followed by mechanistic studies using techniques like Western blotting.
Caption: Experimental workflow for evaluating this compound in MCL cells.
Experimental Protocols
The following are representative protocols for key experiments to assess the effects of this compound on MCL cell lines. These protocols are based on methodologies described in the cited literature and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MCL cell lines.
Materials:
-
MCL cell lines (e.g., Jeko, Z-138, Mino, Granta-519)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed MCL cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar. A vehicle control (DMSO) should be included.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 48, 72, 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in MCL cell lines.
Materials:
-
MCL cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCL cells in 6-well plates at a density of 2 x 10^5 cells/well.[6]
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) or vehicle control for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of MCL cell lines.
Materials:
-
MCL cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat MCL cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[8]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting
Objective: To analyze the changes in protein expression levels of key signaling molecules upon this compound treatment.
Materials:
-
MCL cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PRMT5, p53, c-MYC, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed and treat MCL cells with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. β-actin or GAPDH is commonly used as a loading control.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK591 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair. In the context of breast cancer, elevated PRMT5 expression has been associated with tumor progression, aggressive disease, and poor prognosis. This compound offers a valuable tool for investigating the therapeutic potential of PRMT5 inhibition in various breast cancer subtypes. These application notes provide a comprehensive overview of the use of this compound in breast cancer research, including its mechanism of action, effects on different breast cancer models, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a chemical probe for PRMT5, inhibiting its methyltransferase activity. In breast cancer, PRMT5 has been identified as a critical regulator of breast cancer stem cell (BCSC) function and survival[1]. The inhibitory action of this compound on PRMT5 leads to a reduction in the symmetric dimethylation of its target proteins.
One of the key downstream effects of PRMT5 inhibition by this compound is the epigenetic regulation of the transcription factor FOXP1. PRMT5 is recruited to the FOXP1 promoter, where it facilitates histone modifications that lead to gene expression. By inhibiting PRMT5, this compound reduces the expression of FOXP1, a critical effector of PRMT5-driven BCSC function[2]. This disruption of the PRMT5-FOXP1 axis is a central mechanism by which this compound exerts its anti-cancer effects in breast cancer.
Data Presentation
In Vitro Efficacy of this compound and Analogs
The following table summarizes the in vitro activity of this compound and its analog, GSK3203591, in various breast cancer cell lines. The data highlights the differential sensitivity of breast cancer subtypes to PRMT5 inhibition.
| Cell Line | Breast Cancer Subtype | Compound | IC50 / EC50 | Assay Type | Reference |
| MCF7 | ER-positive | This compound | Not explicitly stated, but 5 µM used for significant effects | Mammosphere Assay | [1] |
| T47D | ER-positive | This compound | Not explicitly stated, but ALDEFLUOR+ cells reduced | Flow Cytometry | [1] |
| SUM159 | Triple-Negative | This compound | Not explicitly stated, but 5 µM used for significant effects | Mammosphere Assay | [1] |
| Z-138 (Mantle Cell Lymphoma) | Not Applicable | This compound | 56 nM | Symmetric Arginine Dimethylation of SmD3 | [3] |
Effects of this compound on Breast Cancer Stem Cell Properties
This compound has been shown to significantly impact the self-renewal and proliferative capacity of breast cancer stem cells, as measured by the mammosphere formation assay.
| Cell Line | Treatment | Effect on Mammosphere Formation | Reference |
| MCF7 | 5 µM this compound | Significant suppression of primary and secondary mammosphere formation | [1][4] |
| SUM159 | 5 µM this compound | Reduction in primary and secondary mammosphere formation | [1][4] |
| Patient-Derived ER+ Cells | 5 µM this compound | Markedly suppressed mammosphere formation | [1][4] |
| MCF7 | 2.5 µM 4-Hydroxytamoxifen + PRMT5 depletion | Marked reduction in secondary mammosphere formation | [1][4] |
Signaling Pathways and Experimental Workflows
PRMT5-FOXP1 Signaling Pathway in Breast Cancer Stem Cells
The following diagram illustrates the role of PRMT5 in promoting BCSC function through the regulation of FOXP1 and how this compound intervenes in this pathway.
Experimental Workflow: Mammosphere Formation Assay
This diagram outlines the key steps involved in performing a mammosphere formation assay to assess the impact of this compound on breast cancer stem cell activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, SUM159)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mammosphere Formation Assay
This assay is used to evaluate the effect of this compound on the self-renewal capacity of breast cancer stem cells.
Materials:
-
Breast cancer cell lines or primary patient-derived cells
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound (dissolved in DMSO)
-
Ultra-low attachment plates (6-well or 96-well)
-
Trypsin-EDTA
-
PBS
Procedure:
-
Harvest adherent cells and prepare a single-cell suspension using trypsin-EDTA.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Add this compound at the desired concentration (e.g., 5 µM) or vehicle control.
-
Incubate the plates for 7-10 days at 37°C in a humidified incubator with 5% CO₂ without disturbing them.
-
Count the number of mammospheres (spherical, non-adherent cell clusters >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Western Blotting
This protocol is used to detect changes in protein expression and methylation status upon treatment with this compound.
Materials:
-
Breast cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pan-symmetric dimethylarginine (SDMA), anti-PRMT5, anti-FOXP1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the recruitment of PRMT5 and associated histone modifications at specific gene promoters, such as the FOXP1 promoter.
Materials:
-
Breast cancer cells treated with this compound or vehicle control
-
Formaldehyde (1%)
-
Glycine (125 mM)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-PRMT5, anti-H3R2me2s, anti-H3K4me3, Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the target promoter region (e.g., FOXP1) and a negative control region
Procedure:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the specific ChIP-grade antibody or IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR to quantify the enrichment of the target DNA sequence.
Conclusion
This compound is a valuable research tool for investigating the role of PRMT5 in breast cancer. Its ability to inhibit PRMT5 activity and disrupt key oncogenic signaling pathways, particularly in breast cancer stem cells, makes it a promising agent for further preclinical and potentially clinical investigation. The protocols and data provided in these application notes offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting PRMT5 in breast cancer.
References
Application Notes and Protocols for Studying Lung Cancer Cell Proliferation Using GSK591
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK591 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including cell cycle progression, signal transduction, and gene expression. In the context of oncology, PRMT5 is frequently overexpressed in various cancers, including lung cancer, where it is associated with enhanced tumor growth and poor prognosis.[1][3] this compound offers a valuable tool for investigating the role of PRMT5 in lung cancer cell proliferation and for exploring its potential as a therapeutic target. These application notes provide a summary of the effects of this compound on lung cancer cells and detailed protocols for key experiments.
Mechanism of Action
This compound inhibits the enzymatic activity of PRMT5, leading to a downstream cascade of cellular events that collectively suppress lung cancer cell proliferation.[1][3] The primary mechanism involves the modulation of key signaling pathways, most notably the PI3K/Akt and FGFR3/Akt axes.[3][4] Inhibition of PRMT5 by this compound results in decreased phosphorylation of Akt and its downstream effector GSK3β.[2][3] This, in turn, leads to a reduction in the expression of critical cell cycle regulators, Cyclin D1 and Cyclin E1, ultimately causing cell cycle arrest and inhibiting proliferation.[3][5]
Data Presentation
Table 1: Effects of this compound on Lung Cancer Cell Proliferation
| Cell Line | Assay | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| A549 | CCK-8 | Dose-dependent | 4 days | Marked reduction in proliferation | [3][5] |
| H1299 | CCK-8 | Dose-dependent | 4 days | Marked reduction in proliferation | [3][5] |
| A549 | Cell Viability | Not specified | Not specified | Dramatically decreased cell viability | [4] |
| A549 | Proliferation | >500nM | Not specified | Cell death | [1] |
| IMR90 (normal lung fibroblasts) | Proliferation | Up to high concentrations | Not specified | No significant effect on survival, indicating selectivity for cancer cells | [1] |
Table 2: Effects of this compound on Protein Expression and Signaling in Lung Cancer Cells
| Cell Line | Target Protein | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| A549 | Cyclin D1 | 1 µmol/L | Not specified | Significant decrease in expression | [3][5] |
| H1299 | Cyclin D1 | 1 µmol/L | Not specified | Significant decrease in expression | [3][5] |
| A549 | Cyclin E1 | 1 µmol/L | Not specified | Significant decrease in expression | [3][5] |
| H1299 | Cyclin E1 | 1 µmol/L | Not specified | Significant decrease in expression | [3][5] |
| A549 | Phospho-Akt (Ser473) | Not specified | Not specified | Markedly decreased phosphorylation | [3] |
| H1299 | Phospho-Akt (Ser473) | Not specified | Not specified | Markedly decreased phosphorylation | [3] |
| A549 | Phospho-Akt (Thr308) | Not specified | Not specified | Markedly decreased phosphorylation | [3] |
| H1299 | Phospho-Akt (Thr308) | Not specified | Not specified | Markedly decreased phosphorylation | [3] |
| A549 | Phospho-GSK3β (Ser9) | Not specified | Not specified | Markedly decreased phosphorylation | [3] |
| H1299 | Phospho-GSK3β (Ser9) | Not specified | Not specified | Markedly decreased phosphorylation | [3] |
| A549 | PCNA | Not specified | Not specified | Distinctly reduced expression | [4] |
| A549 | SmD3 (SYM10) | Low concentrations | 4 days | Significant loss of methylarginine | [1] |
| A549 | Histone H4 (H4R3me2s) | Low concentrations | 4 days | Significant loss of methylarginine | [1] |
| HCC827 | Pan-dimethyl arginine (SDMR) | 250 nM | 4 days | Markedly decreased expression | [6] |
| NCI-H460 | Pan-dimethyl arginine (SDMR) | 250 nM | 4 days | Markedly decreased expression | [6] |
| HCC827 | PD-L1 (CD274) | 250 nM | Not specified | Increased expression | [6] |
| NCI-H460 | PD-L1 (CD274) | 250 nM | Not specified | Increased expression | [6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Normal lung fibroblast cell line (e.g., IMR90) for selectivity testing
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Sigma, cat# SML-1751 or equivalent)
-
DMSO (vehicle control)
-
96-well plates
-
CCK-8 assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a dose range from 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4 days).[3][5]
-
-
CCK-8 Assay:
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis
This protocol is for examining the effect of this compound on the expression levels of key proteins in signaling pathways.
Materials:
-
Lung cancer cells treated with this compound as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E1, anti-phospho-Akt, anti-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Signaling Pathway of this compound in Lung Cancer Cell Proliferation
Caption: this compound inhibits PRMT5, leading to reduced Akt signaling and decreased Cyclin D1/E1, ultimately suppressing lung cancer cell proliferation.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK591 in Glioblastoma Stem-like Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK591, a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in the context of glioblastoma stem-like cells (GSCs). The following sections detail the mechanism of action, key experimental findings, and detailed protocols for the application of this compound in a research setting.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a high degree of cellular heterogeneity and the presence of glioblastoma stem-like cells (GSCs). These GSCs are thought to drive tumor initiation, progression, and therapeutic resistance. PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, has emerged as a promising therapeutic target in GBM. This compound is a small molecule inhibitor of PRMT5 that has shown efficacy in preclinical models of glioblastoma by disrupting GSC survival and self-renewal.
Mechanism of Action
This compound is a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[1] By inhibiting the enzymatic activity of PRMT5, this compound reduces the levels of symmetric dimethylarginine (SDMA) on target proteins. This leads to a cascade of downstream effects, including the disruption of pre-mRNA splicing, which particularly affects genes involved in the cell cycle.[1] In GSCs, this disruption of essential cellular processes leads to a reduction in cell proliferation and a loss of stemness characteristics. Additionally, in some GSC lines sensitive to this compound, an upregulation of senescence markers and activation of autophagy-related genes such as Beclin-1 and Akt have been observed.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Stem-like Cell Lines
| Cell Line | EC50 (µM) | Assay Type | Duration | Reference |
| G561 | 0.1 - 1 | Cell Proliferation | 9-12 days | [1] |
| G411 | 0.1 - 1 | Cell Proliferation | 9-12 days | [1] |
| G583 | 0.1 - 1 | Cell Proliferation | 9-12 days | [1] |
| Pediatric GSC (G477) | low micromolar range | Cell Proliferation | Not Specified | [1] |
| Pediatric GSC (G626) | low micromolar range | Cell Proliferation | Not Specified | [1] |
| Pediatric GSC (G752) | low micromolar range | Cell Proliferation | Not Specified | [1] |
Table 2: Effect of this compound on GSC Sphere-Forming Capacity
| Cell Line | Treatment | Sphere-Forming Capacity (SFC) Reduction | Duration | Reference |
| G411 | 1 µM this compound | Significant | 14 days | [1] |
| G561 | 1 µM this compound | Significant | 14 days | [1] |
| G583 | 1 µM this compound | Significant | 14 days | [1] |
| Freshly Dissociated Primary GBM Cells (6 of 9 patient samples) | 1 µM this compound | Significant | 21 days | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PRMT5, leading to reduced SDMA, disrupted splicing, and GSC growth arrest.
Caption: Workflow for assessing the effect of this compound on GSC viability.
Experimental Protocols
Protocol 1: Glioblastoma Stem-like Cell Culture
Materials:
-
Patient-derived GSC lines
-
DMEM/F12 medium
-
B27 supplement (without Vitamin A)
-
Human recombinant EGF (20 ng/mL)
-
Human recombinant FGF-basic (20 ng/mL)
-
Penicillin-Streptomycin
-
Non-treated tissue culture flasks or plates
Procedure:
-
Thaw cryopreserved GSCs rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed DMEM/F12 medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete GSC medium (DMEM/F12 supplemented with B27, EGF, FGF, and Penicillin-Streptomycin).
-
Culture cells in non-treated flasks to promote neurosphere formation.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 5-7 days by dissociating neurospheres with Accutase and replating at a density of 1-2 x 10^5 cells/mL.
Protocol 2: Cell Viability/Proliferation Assay
Materials:
-
GSCs cultured as described in Protocol 1
-
96-well white, clear-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
Complete GSC medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Dissociate GSC neurospheres into a single-cell suspension.
-
Seed 2,000-5,000 cells per well in 100 µL of complete GSC medium in a 96-well plate.
-
Allow cells to attach or form small spheres for 24 hours.
-
Prepare serial dilutions of this compound in complete GSC medium. A suggested starting range is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 9-12 days at 37°C and 5% CO2.
-
On the day of analysis, equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 3: Western Blotting for Symmetric Dimethylarginine (SDMA)
Materials:
-
GSCs treated with this compound or DMSO vehicle
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-SDMA (e.g., Abcam, Cell Signaling Technology)
-
Primary antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture GSCs and treat with 1 µM this compound or DMSO for 5 days.[1]
-
Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.
Protocol 4: Limiting Dilution Assay for Sphere-Forming Capacity
Materials:
-
GSCs treated with this compound or DMSO vehicle
-
96-well ultra-low attachment plates
-
Complete GSC medium
-
Microscope
Procedure:
-
Treat GSCs with 1 µM this compound or a vehicle control for 14 days.[1]
-
Dissociate GSCs into a single-cell suspension.
-
Perform serial dilutions of the cell suspension to achieve concentrations ranging from 100 cells/mL down to 1 cell/mL.
-
Plate 100 µL of each cell dilution into multiple replicate wells of a 96-well ultra-low attachment plate. It is recommended to plate a range of cell densities (e.g., 100, 50, 20, 10, 5, 1 cell/well).
-
Incubate the plates for 14-21 days at 37°C and 5% CO2, adding 10 µL of fresh medium every 3-4 days.
-
After the incubation period, count the number of wells that contain neurospheres for each cell dilution.
-
Use Extreme Limiting Dilution Analysis (ELDA) software to calculate the sphere-forming frequency.
-
Compare the sphere-forming frequency between this compound-treated and control cells to determine the effect on self-renewal. A significant reduction in the sphere-forming capacity was observed in GSC lines treated with 1 µM this compound.[1]
References
Application Notes and Protocols for GSK591 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, cell differentiation, and signal transduction.[2][5][6] Overexpression and dysregulation of PRMT5 have been implicated in numerous human diseases, particularly in cancer, making it an attractive therapeutic target.[2][7][8] this compound, also known as EPZ015866 and GSK3203591, offers a valuable tool for investigating the biological functions of PRMT5 and for assessing its potential as a therapeutic target in drug development.[2][9]
These application notes provide detailed protocols for utilizing this compound in common cell viability assays, along with key quantitative data and visualizations to guide researchers in their experimental design.
Mechanism of Action
This compound potently inhibits the methyltransferase activity of the PRMT5/MEP50 complex.[2][9] This inhibition prevents the symmetric dimethylation of target proteins, such as histone H4 at arginine 3 (H4R3me2s) and SmD3.[1][2][9] The disruption of this epigenetic modification can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation in cancer cell lines where PRMT5 is overexpressed or plays a critical role.[8][10]
Caption: Mechanism of action of this compound leading to decreased cell viability.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Substrate | IC50/EC50 | Reference |
| Biochemical Assay | PRMT5/MEP50 complex (H4) | 11 nM | [2] |
| Biochemical Assay | PRMT5 | 4 nM | [1][4] |
| Cell-based Assay (Z-138 cells) | Symmetric Arginine Methylation of SmD3 | 56 nM | [2][9] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration/Duration | Observed Effect | Reference |
| NCI-H929, U266 | Propidium Iodide Staining | 5 µM | Increased cell death | [11] |
| Lung Cancer Cells (HCC827, NCI-H460) | Western Blot | 250 nM for 4 days | Markedly decreased symmetric pan-dimethyl arginine (SDMR) expression | [12] |
| Glioma Stem-like Cells (GSCs) | Western Blot | < 1.5 µM | Total inhibition of SDMA expression | [5][6][7] |
| Neuroblastoma Cell Lines | MTS Assay | Low nanomolar range | Significantly decreased cell viability | [10] |
| A549, H1299 (Lung Cancer) | CCK-8 Assay | 1 µM for 4 days | Repressed proliferation | [8] |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays adapted for use with this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Caption: A streamlined workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
Incubate for the chosen duration.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[18][19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Determine cell viability as a percentage of the vehicle-treated control and calculate the IC50 from the dose-response curve.
Troubleshooting
-
High background in MTT/MTS assays: This may be due to microbial contamination or components in the medium reacting with the tetrazolium salt. Ensure sterile technique and consider using phenol (B47542) red-free medium.
-
Low signal in CellTiter-Glo® assay: This could result from insufficient cell numbers, rapid ATP depletion, or incomplete cell lysis. Optimize cell seeding density and ensure thorough mixing after reagent addition.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially for serial dilutions. Maintain consistent incubation times and conditions. Cell passage number can also affect results.
Conclusion
This compound is a valuable research tool for investigating the role of PRMT5 in cellular processes and as a potential anti-cancer agent. The protocols provided here for standard cell viability assays, in conjunction with the summarized quantitative data, offer a solid foundation for researchers to assess the effects of this compound on their cell models of interest. As with any experimental system, optimization of parameters such as cell density, drug concentration, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. physiology.elte.hu [physiology.elte.hu]
- 18. OUH - Protocols [ous-research.no]
- 19. promega.com [promega.com]
- 20. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Apoptosis Assay Using GSK591
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including cell cycle progression, proliferation, and survival.[1] Overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[2] Inhibition of PRMT5 by this compound has been demonstrated to induce apoptosis in various cancer cell lines, primarily through the downregulation of the Akt/GSK3β signaling pathway.[1][3] These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cells.
Mechanism of Action: this compound-Induced Apoptosis
This compound treatment triggers apoptosis in a dose-dependent manner.[4] The primary mechanism involves the inhibition of PRMT5, which leads to reduced phosphorylation of Akt at both Thr308 and Ser473.[4] This, in turn, decreases the phosphorylation of the downstream target GSK3β.[3][5] The inactivation of the Akt/GSK3β pathway results in the downregulation of anti-apoptotic proteins and cell cycle regulators like Cyclin D1 and E1, ultimately leading to the activation of the apoptotic cascade.[1][2] Key hallmarks of apoptosis induced by this compound include the activation of caspase-3 and caspase-7, cleavage of poly (ADP-ribose) polymerase (PARP), and DNA fragmentation.[4][6]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits PRMT5, leading to reduced Akt/GSK3β signaling and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from apoptosis assays on a human lung cancer cell line (e.g., A549) treated with this compound. This data is representative of expected outcomes based on published literature.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (48-hour treatment)
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.2 ± 0.5 | 1.8 ± 0.3 | 5.0 ± 0.8 |
| 10 | 8.5 ± 1.1 | 3.1 ± 0.6 | 11.6 ± 1.7 |
| 50 | 15.7 ± 2.3 | 7.9 ± 1.2 | 23.6 ± 3.5 |
| 100 | 28.4 ± 3.1 | 14.2 ± 2.5 | 42.6 ± 5.6 |
| 250 | 45.1 ± 4.2 | 22.8 ± 3.1 | 67.9 ± 7.3 |
Table 2: Time-Course Effect of this compound (100 nM) on Apoptosis
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 3.1 ± 0.4 | 1.9 ± 0.2 | 5.0 ± 0.6 |
| 12 | 7.8 ± 1.0 | 3.5 ± 0.5 | 11.3 ± 1.5 |
| 24 | 16.2 ± 2.1 | 8.1 ± 1.3 | 24.3 ± 3.4 |
| 48 | 28.6 ± 3.3 | 14.5 ± 2.4 | 43.1 ± 5.7 |
| 72 | 35.4 ± 3.9 | 25.8 ± 3.0 | 61.2 ± 6.9 |
Table 3: Caspase-3/7 Activity in Response to this compound (48-hour treatment)
| This compound Concentration (nM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.00 |
| 10 | 1.8 ± 0.2 |
| 50 | 3.5 ± 0.4 |
| 100 | 6.2 ± 0.7 |
| 250 | 9.8 ± 1.1 |
Experimental Protocols
The following are detailed protocols for commonly used apoptosis assays that can be adapted for use with this compound.
Experimental Workflow
Caption: General workflow for assessing this compound-induced apoptosis.
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the intended time points. Include a vehicle-treated control (DMSO).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the same 15 mL conical tube containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound (dissolved in DMSO)
-
Caspase-3/7 Glo Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle-treated control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the readings to the vehicle-treated control to determine the fold change in caspase-3/7 activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound (dissolved in DMSO)
-
TUNEL Assay Kit (e.g., with FITC-dUTP)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure (for fluorescence microscopy):
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described previously.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Incubate the cells with the permeabilization solution for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
-
References
- 1. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis Following GSK591 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in the regulation of various cellular processes, including gene expression, mRNA splicing, signal transduction, and cell cycle progression.[3][4] Overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[3][5]
Inhibition of PRMT5 by compounds such as this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[4][6][7] This effect is often mediated through the modulation of key cell cycle regulatory proteins, including the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, as well as the downregulation of cyclins D1 and E1.[4][5][8] Furthermore, PRMT5 inhibition can impact the Akt/GSK3β signaling pathway, which is also involved in cell cycle control.[5][8]
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of cancer cells. The following sections detail the necessary protocols for cell culture and treatment, cell cycle analysis by flow cytometry using propidium (B1200493) iodide (PI) staining, and data interpretation.
Data Presentation
The following table summarizes representative quantitative data from a cell cycle analysis experiment on a cancer cell line (e.g., HCT116) treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (nM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2% | 35.8% | 19.0% |
| 50 | 55.7% | 28.3% | 16.0% |
| 100 | 68.9% | 19.5% | 11.6% |
| 250 | 75.3% | 12.1% | 12.6% |
Signaling Pathway Diagram
Caption: PRMT5 signaling pathway and its inhibition by this compound leading to G1 cell cycle arrest.
Experimental Workflow Diagram
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, MCF7, etc.)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (and a suitable vehicle, e.g., DMSO)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
70% Ethanol, ice-cold
-
Flow cytometer
Protocol for Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the incubation period, collect the cells. For adherent cells, first collect the floating cells (which may include apoptotic cells) from the supernatant. Then, wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the previously collected floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: The fixed cells can be stored at -20°C for at least 24 hours and up to several weeks before staining.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells in the staining buffer for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the single-cell population and then use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Discussion of Expected Results
Treatment of cancer cells with this compound is expected to induce a dose-dependent arrest in the G0/G1 phase of the cell cycle.[4][6][7] This will be observed as an accumulation of cells in the G0/G1 peak and a concomitant decrease in the percentage of cells in the S and G2/M phases in the flow cytometry histograms.
The underlying mechanism for this G1 arrest involves the inhibition of PRMT5's methyltransferase activity. This leads to alterations in the expression and activity of key cell cycle regulators. For instance, PRMT5 inhibition can lead to the stabilization of p53 and subsequent transactivation of the CDK inhibitor p21.[4][9] p21, in turn, inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the expression of genes required for S-phase entry.
In some cell lines, PRMT5 inhibition may also lead to apoptosis, which can be observed as a sub-G1 peak in the cell cycle histogram. Further investigation into the molecular mechanisms can be performed using techniques such as Western blotting to analyze the protein levels of key cell cycle regulators like cyclins, CDKs, p21, and p53.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
GSK591 for Co-immunoprecipitation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[2][3] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a significant therapeutic target.[2] this compound exerts its inhibitory effect by targeting the PRMT5 enzyme, thereby modulating its downstream signaling pathways.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. When coupled with the use of specific inhibitors like this compound, Co-IP can provide valuable insights into how enzymatic inhibition affects the composition and dynamics of protein complexes. This allows researchers to elucidate the mechanism of action of the inhibitor and to identify novel protein interactions that are dependent on the catalytic activity of PRMT5. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in Co-IP experiments to investigate the PRMT5 interactome.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its effects on PRMT5 and interacting proteins, compiled from various studies.
Table 1: this compound Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PRMT5/MEP50 complex) | 11 nM | In vitro biochemical assay | [1] |
| EC₅₀ (SmD3 methylation) | 56 nM | Z-138 cells | [1] |
| Effective Concentration for PD-L1 upregulation | 250 nM | NCI-H460 and HCC827 cells | [4] |
| Concentration for AKT phosphorylation inhibition | Dose-dependent, significant at 100 nM | CHLA20 and NGP cells | [5] |
| Concentration for proteomic analysis | 1 µM | Glioblastoma stem cells | [6] |
Table 2: Impact of this compound on the PRMT5 Interactome (Proteomics Data)
| Interacting Protein Category | Effect of this compound Treatment | Experimental Approach | Reference |
| RNA processing/splicing factors | Altered abundance on chromatin | Thermal proteome profiling | [7] |
| Ribosomal proteins | Identified as PRMT5 interactors | Mass Spectrometry | |
| Signal transduction proteins (e.g., AKT) | Decreased interaction/phosphorylation | Co-IP, Proteomics | [5] |
| DNA damage response proteins | Altered expression | Proteomics | [6] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The following diagram illustrates a simplified overview of the PRMT5 signaling pathway, highlighting key interacting proteins and downstream effects that can be investigated using this compound. PRMT5, in complex with its essential cofactor MEP50, methylates a wide range of substrates, including histones and non-histone proteins. This activity influences gene transcription, RNA splicing, and the activity of crucial signaling pathways like PI3K/AKT. This compound inhibits the catalytic activity of PRMT5, leading to downstream consequences such as altered gene expression and modulation of signaling cascades.
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the key steps for performing a Co-IP experiment to study the effect of this compound on PRMT5 protein interactions. The workflow begins with cell culture and treatment, followed by cell lysis, immunoprecipitation of the target protein, washing to remove non-specific binders, and finally, elution and analysis of the protein complexes.
Experimental Protocols
Detailed Co-immunoprecipitation Protocol for this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and Treatment: a. Plate the desired mammalian cells to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or an equivalent volume of DMSO (vehicle control). c. Incubate for the desired time period (e.g., 4 - 24 hours). Optimization of both concentration and incubation time is recommended.
2. Cell Lysis: a. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails) to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation: a. Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate and incubate with rotation for 1 hour at 4°C. Place the tube on a magnetic rack and collect the supernatant. b. To the pre-cleared lysate, add 2-5 µg of a validated anti-PRMT5 antibody or the corresponding amount of control IgG (e.g., rabbit IgG). c. Incubate for 4 hours to overnight at 4°C on a rotator to form the antibody-antigen complex. d. Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. e. Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
4. Washing: a. Place the tubes on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration). c. Repeat the wash step 3-4 times to remove non-specifically bound proteins. After the final wash, remove all residual buffer.
5. Elution: a. Resuspend the washed beads in 30-50 µL of 1X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Place the tubes on a magnetic rack and collect the supernatant (the eluate).
6. Western Blot Analysis: a. Load the eluates and "Input" samples (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against PRMT5 and the putative interacting protein (e.g., AKT). e. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. A decrease in the co-precipitated protein in the this compound-treated sample compared to the control indicates that the interaction is dependent on PRMT5's enzymatic activity.[5]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GSK591 and BRPF1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. This application note provides detailed protocols and data for performing ChIP experiments using GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and inhibitors of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1).
This compound is a chemical probe that targets PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H4R3me2s) and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[1] BRPF1 is a scaffolding protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in histone acetylation (e.g., H3K23ac) and transcriptional activation.[2][3] Understanding the impact of these inhibitors on the chromatin landscape is vital for elucidating their mechanisms of action and for the development of novel therapeutics.
Section 1: ChIP with the PRMT5 Inhibitor this compound
This compound inhibits the catalytic activity of PRMT5, leading to a reduction in symmetric arginine dimethylation on its substrates. A common application of ChIP in this context is to quantify the changes in histone marks, such as H4R3me2s, at specific gene promoters.
Signaling Pathway Involving PRMT5
PRMT5 is a key regulator of various cellular processes through its methyltransferase activity. It can influence gene expression by modifying histones and transcription factors. For instance, PRMT5-mediated H4R3me2s is often associated with transcriptional repression.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Quantitative Data: Effect of this compound on H4R3me2s Enrichment
Treatment of cells with this compound is expected to decrease the levels of H4R3me2s at PRMT5 target genes. This can be quantified using ChIP-qPCR.
| Target Gene | Treatment | Fold Enrichment (vs. IgG) | Reference |
| CASP1 Promoter | Vehicle (DMSO) | 12.5 ± 1.5 | [4] |
| CASP1 Promoter | This compound (5 µM) | 3.2 ± 0.8 | [4] |
| CD274 Promoter | Vehicle (DMSO) | High | [5] |
| CD274 Promoter | This compound (250 nM) | Low | [5] |
Experimental Protocol: ChIP-qPCR for H4R3me2s after this compound Treatment
This protocol is adapted from standard ChIP procedures and tailored for studying the effects of this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H929 multiple myeloma cells) at an appropriate density.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 48-72 hours).
2. Cross-linking:
-
Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes.
3. Cell Lysis and Chromatin Sonication:
-
Wash cells twice with ice-cold PBS.
-
Resuspend cells in lysis buffer supplemented with protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimal sonication conditions should be determined empirically for each cell type and instrument.
4. Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with an anti-H4R3me2s antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
5. Washing:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
6. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
7. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
8. Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter region of the target gene (e.g., CASP1).
-
Analyze the data using the percent input method or fold enrichment over IgG.
Section 2: ChIP with BRPF1 Inhibitors
BRPF1 inhibitors, such as PFI-4 and OF-1, target the bromodomain of BRPF1, preventing its recruitment to acetylated histones.[6][7] This disrupts the function of the MOZ/MORF HAT complexes. ChIP can be used to assess the binding of BRPF1 to specific genomic loci and how this is affected by inhibitors.
Signaling Pathway Involving BRPF1
BRPF1 acts as a scaffold for the MOZ/MORF HAT complexes, which are critical for histone acetylation and gene activation. BRPF1's bromodomain recognizes acetylated histones, guiding the complex to specific chromatin regions.
Caption: BRPF1-mediated signaling and the action of BRPF1 inhibitors.
Quantitative Data: Effect of BRPF1 Inhibition on BRPF1 Occupancy
Inhibition of the BRPF1 bromodomain is expected to reduce the recruitment of BRPF1 to its target genes.
| Target Gene | Treatment | Fold Enrichment (vs. IgG) | Reference |
| ABCB1 Promoter | Vehicle (DMSO) | High | [8][9] |
| ABCB1 Promoter | OF-1 / PFI-4 | Low | [8][9] |
| RUNX2 Promoter | Vehicle (DMSO) | Enriched | [10] |
| PIK3CA Promoter | Vehicle (DMSO) | Enriched | [10] |
Experimental Protocol: ChIP-qPCR for BRPF1 Occupancy after Inhibitor Treatment
This protocol is designed to measure the binding of BRPF1 to target promoters following treatment with a BRPF1 inhibitor.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., Taxol-resistant TNBC cells).
-
Treat cells with a BRPF1 inhibitor (e.g., 5 µM OF-1 or PFI-4) or vehicle (DMSO) for the desired duration.
2. Cross-linking, Cell Lysis, and Sonication:
-
Follow steps 2 and 3 from the this compound ChIP protocol.
3. Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate.
-
Incubate the chromatin with an anti-BRPF1 antibody. A non-specific IgG should be used as a control.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
4. Washing, Elution, and Reverse Cross-linking:
-
Follow steps 5 and 6 from the this compound ChIP protocol.
5. DNA Purification and qPCR:
-
Purify the immunoprecipitated DNA.
-
Perform qPCR with primers targeting the promoter of interest (e.g., ABCB1).
-
Analyze the data to determine the change in BRPF1 occupancy upon inhibitor treatment.
Experimental Workflow
A generalized workflow for a ChIP experiment is depicted below.
Caption: A generalized experimental workflow for Chromatin Immunoprecipitation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of the PRMT5 inhibitor this compound and BRPF1 inhibitors on chromatin modifications and protein-DNA interactions. By following these detailed methodologies, scientists can obtain robust and reproducible ChIP data to advance our understanding of epigenetic regulation and facilitate the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. researchgate.net [researchgate.net]
- 5. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer | bioRxiv [biorxiv.org]
- 9. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
Application Note: Unveiling Transcriptomic Landscapes after PRMT5 Inhibition with GSK591 using RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in regulating gene expression, RNA splicing, and signal transduction.[1][2] Its overexpression is implicated in numerous cancers, making it a compelling therapeutic target.[1][2][3] GSK591 is a potent and highly selective inhibitor of PRMT5, offering a powerful tool to probe the enzyme's function and evaluate its therapeutic potential.[1][4][5]
RNA sequencing (RNA-Seq) is an indispensable technology in drug discovery, providing a comprehensive, unbiased view of the transcriptome.[6][7] By analyzing the RNA-Seq data from cells treated with this compound, researchers can elucidate the compound's mechanism of action, identify biomarkers of response, and uncover novel therapeutic vulnerabilities. This document provides a detailed protocol for conducting an RNA-Seq analysis of this compound-treated cells, from experimental design to data interpretation.
Mechanism of Action of this compound
This compound inhibits the catalytic activity of the PRMT5/MEP50 complex.[1][4] This inhibition prevents the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and key non-histone proteins, particularly Sm proteins (SmB, SmD1, SmD3) which are core components of the spliceosome.[4][8] The hypomethylation of these substrates leads to significant downstream consequences, including widespread alterations in pre-mRNA splicing, changes in gene expression, cell cycle arrest, and induction of apoptosis.[2][8][9][10]
Caption: Mechanism of this compound action on the PRMT5 pathway.
Expected Cellular and Transcriptomic Outcomes
Treatment with this compound induces a cascade of cellular events that are reflected in the transcriptome. Researchers can expect to observe significant changes in both gene expression levels and splicing patterns.
Data Presentation: Summary of Expected Effects
Table 1: Key Pathways and Genes Modulated by this compound Treatment
| Biological Process | Expected Transcriptomic Change | Key Genes Affected |
| RNA Splicing | Widespread alternative splicing events; intron retention. | Splicing factors, DNA repair genes (e.g., TIP60).[8][9] |
| Cell Cycle Control | Downregulation of pro-proliferative genes; cell cycle arrest. | Cyclin D1 (CCND1), Cyclin E1 (CCNE1).[2][4] |
| DNA Damage Response | Modulation of DNA repair pathway genes. | Genes involved in Homologous Recombination (HR).[8][11] |
| Apoptosis | Upregulation of pro-apoptotic genes. | p53 pathway genes.[8][12] |
| Signal Transduction | Altered expression of signaling components. | AKT pathway, MYC targets.[2][12][13] |
Table 2: Summary of Quantitative RNA-Seq Outcomes
| Analysis Type | Key Metrics | Typical Findings with this compound |
| Differential Gene Expression | Log2 Fold Change, p-value, False Discovery Rate (FDR) | Thousands of significantly altered genes; often a bias towards upregulation, suggesting PRMT5's repressive role.[11] |
| Alternative Splicing Analysis | Percent Spliced In (PSI or ΔPSI), FDR | Thousands of significant alternative splicing events across multiple cell lines.[9] |
| Pathway Enrichment Analysis | Enrichment Score, p-value, FDR | Enrichment of pathways related to cell cycle, DNA repair, RNA processing, and cancer-related signaling.[14] |
Detailed Experimental Protocols
A carefully planned experiment is crucial for obtaining high-quality, interpretable RNA-Seq data.[6][15]
Caption: High-level workflow for RNA-seq analysis of treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549 lung cancer, Z-138 mantle cell lymphoma) at a density that ensures they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10-20 mM).[4] Store aliquots at -80°C to avoid freeze-thaw cycles.
-
Treatment Conditions:
-
This compound Group: Treat cells with the desired final concentration of this compound. Effective concentrations in vitro often range from 100 nM to 5 µM.[10][16][17] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Vehicle Control Group: Treat cells with the same volume of DMSO used for the highest this compound concentration. This is a critical control.
-
-
Replicates: Prepare a minimum of three biological replicates for each condition to ensure statistical power.
-
Incubation: Incubate cells for a predetermined duration. Time-course experiments (e.g., 2, 4, and 7 days) can reveal the dynamics of transcriptomic changes.[10]
-
Cell Harvesting: After incubation, wash cells with PBS and harvest them for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA using a column-based kit (e.g., RNeasy Plus Mini Kit) or TRIzol reagent, following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for high-quality RNA-Seq data.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA per sample.
-
Use a library preparation kit with poly(A) selection to enrich for mature mRNA (e.g., Illumina TruSeq Stranded mRNA). This is suitable for standard differential gene expression analysis.
-
If studying non-polyadenylated RNAs or severely degraded RNA, consider a ribosomal RNA (rRNA) depletion method instead.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina platform (e.g., HiSeq, NovaSeq).
-
For differential gene expression, a sequencing depth of 20-30 million single-end or paired-end reads per sample is typically sufficient.[15]
-
For in-depth alternative splicing analysis, higher depth (50-100 million paired-end reads) is recommended to accurately quantify splice junctions.
-
Bioinformatics Analysis Protocol
A robust bioinformatics pipeline is essential for extracting meaningful insights from RNA-Seq data.
Caption: A standard bioinformatics pipeline for RNA-seq data analysis.
-
Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Trimming and Filtering: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Generate a count matrix by counting the number of reads that map to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into R.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform statistical testing to identify genes that are differentially expressed between this compound-treated and vehicle control samples.
-
Visualize results using volcano plots and heatmaps.
-
-
Alternative Splicing (AS) Analysis:
-
Use the alignment files (BAM format) as input for tools like rMATS or LeafCutter.
-
These tools detect different types of AS events (e.g., skipped exons, mutually exclusive exons, intron retention) and test for significant differences between conditions.
-
-
Pathway and Functional Enrichment Analysis:
-
Take the list of differentially expressed genes or genes with significant splicing changes.
-
Use tools like GSEA (Gene Set Enrichment Analysis) or online platforms like DAVID and Enrichr to identify biological pathways, molecular functions, and cellular components that are over-represented in the gene list. This step is crucial for biological interpretation.
-
Conclusion
The combination of this compound treatment and RNA-Seq analysis provides a powerful framework for understanding the multifaceted roles of PRMT5 in cellular biology. The protocols and guidelines presented here offer a comprehensive approach for researchers to investigate the transcriptomic impact of PRMT5 inhibition, driving forward research in both basic science and oncology drug development. Rigorous experimental design and a robust bioinformatics pipeline are paramount to generating high-quality, actionable data.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Systematic Analysis of the Impact of R-Methylation on RBPs-RNA Interactions: A Proteomic Approach [frontiersin.org]
Application Notes and Protocols for Proteomics and Mass Spectrometry using GSK591
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in proteomics and mass spectrometry-based research. Detailed protocols and data presentation are included to facilitate the design and execution of experiments aimed at understanding the role of PRMT5 in various biological processes and for drug development purposes.
Introduction to this compound
This compound is a chemical probe that acts as a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] PRMT5 is a key regulator of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[5][6][7] this compound specifically inhibits the PRMT5/MEP50 complex, preventing the methylation of its substrates.[3]
Key Applications in Proteomics
-
Identification of PRMT5 Substrates: Mass spectrometry-based proteomics is a powerful tool to identify novel substrates of PRMT5. By treating cells with this compound and comparing the proteome and methylome to control-treated cells, researchers can identify proteins whose arginine methylation status is dependent on PRMT5 activity.
-
Elucidation of PRMT5-Mediated Signaling Pathways: this compound can be used to probe the downstream effects of PRMT5 inhibition on cellular signaling pathways. Quantitative proteomics approaches can reveal changes in protein expression and post-translational modifications, providing insights into the mechanisms by which PRMT5 regulates cellular function.[8]
-
Target Engagement and Biomarker Discovery: In a drug development context, mass spectrometry can be employed to confirm the engagement of this compound with its target, PRMT5, in cells or tissues. Furthermore, proteomics can aid in the discovery of pharmacodynamic biomarkers to monitor the biological activity of this compound and other PRMT5 inhibitors in preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from various studies.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PRMT5) | 4 nM | Cell-free assay | [1][2] |
| IC50 (PRMT5/MEP50 complex) | 11 nM | In vitro biochemical assay (methylating histone H4) | [1][3] |
| EC50 (inhibition of SmD3 methylation) | 56 nM | Z-138 cells | [1][3] |
Table 2: Effect of this compound on Cell Viability and Protein Expression
| Cell Line | Treatment Concentration | Effect | Reference |
| A549 (Lung Cancer) | 1 µmol/L | Decreased Cyclin D1 and Cyclin E1 expression | [5] |
| H1299 (Lung Cancer) | 1 µmol/L | Decreased Cyclin D1 and Cyclin E1 expression | [5] |
| NCI-H929 (Multiple Myeloma) | 5 µM | Increased CASP1 expression | [9] |
| U266 (Multiple Myeloma) | 5 µM | Increased CASP1 expression | [9] |
| Glioma Stem-like Cells (GSCs) | < 1.5 µM | Inhibition of symmetric dimethylarginine (SDMA) expression in sensitive lines | [6] |
| Neuroblastoma cell lines | Dose-dependent | Decreased phospho-AKT (Ser473 and Thr308) | [8] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound-Treated Cells using SILAC
This protocol outlines a general workflow for identifying proteins with altered expression in response to PRMT5 inhibition using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
1. Cell Culture and SILAC Labeling:
- Culture cells in SILAC-compatible DMEM supplemented with either "light" (L-Arginine and L-Lysine), "medium" (e.g., L-Arginine-13C6 and L-Lysine-2H4), or "heavy" (e.g., L-Arginine-13C6-15N4 and L-Lysine-13C6-15N2) amino acids for at least five cell doublings to ensure complete incorporation.
2. This compound Treatment:
- Treat the "heavy" or "medium" labeled cells with this compound at a desired concentration (e.g., 1 µM) for a specified duration (e.g., 48-72 hours).
- Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Quantify protein concentration using a standard method (e.g., BCA assay).
4. Protein Digestion:
- Combine equal amounts of protein from the "light," "medium," and "heavy" samples.
- Perform in-solution or in-gel digestion using trypsin.
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
6. Data Analysis:
- Use software such as MaxQuant to identify and quantify proteins.
- Calculate protein ratios between the different SILAC labels to determine changes in protein abundance upon this compound treatment.
Protocol 2: Immuno-enrichment of Methylated Peptides for Mass Spectrometry
This protocol describes the enrichment of arginine-methylated peptides to specifically identify PRMT5 substrates.
1. Cell Culture and Lysis:
- Culture and treat cells with this compound and a vehicle control as described in Protocol 1.
- Lyse cells and digest proteins into peptides.
2. Immuno-enrichment:
- Use antibodies specific for symmetric dimethylarginine (SDMA) to immunoprecipitate methylated peptides from the digested protein samples.
3. Mass Spectrometry Analysis:
- Analyze the enriched peptides by LC-MS/MS.
4. Data Analysis:
- Identify peptides and post-translational modifications using appropriate software.
- Quantify the relative abundance of methylated peptides between this compound-treated and control samples to identify PRMT5-dependent methylation sites. A study by Musiani et al. (2019) successfully used a similar pipeline to profile arginine methylation after PRMT5 inhibition.[4]
Protocol 3: Thermal Proteome Profiling (TPP)
TPP can be used to assess the direct binding of this compound to PRMT5 and its effect on the stability of other proteins.
1. Cell Treatment and Lysis:
- Treat cells with this compound or a vehicle control.
- Harvest and lyse the cells.
2. Thermal Shift Assay:
- Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
- Centrifuge the samples to pellet aggregated proteins.
3. Sample Preparation for Mass Spectrometry:
- Collect the soluble protein fraction from each temperature point.
- Digest the proteins into peptides.
4. Mass Spectrometry and Data Analysis:
- Analyze the peptide samples by LC-MS/MS.
- Generate melting curves for each identified protein. A shift in the melting curve for PRMT5 in the presence of this compound indicates direct target engagement.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General proteomics workflow for studying this compound effects.
Caption: this compound inhibits the PRMT5-AKT signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of GSK591 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies of the PRMT5 inhibitor, GSK591, in mouse models of lung cancer and neuroblastoma. The information compiled is based on findings from preclinical research and aims to guide the design and execution of similar efficacy studies.
Introduction
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, primarily through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] Overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] In vivo studies in mouse models are critical for evaluating the anti-tumor efficacy and pharmacological properties of PRMT5 inhibitors like this compound.
Signaling Pathway
PRMT5 exerts its oncogenic functions through a complex signaling network. It can regulate the expression of key genes involved in cell proliferation and survival by methylating histones, leading to transcriptional repression of tumor suppressor genes.[2] Furthermore, PRMT5 can directly methylate and regulate the activity of proteins in critical signaling pathways, such as the EGFR, FGFR, and PI3K/Akt pathways, which are often dysregulated in cancer.[1][5]
Below is a diagram illustrating the signaling pathway influenced by PRMT5 and the mechanism of action for this compound.
Caption: PRMT5 Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and its analog, GSK595, in mouse xenograft models of lung cancer and neuroblastoma.
Table 1: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Volume (mm³) at Day 12 (Mean ± SEM) | Tumor Weight (g) at Day 12 (Mean ± SEM) |
| Vehicle | - | Data not explicitly provided in a table, but described as significantly larger than the treated group. | Data not explicitly provided in a table, but described as significantly larger than the treated group. |
| This compound | 50 mg/kg, once daily, intraperitoneal | Significantly reduced compared to vehicle. | Significantly reduced compared to vehicle. |
Data compiled from a study using a subcutaneous LLC xenograft model in nude mice. Tumor growth was monitored for 12 days.
Table 2: In Vivo Efficacy of GSK595 (a this compound analog) in a Neuroblastoma Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Mass (g) at End of Study (Mean ± SD) |
| Vehicle | - | ~0.8 g |
| GSK595 | 100 mg/kg, twice daily, oral gavage | ~0.3 g |
Data compiled from a study using an orthotopic neuroblastoma (CHLA20) xenograft model in NOD/SCID mice. Treatment was administered for two weeks.[6][7]
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies with this compound in mouse models.
Protocol 1: Subcutaneous Lung Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous lung cancer tumor model and assessing the efficacy of this compound administered intraperitoneally.
Materials:
-
This compound
-
Vehicle solution: 5% DMSO, 30% PEG300, 65% sterile water
-
Lewis Lung Carcinoma (LLC) cells
-
Matrigel
-
6-8 week old male nude mice
-
Sterile PBS, syringes, needles (27G), calipers
Experimental Workflow:
Caption: Subcutaneous Xenograft Workflow.
Procedure:
-
Cell Preparation: Culture LLC cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 150 µL of the cell suspension (1.5 x 10⁶ cells) into the right flank of each mouse using a 27G needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[8][9]
-
Treatment Initiation: Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the this compound stock in the vehicle (5% DMSO, 30% PEG300, 65% sterile water) to a final concentration for a 50 mg/kg dose.
-
Administer the this compound solution or vehicle control intraperitoneally once daily for 12 consecutive days.
-
-
Efficacy Evaluation: Measure tumor volumes every 2-3 days throughout the study.
-
Endpoint Analysis: At the end of the 12-day treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for downstream analyses such as Western blotting or immunohistochemistry.
Protocol 2: Orthotopic Neuroblastoma Xenograft Model
This protocol describes the establishment of an orthotopic neuroblastoma model and the evaluation of this compound analog (GSK595) administered via oral gavage.
Materials:
-
GSK595 (in vivo analog of this compound)
-
Vehicle: 0.5% methylcellulose (B11928114) in sterile water
-
Neuroblastoma cell line (e.g., CHLA20) stably expressing a luciferase reporter
-
NOD/SCID mice (4-6 weeks old)
-
Surgical instruments, isoflurane (B1672236) anesthesia, bioluminescence imaging system
-
Oral gavage needles (20-22 gauge)
Experimental Workflow:
Caption: Orthotopic Xenograft Workflow.
Procedure:
-
Cell Preparation: Culture luciferase-expressing neuroblastoma cells. Prepare a single-cell suspension in sterile PBS.
-
Orthotopic Implantation: Anesthetize the mice. Surgically expose the left kidney and inject the cell suspension into the renal capsule. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (detectable by imaging), randomize mice into treatment and vehicle groups.
-
Drug Administration (Oral Gavage):
-
Monitoring: Monitor animal weight and general health daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the primary tumor and weigh it.[6] Assess metastatic burden in organs like the liver through ex vivo bioluminescence imaging or flow cytometry for luciferase-positive cells.[7]
Protocol 3: Western Blot Analysis of Tumor Tissue
This protocol is for the analysis of protein expression in tumor lysates.
Procedure:
-
Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PRMT5, anti-phospho-Akt, anti-total-Akt, anti-PD-L1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Immunohistochemistry (IHC) for PD-L1
This protocol is for the detection of PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Procedure:
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a suitable buffer.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against PD-L1.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
-
Visualization: Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
Analysis: Mount the slides and analyze under a microscope to assess the percentage and intensity of PD-L1 staining in tumor cells.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK591 solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, cell proliferation, and signal transduction.[2][3] this compound exerts its effects by binding to PRMT5 and inhibiting its methyltransferase activity.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[4][5] It is sparingly soluble in aqueous buffers.[4] For cell-based assays, it is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution and then dilute it with the aqueous buffer or cell culture medium of choice.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored in a solvent at -80°C, it can be stable for up to a year, and for one month at -20°C. The powder form is stable for up to 3 years at -20°C.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound can vary depending on the cell line and the specific assay. However, studies have shown effective inhibition of PRMT5 activity and downstream effects in the nanomolar to low micromolar range. For example, in some lung cancer cell lines, treatment with 250 nM this compound for 4 days was sufficient to decrease the expression of symmetric pan-dimethyl arginine (SDMR).[6] Other studies have used concentrations up to 5 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration in the aqueous solution may be above its solubility limit. | - Lower the final concentration of this compound in the aqueous solution.- Increase the percentage of DMSO in the final solution, but be mindful of potential solvent toxicity in cell-based assays (typically <0.5%).- For in vivo preparations, consider using a formulation with co-solvents like PEG300 and Tween 80.[8] |
| Inconsistent or no observable effect in cell-based assays. | - Compound inactivity: The compound may have degraded due to improper storage or handling.- Insufficient incubation time: The treatment duration may not be long enough to observe a biological effect.- Cell line resistance: The chosen cell line may be insensitive to PRMT5 inhibition.- Incorrect dosage: The concentration of this compound may be too low. | - Ensure proper storage of the this compound powder and stock solutions.- Perform a time-course experiment to determine the optimal treatment duration.- Verify the expression and activity of PRMT5 in your cell line.- Conduct a dose-response experiment to identify the effective concentration range. |
| High background or off-target effects observed. | - High concentration of this compound: Using excessively high concentrations can lead to non-specific effects.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Use the lowest effective concentration of this compound as determined by a dose-response curve.- Ensure the final concentration of the solvent is within the tolerance level of your cells (typically below 0.5% for DMSO).- Include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects. |
| Difficulty in detecting changes in protein methylation by Western blot. | - Antibody quality: The antibody used to detect the specific arginine methylation mark may not be specific or sensitive enough.- Insufficient treatment: The concentration or duration of this compound treatment may not be sufficient to cause a detectable change.- Low abundance of the target protein: The protein of interest may be expressed at low levels in the cells. | - Validate the specificity of your primary antibody.- Optimize the this compound treatment conditions (concentration and duration).- Consider immunoprecipitation to enrich for your protein of interest before Western blotting. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 76 mg/mL (199.74 mM) | [8] |
| Ethanol | ~12 mg/mL | [4][5] |
| DMF | ~16 mg/mL | [5] |
| Water | Insoluble | [8] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [4][5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Cell Proliferation Assay using this compound
-
Materials: Cell line of interest, complete culture medium, 96-well plates, this compound stock solution, cell proliferation reagent (e.g., CCK-8, MTS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 4 days).[9]
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Western Blot Analysis of PRMT5 Activity
-
Materials: Cell line of interest, complete culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-SDMA, anti-phospho-AKT, anti-AKT), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: PRMT5-mediated signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for a cell proliferation assay using this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSK591 Concentration for Cell Culture
Welcome to the technical support center for GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound concentration in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PRMT5.[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] By inhibiting PRMT5, this compound blocks this methylation process, which can impact various cellular processes including gene expression, mRNA splicing, signal transduction, and cell proliferation.[5][6][7]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for this compound concentration can vary significantly depending on the cell line and the experimental endpoint. Based on published data, a broad range from 10 nM to 10 µM has been used. For initial experiments, a dose-response curve is highly recommended to determine the optimal concentration for your specific cell line and assay. Many studies show significant effects in the nanomolar range.[7][8][9] For example, in Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 of 56 nM.[1][4][10] In lung cancer cell lines, concentrations of 250 nM to 1 µM have been shown to be effective.[7]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration with this compound depends on the specific biological question you are investigating. For assessing downstream signaling events like AKT phosphorylation, shorter incubation times may be sufficient.[8] For assays measuring cell viability or proliferation, longer incubation periods of 4 to 10 days are common.[7][11] It is advisable to perform a time-course experiment to determine the ideal duration for your experimental setup.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration for your cell line. We recommend a concentration range from 10 nM to 10 µM.
-
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time may be too short to observe a phenotypic effect.
-
Solution: Increase the duration of the treatment. For proliferation assays, consider extending the experiment to at least 72 hours.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may be inherently resistant to PRMT5 inhibition.
-
Possible Cause 4: Compound Instability. Improper storage or handling of this compound can lead to its degradation.
Problem 2: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to PRMT5 inhibition.
-
Solution: Lower the concentration range in your dose-response experiments. You may need to test concentrations in the low nanomolar or even picomolar range.
-
-
Possible Cause 2: Off-Target Effects. While this compound is highly selective for PRMT5, off-target effects can occur at very high concentrations.[1][4]
-
Solution: Use the lowest effective concentration that elicits the desired biological response to minimize potential off-target effects. Correlate the phenotypic observations with on-target PRMT5 inhibition by measuring SDMA levels.
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays and cell lines. Note that IC50 and EC50 values can vary depending on the experimental conditions.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 / EC50 | Reference |
| Biochemical Assay | PRMT5/MEP50 complex (methylating Histone H4) | IC50 = 4 nM, 11 nM | [1][3][13] |
| Cell-Based Assay | Symmetric arginine methylation of SmD3 (Z-138 cells) | EC50 = 56 nM | [1][4][10] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line Type | Concentration | Observed Effect | Reference |
| Lung Cancer (NCI-H460, HCC827) | 250 nM | Decreased symmetric pan-dimethyl arginine (SDMR) expression | [7] |
| Lung Cancer (A549, H1299) | 1 µM | Decreased Cyclin D1 and Cyclin E1 expression | [5] |
| Breast Cancer (MCF7) | 5 µM | Suppressed breast cancer stem cell proliferation | [3] |
| Glioblastoma Stem-like Cells | < 1.5 µM | Inhibition of SDMA expression | [14] |
| Neuroblastoma (CHLA20, NGP) | Dose-dependent | Decreased phospho-AKT (Ser473 and Thr308) | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72, 96, or 120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing On-Target Activity of this compound by Western Blot
-
Cell Treatment: Treat your cells with a range of this compound concentrations for the desired duration.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a known PRMT5 substrate with a symmetric dimethylarginine mark (e.g., anti-SDMA, anti-H4R3me2s, or anti-SmD3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis: A decrease in the signal for the SDMA-containing protein with increasing this compound concentration indicates on-target activity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 14. aacrjournals.org [aacrjournals.org]
Potential off-target effects of GSK591
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK591.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It functions by inhibiting the PRMT5/MEP50 complex, which is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This inhibition affects various cellular processes, including gene transcription, RNA splicing, and signal transduction.
Q2: How potent and selective is this compound for PRMT5?
This compound is a highly potent inhibitor of PRMT5 with an IC50 of approximately 4 nM in cell-free assays.[1][2] In cellular assays, it inhibits the symmetric arginine methylation of SmD3 in Z-138 cells with an EC50 of 56 nM.[4][5] this compound demonstrates high selectivity for PRMT5, with minimal activity against a panel of other methyltransferases at concentrations up to 50 µM.[4][5]
Q3: What are the known on-target effects of this compound in cells?
The primary on-target effect of this compound is the reduction of symmetric dimethylarginine (SDMA) levels on PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s).[6] This leads to downstream effects including:
-
Inhibition of cell proliferation.[7]
-
Induction of apoptosis and autophagy.[6]
-
Decreased expression of cell cycle proteins like cyclin D1 and cyclin E1.[7]
-
Increased expression of PD-L1 in some cancer cell lines.[8]
Q4: Is there a negative control compound available for this compound?
Yes, SGC2096 is an inactive control compound for this compound and is available from the Structural Genomics Consortium (SGC).[4] This compound is structurally similar to this compound but lacks significant inhibitory activity against PRMT5, making it suitable for control experiments to distinguish on-target from off-target effects.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Unexpected cellular phenotype observed that is inconsistent with known PRMT5 function.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to measure the levels of a known PRMT5 substrate marker, such as symmetric dimethylarginine (SDMA) or specifically H4R3me2s. A significant decrease in this marker upon this compound treatment confirms that the compound is engaging its intended target.
-
Use the Negative Control: Treat cells with the inactive control compound, SGC2096, at the same concentration as this compound. If the unexpected phenotype persists with this compound but not with SGC2096, it is more likely to be an on-target effect. If the phenotype is observed with both, it may indicate an off-target effect or a non-specific cellular response.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required to inhibit PRMT5 activity, it is more likely to be an off-target effect.
-
Genetic Validation: Use siRNA or shRNA to knock down PRMT5. If the phenotype observed with this compound is recapitulated by PRMT5 knockdown, it is likely an on-target effect.
-
Issue 2: Inconsistent results between biochemical and cellular assays.
-
Possible Cause: Differences in compound permeability, stability, or the cellular context can lead to discrepancies.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. It is typically stored at -20°C as a powder.[1]
-
Optimize Cellular Assay Conditions: Factors such as cell density, serum concentration, and treatment duration can influence the apparent potency of the inhibitor.
-
Measure Target Engagement in Cells: Utilize a cellular thermal shift assay (CETSA) to confirm that this compound is binding to PRMT5 within the intact cells.
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | 4 nM | PRMT5 (Cell-free assay) | [1][2] |
| IC50 | 11 nM | PRMT5/MEP50 complex (methylating histone H4) | [4][5] |
| EC50 | 56 nM | Symmetric arginine methylation of SmD3 (Z-138 cells) | [4][5] |
| Selectivity | >1000-fold | Over a panel of other methyltransferases (up to 50 µM) | [4] |
Experimental Protocols
1. Western Blot for Symmetric Dimethylarginine (SDMA)
-
Objective: To confirm the on-target activity of this compound by measuring the global reduction in SDMA levels.
-
Methodology:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control (e.g., DMSO) for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the SDMA signal to a loading control like β-actin or GAPDH.
-
2. Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound on cell proliferation.[7]
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 4 days).[7]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK591 Western Blot Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments using the PRMT5 inhibitor, GSK591.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] By inhibiting PRMT5, this compound prevents this post-translational modification, leading to downstream effects on gene expression and various signaling pathways.[3][5]
Q2: What are the expected results on a Western blot after successful this compound treatment?
Following effective treatment of cells with this compound, you should observe:
-
A decrease in global symmetric dimethylarginine (SDMA) levels: This is a direct readout of PRMT5 inhibition.[6][7]
-
Changes in the expression or phosphorylation of downstream targets: This can include a decrease in phosphorylated AKT (p-AKT), as well as reduced levels of cell cycle proteins like Cyclin D1 and Cyclin E1.[5][6][8]
-
No significant change in total PRMT5 levels: this compound inhibits the enzyme's activity, but does not typically cause its degradation.
Q3: What are the recommended antibody targets to verify the effect of this compound?
To confirm the activity of this compound in your experiment, it is recommended to probe for:
-
Symmetric Dimethyl Arginine (SDMA) motif: An antibody that recognizes the SDMA mark will show a decrease in signal across multiple bands after treatment.
-
Phospho-AKT (Ser473): As PRMT5 activity can influence the AKT signaling pathway, a decrease in the phosphorylated form of AKT is an expected downstream effect.[5][6][8]
-
Total AKT: To ensure that the observed decrease in p-AKT is not due to a general decrease in AKT protein.
-
Cyclin D1 and Cyclin E1: These are downstream effectors in pathways regulated by PRMT5 and their levels may decrease following this compound treatment.[5]
-
A loading control: Proteins such as β-actin or GAPDH should be used to ensure equal protein loading across all lanes.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound Western blot experiments in a question-and-answer format.
Issue 1: No or Weak Signal for Target Protein
Q: I am not seeing any bands, or the bands are very faint for my protein of interest after this compound treatment. What should I do?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | For whole-cell lysates, a protein load of at least 20-30 µg per lane is recommended. For less abundant targets, you may need to load more protein.[10] |
| Low Target Protein Expression | Ensure you are using a cell line known to express your target protein. A positive control lysate from a cell line with high expression of the target can be very helpful.[11] |
| Ineffective this compound Treatment | Verify the activity of your this compound compound. Ensure it has been stored correctly and that the concentration and treatment duration are adequate for your cell line. Perform a dose-response and time-course experiment to determine optimal conditions. |
| Poor Antibody Performance | Ensure your primary antibody is validated for Western blotting and is specific for the target protein. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[11][12] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. For larger proteins, consider a wet transfer overnight at 4°C. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[13][14] |
| Inactive Detection Reagents | Ensure that your secondary antibody and detection reagents (e.g., ECL substrate) have not expired and have been stored correctly.[11] |
Issue 2: High Background or Non-Specific Bands
Q: My Western blot has high background, making it difficult to see my specific bands. How can I reduce the background?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice versa), as some antibodies have a preference.[12][15] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[12][15] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer can also help.[13] |
| Membrane Handing and Quality | Handle the membrane with tweezers to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[13] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers, to avoid microbial growth that can cause speckles and high background.[12] |
Issue 3: Inconsistent Results or No Change After this compound Treatment
Q: I am not seeing the expected decrease in SDMA levels or changes in my downstream targets after treating with this compound. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive this compound Compound | Ensure the this compound is from a reputable source and has been stored properly. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] |
| Suboptimal Treatment Conditions | The effective concentration and duration of this compound treatment can vary between cell lines. Perform a dose-response (e.g., 0.1 µM to 10 µM) and a time-course (e.g., 6 to 48 hours) experiment to find the optimal conditions for your specific cell line. |
| Cell Line Resistance | Some cell lines may be less sensitive to PRMT5 inhibition. It is important to include a sensitive cell line as a positive control in your experiments. |
| Antibody Specificity for Modified Proteins | When probing for histone or other protein modifications, using a highly specific and well-validated antibody is crucial. The antibody should be specific for the symmetric dimethylarginine mark and not cross-react with other modifications.[16][17] |
| Experimental Variability | Maintain consistent cell culture conditions, such as confluency and passage number, for all experiments. Ensure precise and consistent timing for all steps of the Western blot protocol.[9] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined amount of time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: Western Blotting
-
Sample Preparation: Mix the normalized protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Standard Western blot experimental workflow.
Caption: Basic troubleshooting logic for Western blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Essential epigenetic antibodies for research | Abcam [abcam.com]
Technical Support Center: Interpreting Unexpected Results with GSK591
Welcome to the technical support center for GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to help navigate and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the protein arginine methyltransferase PRMT5.[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[2] By inhibiting PRMT5, this compound blocks this epigenetic modification, leading to downstream effects on gene expression, RNA splicing, and other cellular processes.[4][5]
Q2: How can I confirm that this compound is active in my cellular model?
A2: The most direct way to confirm the on-target activity of this compound is to measure the global levels of symmetric dimethylarginine (SDMA) on cellular proteins. A significant decrease in SDMA levels upon this compound treatment indicates effective PRMT5 inhibition.[6][7] This can be assessed by Western blotting using an antibody specific for SDMA. A common substrate to probe for changes in methylation is SmD3, a component of the spliceosome.[2]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary between cell lines. However, a general starting range for cellular assays is between 10 nM and 1 µM.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. In Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 of 56 nM.[2]
Q4: Are there any known off-target effects of this compound?
A4: this compound is known to be highly selective for PRMT5. It has been tested against a panel of other methyltransferases and showed no significant inhibition at concentrations up to 50 µM.[2] However, as with any small molecule inhibitor, off-target effects in a specific cellular context cannot be entirely ruled out. Unexpected phenotypes should be carefully investigated.
Troubleshooting Unexpected Results
Issue 1: I am not observing the expected phenotype (e.g., decreased cell proliferation) after this compound treatment, but I have confirmed on-target activity.
Possible Cause & Troubleshooting Steps:
-
Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance to PRMT5 inhibition.
-
Check TP53 Status: Mutations or deletions in the TP53 gene have been identified as a source of resistance to PRMT5 inhibitors.[9] Sequence the TP53 gene in your cell line.
-
Assess MSI2 Expression: Overexpression of the RNA-binding protein MUSASHI-2 (MSI2) can also confer resistance.[9] Evaluate MSI2 expression levels via qPCR or Western blot.
-
-
Cellular Context: The functional consequences of PRMT5 inhibition are highly dependent on the cellular and genetic background. The pathways affected by this compound in your model may not directly lead to the anticipated phenotype.
-
Redundancy: Other cellular pathways may compensate for the loss of PRMT5 activity.
Issue 2: I am observing an unexpected increase in the expression of certain genes.
Possible Cause & Troubleshooting Steps:
-
Indirect Effects: PRMT5 can regulate the expression of transcriptional repressors. Inhibition of PRMT5 could lead to the downregulation of a repressor, which in turn results in the upregulation of its target genes.
-
Immune-Related Gene Expression: this compound treatment has been shown to induce the expression of interferon-stimulated genes (ISGs) and PD-L1.[10][11]
Issue 3: I am observing changes in protein phosphorylation, specifically in the AKT pathway.
Possible Cause & Troubleshooting Steps:
-
Crosstalk between Methylation and Phosphorylation: Recent studies have shown that PRMT5 can directly methylate and regulate the activity of AKT.[5][6] Inhibition of PRMT5 with this compound can lead to decreased AKT phosphorylation (at Ser473 and Thr308) and subsequent downstream signaling.[6]
-
Probe AKT Pathway Components: Perform a Western blot analysis to assess the phosphorylation status of AKT and its downstream targets, such as GSK3α and GSK3β, upon this compound treatment.[6]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 | 11 nM | PRMT5/MEP50 complex methylating histone H4 | [2] |
| Cellular EC50 | 56 nM | Inhibition of SmD3 symmetric arginine methylation in Z-138 cells | [2] |
| Recommended Cellular Concentration | 10 nM - 1 µM | General | [8] |
Key Experimental Protocols
1. Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for symmetric dimethylarginine (pan-SDMA).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
2. Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50.
3. Gene Expression Analysis by qPCR
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your gene of interest.
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound leading to altered cellular processes.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: The signaling pathway illustrating the crosstalk between PRMT5 and AKT.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating GSK591 in Your Research: A Technical Support Guide
Welcome to the technical support center for GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing essential information, troubleshooting advice, and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PRMT5.[1][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][4] By inhibiting PRMT5, this compound prevents these methylation events, thereby impacting various cellular processes, including gene transcription, signal transduction, and cell proliferation.[4][5]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its activity. Here are the recommended storage conditions:
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 2 years[6] |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
| Stock Solution in Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6] For cell culture experiments, DMSO is the most commonly used solvent.[1][4] this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell culture.
-
Possible Cause: Degradation of this compound in the culture medium. The stability of small molecules can be influenced by the components of the culture medium, temperature, and pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before treating your cells.[1]
-
Determine Experimental Stability: Since published data on the half-life of this compound in specific culture media is limited, it is advisable to determine its stability under your experimental conditions. A suggested protocol is provided below.
-
Replenish this compound: If you are conducting long-term experiments (e.g., over 48 hours), consider replacing the medium with fresh medium containing this compound at regular intervals to maintain a consistent effective concentration.
-
Issue 2: Precipitation of this compound in the culture medium.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is too low to maintain the solubility of this compound at the desired working concentration.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure that the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Optimize Working Concentration: If precipitation persists, you may need to lower the working concentration of this compound.
-
Proper Dissolution: Ensure that the initial stock solution in DMSO is fully dissolved before further dilution in the culture medium.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-quality anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Determining the Stability of this compound in Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.
-
Materials:
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS).
-
This compound stock solution.
-
Incubator (37°C, 5% CO₂).
-
HPLC system with a suitable column (e.g., C18).
-
Appropriate mobile phase and standards for HPLC analysis.
-
-
Procedure:
-
Prepare a solution of this compound in your complete culture medium at the desired final concentration.
-
Place the solution in a sterile, sealed container inside a cell culture incubator to mimic experimental conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate the half-life in your specific medium.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound inhibits PRMT5, which is a key enzyme in symmetrically dimethylating arginine residues on histone and non-histone proteins. This inhibition leads to a reduction in symmetric dimethylarginine (SDMA) levels. A major downstream effect of PRMT5 inhibition is the suppression of the AKT signaling pathway, which is crucial for cell proliferation and survival.[5][7][8]
Caption: Mechanism of this compound action on the PRMT5-AKT signaling axis.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the steps to determine the stability of this compound in your cell culture medium.
Caption: Workflow for determining this compound stability in culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GSK591-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PRMT5 inhibitor, GSK591. The information provided aims to help users identify, understand, and minimize cellular stress responses that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. By inhibiting PRMT5, this compound can modulate these cellular processes, which is of interest in various research areas, particularly in oncology.
Q2: What are the common cellular effects observed after treatment with this compound?
A2: Treatment of cancer cell lines with this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[4] The specific effects and their potency can vary depending on the cell line and the concentration of this compound used.
Q3: My cells are showing signs of increased stress (e.g., morphological changes, reduced viability) after this compound treatment. What could be the cause?
A3: Increased cellular stress is a potential consequence of PRMT5 inhibition by this compound. The primary types of cellular stress that may be induced are:
-
Oxidative Stress: Inhibition of PRMT5 can lead to a decrease in the expression of ATF4, a key transcription factor involved in the oxidative stress response. This can result in an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
-
DNA Damage Response: PRMT5 is involved in DNA damage repair pathways. Inhibition of its activity can impair the cell's ability to repair DNA lesions, leading to the accumulation of DNA damage and the activation of DNA damage response pathways.[5]
-
Endoplasmic Reticulum (ER) Stress: While less directly documented for this compound, significant disruption of protein synthesis and modification, which can be influenced by PRMT5 activity, has the potential to induce ER stress and the unfolded protein response (UPR).
Q4: How can I determine if my cells are experiencing oxidative stress after this compound treatment?
A4: You can measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). A dose-dependent increase in ROS levels upon this compound treatment would indicate oxidative stress.
Q5: What are the indicators of a DNA damage response in my this compound-treated cells?
A5: A key marker for DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, referred to as γH2AX. You can detect and quantify γH2AX foci within the nucleus using immunofluorescence microscopy. An increase in the number of γH2AX foci per cell is a direct indicator of DNA damage.[6][7][8][9][10]
Q6: Are there any known off-target effects of this compound that could contribute to cellular stress?
A6: this compound is known to be a highly selective inhibitor for PRMT5. However, as with any small molecule inhibitor, off-target effects, though minimal, cannot be entirely ruled out, especially at higher concentrations. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: Increased Cell Death and Reduced Viability
Possible Cause:
-
High concentration of this compound leading to excessive on-target inhibition and subsequent cellular stress.
-
Induction of oxidative stress.
-
Accumulation of DNA damage.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Start with a broad range of concentrations and narrow down to the lowest concentration that gives the desired biological effect with minimal cytotoxicity.
-
-
Assess for Oxidative Stress:
-
Measure intracellular ROS levels. If a significant increase is observed, consider co-treatment with an antioxidant.
-
-
Evaluate DNA Damage:
-
Stain for γH2AX foci. If a high level of DNA damage is detected, this may be the primary driver of cell death.
-
Issue 2: Evidence of Oxidative Stress (Increased ROS Levels)
Possible Cause:
-
This compound-mediated downregulation of the ATF4 pathway, leading to reduced antioxidant capacity.
Troubleshooting Steps:
-
Co-treatment with Antioxidants:
-
Supplement the cell culture medium with an antioxidant such as N-acetylcysteine (NAC). Perform a dose-response of NAC to find the optimal concentration for reducing ROS levels without interfering with the on-target effects of this compound. A typical starting concentration for NAC is 1-5 mM.[11][12][13][14][15]
-
-
Use a Hypoxic Incubator:
-
Reducing the oxygen tension in the cell culture environment can sometimes alleviate oxidative stress.
-
Issue 3: Significant DNA Damage (High Number of γH2AX Foci)
Possible Cause:
-
Impaired DNA damage repair due to PRMT5 inhibition.
Troubleshooting Steps:
-
Combination Therapy (for research purposes):
-
Allow for Recovery:
-
In some experimental setups, a shorter exposure to this compound followed by a recovery period in drug-free media may allow for the assessment of cellular responses with less confounding cytotoxicity from sustained DNA damage.
-
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability
| Cell Line | IC50 (nM) | Reference |
| Z-138 (Mantle Cell Lymphoma) | 62 | [2] |
| A549 (Lung Cancer) | ~1000 | [4] |
| H1299 (Lung Cancer) | ~1000 | [4] |
| Glioma Stem-like Cells (Subset) | < 1500 |
Table 2: Indicative Dose-Response of this compound on Cellular Stress Markers (Hypothetical Data for Illustrative Purposes)
| This compound Concentration (nM) | Average % Increase in ROS Levels (vs. Control) | Average Number of γH2AX Foci per Cell (vs. Control) |
| 10 | 15% | 2 |
| 50 | 40% | 5 |
| 100 | 75% | 12 |
| 500 | 150% | 25 |
| 1000 | 220% | 40 |
Note: This table is for illustrative purposes to demonstrate the expected trend. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
DCFDA Staining:
-
Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of distinct γH2AX foci per nucleus in a representative number of cells for each condition.
-
Visualizations
Caption: Signaling pathway of this compound-induced cellular stress.
Caption: Troubleshooting workflow for this compound-induced cellular stress.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (EPZ015866) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of histone H2AX phosphorylation in white blood cells induced by ex vivo gamma irradiation of whole blood by both flow cytometry and foci counting as a dose estimation in rapid triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The γ-H2AX foci as an indicator for double-stranded DNA breaks and response to ongoing chemotherapy in breast cancer women: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetyl Cysteine as a Neuroprotective Agent in Progressive Multiple Sclerosis (NACPMS) trial: Study protocol for a randomized, double-blind, placebo-controlled add-on phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine in combination with nitroglycerin and streptokinase for the treatment of evolving acute myocardial infarction. Safety and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine has neuroprotective effects against oxaliplatin-based adjuvant chemotherapy in colon cancer patients: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine chemoprotection without decreased cisplatin antitumor efficacy in pediatric tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carebox Connect [connect.careboxhealth.com]
- 16. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. youtube.com [youtube.com]
- 20. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
How to control for GSK591 non-specific effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help control for potential non-specific effects and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as EPZ015866 or GSK3203591) is a small molecule inhibitor that potently and selectively targets PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. By inhibiting PRMT5, this compound can modulate these cellular processes.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PRMT5's methyltransferase activity. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) and SmD3.[2][3] This inhibition can result in downstream effects such as cell cycle arrest and apoptosis in cancer cells.[4]
Q3: What are the potential non-specific or off-target effects of this compound?
A3: While this compound is highly selective for PRMT5, like any small molecule inhibitor, it has the potential for off-target effects. These can manifest as unexpected cellular phenotypes that are not observed with other methods of PRMT5 inhibition, such as genetic knockdown. Known downstream effects that could be influenced by off-target activities include the modulation of signaling pathways like AKT/GSK3β and the expression of proteins such as PD-L1.[5][6][7] It is crucial to employ rigorous controls to distinguish on-target from off-target effects.
Q4: How can I control for the non-specific effects of this compound in my experiments?
A4: Several strategies are essential for controlling for non-specific effects:
-
Use of an Inactive Control: The compound SGC2096 is a structurally similar but inactive analog of this compound and serves as an excellent negative control.[2][3] Any cellular phenotype observed with this compound but not with SGC2096 is more likely to be an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Employing other potent and selective PRMT5 inhibitors with different chemical scaffolds (e.g., LLY-283, CMP5) can help confirm that the observed phenotype is due to PRMT5 inhibition and not a unique off-target effect of this compound's chemical structure.[3]
-
Genetic Knockdown: Using techniques like shRNA or CRISPR/Cas9 to reduce the expression of PRMT5 should phenocopy the effects of this compound. If this compound elicits a response in PRMT5-knockdown cells, it is likely an off-target effect.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations to establish a clear dose-dependent effect on both the intended target (e.g., SDMA levels) and the observed phenotype.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in biochemical or cellular assays. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles.2. Inconsistent cell passage number or density.3. Variability in assay conditions (e.g., incubation time, reagent concentrations). | 1. Aliquot this compound stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.2. Use cells within a consistent passage number range and ensure uniform seeding density.3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| Potent biochemical activity but weak cellular effects. | 1. Poor cell permeability of this compound in your specific cell line.2. High expression of drug efflux pumps in the cells.3. Rapid metabolism of this compound by the cells. | 1. Verify on-target engagement in cells using a Cellular Thermal Shift Assay (CETSA).2. Test for the expression of common efflux pumps (e.g., P-glycoprotein) and consider using an efflux pump inhibitor as a tool compound.3. Increase the concentration of this compound or reduce the incubation time to minimize metabolic degradation. |
| Observed phenotype is inconsistent with known PRMT5 functions. | 1. The phenotype may be due to a non-specific or off-target effect of this compound.2. The cellular context (e.g., cell line, genetic background) may lead to a novel on-target phenotype. | 1. Perform control experiments using the inactive analog SGC2096 and a structurally unrelated PRMT5 inhibitor. The phenotype should not be present with the inactive control and should be recapitulated by the other inhibitor.2. Confirm the phenotype with genetic knockdown of PRMT5. |
| No change in global SDMA levels after this compound treatment. | 1. Insufficient concentration or incubation time of this compound.2. Low PRMT5 expression or activity in the chosen cell line.3. Antibody for SDMA detection is not working optimally. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting PRMT5 in your cell line.2. Confirm PRMT5 expression by Western blot.3. Validate the SDMA antibody using a positive control (e.g., lysate from untreated, high-PRMT5 expressing cells) and a negative control (e.g., lysate from PRMT5 knockdown cells). |
Data Presentation
Table 1: In Vitro Potency of this compound and its Inactive Control SGC2096
| Compound | Target | Assay Type | IC50 / EC50 |
| This compound | PRMT5/MEP50 complex | Biochemical (H4 methylation) | 11 nM |
| This compound | PRMT5 in cells | Cellular (SmD3 methylation) | 56 nM |
| SGC2096 | PRMT5 | Biochemical/Cellular | Inactive up to 10 µM |
Data summarized from the Structural Genomics Consortium.[2]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to PRMT5 in a cellular context by measuring changes in the thermal stability of the protein.
Materials:
-
Cells of interest
-
This compound and DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Anti-PRMT5, appropriate secondary antibody
-
Thermal cycler, centrifuge, Western blot equipment
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform Western blotting with an anti-PRMT5 antibody to detect the amount of soluble PRMT5 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PRMT5 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol allows for the unbiased, large-scale quantification of protein expression changes following this compound treatment.
Materials:
-
Cells of interest
-
This compound, SGC2096 (inactive control), and DMSO
-
Lysis buffer (e.g., 8 M urea (B33335) in triethylammonium (B8662869) bicarbonate buffer)
-
DTT, iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
Hydroxylamine
-
C18 solid-phase extraction cartridges
-
LC-MS/MS instrumentation
Protocol:
-
Cell Culture and Lysis: Treat cells with this compound, SGC2096, and DMSO for the desired time. Harvest and lyse the cells.
-
Protein Digestion: Reduce cysteine bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol. Quench the reaction with hydroxylamine.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the proteomic profiles of this compound-treated cells to those treated with DMSO and the inactive control SGC2096 to identify on-target and potential off-target protein expression changes.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where PRMT5-mediated histone methylation (e.g., H4R3me2s) is altered by this compound treatment.
Materials:
-
Cells of interest
-
This compound and DMSO
-
Formaldehyde for cross-linking
-
Glycine
-
Lysis and sonication buffers
-
Antibodies: Anti-H4R3me2s, IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with formaldehyde, and quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H4R3me2s antibody or an IgG control overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H4R3me2s enrichment. Compare the enrichment profiles between this compound- and DMSO-treated samples to identify differential methylation regions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Controlling for this compound Non-specific Effects.
Caption: this compound Effect on the AKT Signaling Pathway.[5][6]
Caption: this compound Regulation of PD-L1 Expression.[7]
References
- 1. GSE142764 - PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 (ChIP-seq) - OmicsDI [omicsdi.org]
- 2. benchchem.com [benchchem.com]
- 3. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]
- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SGC2096 as a Negative Control for GSK591
This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers using the PRMT5 inhibitor GSK591 and its structurally related, inactive analog SGC2096 as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why is SGC2096 used as a control?
A: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II methyltransferase that symmetrically dimethylates arginine residues on histone and non-histone proteins, regulating processes like gene expression and RNA splicing.[2][3] this compound specifically inhibits the catalytic activity of the PRMT5/MEP50 complex.[2]
SGC2096 is an essential negative control because it is a close structural analog of this compound but is inactive against PRMT5 at typical experimental concentrations (up to 10 µM).[2] Using SGC2096 helps researchers confirm that the observed cellular or biochemical phenotype is a direct result of PRMT5 inhibition by this compound, rather than an off-target effect or a consequence of the chemical scaffold itself.[4][5]
Q2: What are the recommended working concentrations for this compound and SGC2096?
A: The optimal concentration will vary depending on the cell type and experimental endpoint. However, based on published studies, a common starting point for in vitro cell-based assays is 1 µM for both this compound and SGC2096.[4][6][7] For in vivo studies in mouse models, this compound has been used at doses of 50 mg/kg via intraperitoneal injection.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: How do I prepare and store stock solutions?
A: Both this compound and SGC2096 are typically supplied as a powder.
-
Storage of Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[1] this compound is soluble in DMSO at concentrations up to 76 mg/mL (~200 mM).[1]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[1]
Q4: How can I experimentally validate that SGC2096 is inactive in my model system?
A: The most direct method is to measure the symmetric dimethylarginine (SDMA) mark on a known PRMT5 substrate, such as the SmB/B' protein, via Western blot.[4][5] In cells treated with an effective dose of this compound, you should observe a significant reduction in the SDMA signal. In contrast, cells treated with the same concentration of SGC2096 or a vehicle control (DMSO) should show no change in the SDMA signal compared to untreated cells.[5]
Q5: I am not seeing an effect with this compound. What are some common troubleshooting steps?
A:
-
Confirm Compound Activity: Ensure your stock solutions are not degraded. If possible, test the compound in a well-characterized sensitive cell line, such as the Z-138 mantle cell lymphoma line.[2]
-
Check PRMT5 Expression: Confirm that your cell line or model system expresses PRMT5 at a sufficient level.
-
Verify Target Engagement: Perform a Western blot for the SDMA mark on a known substrate (e.g., SmB/B') to confirm that this compound is inhibiting PRMT5 activity at the concentration used.[5][9]
-
Optimize Treatment Duration: The phenotypic effects of PRMT5 inhibition, such as changes in cell proliferation or gene expression, may take several days to become apparent.[4][5] Consider extending the treatment duration (e.g., 5-12 days).
-
Review Assay Endpoint: Ensure the chosen assay is sensitive to the effects of PRMT5 inhibition. PRMT5 inhibition has been linked to disruptions in splicing, cell cycle arrest, and apoptosis.[7][10]
Q6: Could SGC2096 have its own biological or off-target effects?
A: While SGC2096 is designed to be inactive against PRMT5, it is crucial to recognize that no negative control is perfect.[11] The small structural modification that renders it inactive against PRMT5 could potentially abolish an off-target effect shared with this compound, or it could introduce a new, unique off-target activity.[11][12] Therefore, interpreting results should be done with caution. If a phenotype is observed with this compound but not with SGC2096, it strengthens the hypothesis that the effect is on-target. However, using a second, structurally distinct PRMT5 inhibitor can provide further validation.[11]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and the corresponding lack of activity for SGC2096.
| Compound | Target | Assay Type | Potency (IC₅₀ / EC₅₀) | Reference |
| This compound | PRMT5 (cell-free) | Biochemical Assay (H4 methylation) | IC₅₀ = 11 nM | [2] |
| PRMT5 (cell-based) | SmD3 methylation in Z-138 cells | EC₅₀ = 56 nM | [2] | |
| SGC2096 | PRMT5 | Cell-based assays | Inactive up to 10 µM | [2][4] |
Key Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol verifies the on-target activity of this compound by measuring the inhibition of PRMT5's methyltransferase activity.
-
Cell Seeding: Plate cells at a density that will allow for 5-6 days of treatment without reaching over-confluence.
-
Treatment: Treat cells with 1) Vehicle (e.g., 0.1% DMSO), 2) 1 µM this compound, and 3) 1 µM SGC2096.
-
Incubation: Incubate cells for 5 days.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Symmetric Di-Methyl Arginine (SDMA), such as one that recognizes the mark on SmB/B'. Also probe a separate blot or strip for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. A significant decrease in the SDMA signal should be observed only in the this compound-treated sample.[5]
Protocol 2: Cell Proliferation / Confluence Assay
This protocol assesses the functional consequence of PRMT5 inhibition on cell growth.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a low density.
-
Treatment: The following day, treat cells with a range of concentrations of this compound (e.g., 3 nM to 30 µM) and SGC2096 at the highest corresponding concentration as a control.[4] Include a vehicle-only control.
-
Monitoring: Place the plate in a live-cell imaging system (e.g., IncuCyte) and acquire images at regular intervals (e.g., every 4-6 hours).
-
Analysis: Monitor the percent confluence over 9-12 days, or until the vehicle control wells are fully confluent.[4] Plot the percent confluence over time for each treatment. A dose-dependent decrease in cell proliferation should be observed with this compound treatment, while SGC2096 should have no effect compared to the vehicle control.
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for experiments using this compound and SGC2096.
Caption: Logical framework for interpreting results from a negative control experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete PRMT5 Inhibition with GSK591
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EPZ015866) is a potent and selective small molecule inhibitor of PRMT5.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[3] this compound targets the catalytic activity of the PRMT5/MEP50 complex, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to its substrates.[4] This inhibition of PRMT5's enzymatic function leads to a global reduction in SDMA levels.[5]
Q2: How should I dissolve and store this compound?
This compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and DMF.[6] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.[1][7]
Stock Solution Preparation and Storage:
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 135 mg/mL (354.81 mM)[1] | -80°C for up to 1 year |
| Ethanol | ~12 mg/mL | -20°C for up to 1 month[2] |
| DMF | ~16 mg/mL[6] | -20°C for up to 1 month[2] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For aqueous buffers, first dissolve this compound in DMSO and then dilute with the buffer of choice; however, aqueous solutions are not recommended for storage for more than one day.[6]
Q3: What are the key signaling pathways affected by PRMT5 inhibition with this compound?
PRMT5 regulates numerous cellular pathways critical for cancer cell proliferation, survival, and differentiation.[8] Inhibition of PRMT5 with this compound has been shown to impact several key signaling cascades:
-
AKT/GSK3β Pathway: PRMT5 can directly methylate and activate AKT, promoting cell survival and proliferation. This compound treatment leads to decreased phosphorylation of AKT and its downstream target GSK3β.[5][9]
-
ERK1/2 Pathway: PRMT5 can regulate the ERK1/2 pathway, which is crucial for cell growth and invasion.[10][11]
-
WNT/β-catenin Pathway: PRMT5 can stimulate WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[9]
-
NF-κB Signaling: PRMT5 can activate NF-κB through direct methylation of the p65 subunit.[8]
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Troubleshooting Guides
Problem 1: Incomplete inhibition of PRMT5 activity observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. IC50 and EC50 values from the literature can serve as a starting point. |
| Inadequate Incubation Time | The time required to observe a significant reduction in histone or protein methylation can vary. An incubation time of 48 to 120 hours is often used.[3][12] A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Poor this compound Stability | Ensure that this compound stock solutions are stored correctly at -80°C and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Incorrect Antibody for Detection | Use a validated antibody specific for symmetric dimethylarginine (SDMA) or a specific methylated substrate of PRMT5, such as H4R3me2s or SmD3.[4][13] Always include a total protein loading control (e.g., β-actin, GAPDH) and a total substrate control (e.g., total Histone H4).[14] |
Problem 2: High cell toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration that achieves significant on-target inhibition.[15] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[12] |
| On-Target Toxicity | PRMT5 is involved in essential cellular processes, and its inhibition can lead to cell cycle arrest and apoptosis.[16] This may be an expected outcome of effective PRMT5 inhibition. Assess markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) to confirm.[14] |
| Use of a Control Compound | Use a structurally related but inactive control compound, such as SGC2096, to differentiate between on-target and off-target effects.[17] |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the outcome of viability assays.[12] |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Assay Incubation Time | The duration of the inhibitor treatment should be consistent across experiments. For PRMT5 inhibitors, longer incubation times (e.g., 72-120 hours) are often necessary to observe a significant effect on cell proliferation.[12] |
| Assay Choice | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, ATP levels for CellTiter-Glo). Ensure the chosen assay is appropriate for your experimental goals. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PRMT5 Activity
This protocol is designed to detect changes in the symmetric dimethylation of PRMT5 substrates following this compound treatment.[12][18]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-H4R3me2s, anti-total Histone H4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
Caption: A typical workflow for Western Blot analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound on cancer cell lines.[12]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the diluted inhibitor solutions. Include a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein-protein interactions with PRMT5.[19][20]
Materials:
-
This compound (optional, for studying inhibitor effect on interactions)
-
Cell line of interest
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the "bait" protein (e.g., PRMT5 or a known interactor)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells as required. Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western Blot or mass spectrometry.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC50 / EC50 | Reference |
| PRMT5/MEP50 Enzyme Inhibition | - | IC50 = 4 nM | [1][2] |
| PRMT5/MEP50 Enzyme Inhibition (H4) | - | IC50 = 11 nM | [4] |
| Symmetric Arginine Methylation (SmD3) | Z-138 | EC50 = 56 nM | [4] |
| Cell Proliferation | A549 (Lung Cancer) | - | [16] |
| Cell Proliferation | H1299 (Lung Cancer) | - | [16] |
| Cell Viability | Neuroblastoma Cell Lines | Low nM range | [5] |
| Cell Proliferation | Breast Cancer Cell Lines | - | [1] |
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. caymanchem.com [caymanchem.com]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Structural Genomics Consortium [thesgc.org]
- 18. benchchem.com [benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
GSK591 In Vivo Experimental Technical Support Center
Welcome to the technical support center for GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] By inhibiting PRMT5, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] Specifically, it has been shown to downregulate the AKT/GSK3β signaling pathway and affect the expression of proteins like cyclin D1, cyclin E1, and PD-L1.[3][5]
Q2: What are the recommended vehicle solutions for in vivo delivery of this compound?
A2: this compound has low aqueous solubility, requiring a specific vehicle for in vivo administration.[6][7] The choice of vehicle depends on the desired route of administration. For intraperitoneal injection, a common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or water.[1][5][8][9] For oral administration, a suspension can be prepared using Carboxymethyl cellulose (B213188) (CMC-Na).[1] It is crucial to prepare these formulations fresh before each use.[1][7]
Q3: What is a typical dosage and administration route for this compound in mice?
A3: A commonly used dosage for this compound in mice is 50 mg/kg, administered via intraperitoneal (i.p.) injection once daily.[5] However, the optimal dosage and frequency may vary depending on the specific animal model and experimental goals. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][8] Stock solutions prepared in solvents like DMSO can be stored at -80°C for up to one year.[1][8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Troubleshooting Guides
Issue 1: this compound is difficult to dissolve in the recommended vehicle.
-
Possible Cause: The quality of the solvents or the order of mixing may be incorrect. Moisture-absorbing DMSO can reduce solubility.[1]
-
Solution:
-
Always use fresh, high-quality solvents.
-
When preparing a multi-component vehicle, add the solvents sequentially, ensuring the solution is clear before adding the next component.[8] For example, first dissolve this compound in DMSO, then add PEG300, followed by Tween 80, and finally the aqueous component.[1]
-
Sonication can be used to aid dissolution.[8]
-
Issue 2: Inconsistent or lack of efficacy in in vivo experiments.
-
Possible Cause 1: Suboptimal drug exposure at the target site due to poor pharmacokinetics.
-
Solution 1:
-
Verify the accuracy of the dosage calculation and administration technique.
-
Consider performing a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound in your model.
-
Adjust the dosage or administration frequency based on the PK data. Mouse PK studies have shown moderate to high plasma clearance.[10]
-
-
Possible Cause 2: The chosen animal model is not sensitive to PRMT5 inhibition.
-
Solution 2:
-
Confirm the expression and activity of PRMT5 in your tumor model through Western blotting for PRMT5 and its symmetric dimethylarginine (SDMA) mark.[11]
-
Test the in vitro sensitivity of your cell lines to this compound to ensure they are responsive to the inhibitor.
-
Issue 3: Observed toxicity or adverse effects in the animal model.
-
Possible Cause: The vehicle or the dose of this compound may be causing toxicity.
-
Solution:
-
Conduct a tolerability study with the vehicle alone to rule out any vehicle-related toxicity.
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
-
Monitor the animals daily for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| Biochemical Assay | PRMT5/MEP50 complex | - | 11 nM | [1][2] |
| Cellular Assay | Symmetric Arginine Methylation of SmD3 | Z-138 | 56 nM | [1][2] |
Table 2: In Vivo Formulation Examples for this compound
| Administration Route | Vehicle Composition | Concentration | Reference |
| Intraperitoneal Injection | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | Not specified | [1] |
| Intraperitoneal Injection | 5% DMSO + 30% PEG300 + 65% water | Not specified | [5] |
| Intraperitoneal Injection | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.25 mg/mL | [9] |
| Oral Administration | Homogeneous suspension in CMC-Na | ≥ 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile ddH2O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 76 mg/mL).[1] Vortex thoroughly until the powder is completely dissolved.
-
In a separate sterile tube, prepare the vehicle mixture by sequentially adding PEG300, Tween 80, and ddH2O (or saline) in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 50% ddH2O).[1]
-
Add the this compound/DMSO stock solution to the vehicle mixture to achieve the final desired concentration for injection. For example, to make a 1 mL solution with 5% DMSO, add 50 µL of the this compound/DMSO stock to 950 µL of the PEG300/Tween 80/water mixture.
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. Use sonication if necessary to aid dissolution.[8]
-
This solution should be prepared fresh and used immediately for optimal results.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous LLC cell implantation)[5]
-
Prepared this compound solution for injection
-
Vehicle solution (control)
-
Calipers for tumor measurement
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[5]
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle solution to the respective groups via intraperitoneal injection once daily for the duration of the study (e.g., 12 days).[5]
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice daily for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as Western blotting to confirm target engagement (e.g., reduction in SDMR expression).[5]
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Workflow for an in vivo efficacy experiment.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. apexbt.com [apexbt.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to GSK591 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PRMT5 inhibitor, GSK591, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line. What are the known mechanisms of resistance?
A1: Several mechanisms have been identified that contribute to resistance to this compound and other PRMT5 inhibitors. These include:
-
Genetic Alterations in the TP53 Pathway: Deletions or specific mutations (e.g., TP53R248W) in the tumor suppressor gene TP53 have been identified as biomarkers for resistance to PRMT5 inhibition.[1]
-
Upregulation of the MSI2 Signaling Pathway: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a key driver of resistance.[1] Overexpression of MSI2 can rescue cancer cells from the growth-inhibitory effects of PRMT5 inhibition. A novel oncogenic axis, PRMT5/MSI2/c-MYC/BCL-2, has been implicated in driving resistance in lymphoma.[1]
-
Induction of PD-L1 Expression: Treatment with this compound can lead to an increase in the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[2] This can result in immuno-resistance by suppressing the anti-tumor activity of CD8+ T cells.[2]
-
Activation of Pro-Survival Signaling Pathways: The AKT signaling pathway can be activated in response to PRMT5 inhibition, promoting cell survival. PRMT5 has been shown to activate AKT through methylation.[3]
-
Dependence on PRMT5 due to Loss of Other Genes: Some solid tumors that lack the tumor suppressor genes CDKN2A and MTAP become highly dependent on PRMT5 for survival, which could influence sensitivity and resistance mechanisms.[4]
Q2: Our cells are showing signs of resistance. What are the recommended strategies to overcome this?
A2: Based on the known resistance mechanisms, several combination therapy strategies have shown promise in preclinical studies:
-
For MSI2-driven resistance: Co-treatment with an MSI2 inhibitor, such as Ro 08-2750, has demonstrated synergistic effects with this compound, leading to cell cycle arrest in lymphoma cells.[1]
-
To counteract the PRMT5/MSI2/c-MYC/BCL-2 axis: Combining this compound with a BCL-2 inhibitor like venetoclax (B612062) can synergistically induce apoptosis in lymphoma cells.[1]
-
To address immuno-resistance via PD-L1: A combination of this compound with an anti-PD-L1 antibody can enhance the anti-tumor response by overcoming the suppressive effects on T cells.[2]
-
For tumors with activated MAP kinase pathways: Concurrent inhibition of the MAP kinase pathway has been shown to be more effective at killing cancer cells than either agent alone in models of lung, brain, and pancreatic cancer.[5]
-
To target AKT-mediated survival: While still under investigation, combining this compound with an AKT pathway inhibitor is a rational strategy to explore.[3]
Q3: Are there specific cancer subtypes that are more or less sensitive to this compound?
A3: Yes, the sensitivity to PRMT5 inhibition can vary between different cancer subtypes. For instance, in glioblastoma, the proneural subtype has demonstrated greater sensitivity to PRMT5 inhibitors like this compound.[6][7] Additionally, tumors with deletions in CDKN2A and MTAP may exhibit increased dependency on PRMT5.[4]
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| TP53 Mutation/Deletion | 1. Sequence the TP53 gene in your cell line to check for mutations, particularly the R248W hotspot mutation.[1] 2. Perform a western blot to assess p53 protein levels. | Sanger Sequencing of TP53: 1. Isolate genomic DNA from your cancer cell line.2. Amplify the exons of the TP53 gene using PCR with specific primers.3. Purify the PCR products and send for Sanger sequencing.4. Analyze the sequencing data for mutations.Western Blot for p53: 1. Lyse cells and quantify protein concentration.2. Separate 20-30 µg of protein lysate on an SDS-PAGE gel.3. Transfer proteins to a PVDF membrane.4. Block the membrane with 5% non-fat milk in TBST.5. Incubate with a primary antibody against p53 overnight at 4°C.6. Wash and incubate with an HRP-conjugated secondary antibody.7. Detect chemiluminescence using an imaging system. |
| High MSI2 Expression | 1. Assess MSI2 mRNA and protein levels in your cells.[1] 2. Consider a combination treatment with an MSI2 inhibitor. | qRT-PCR for MSI2 mRNA: 1. Isolate total RNA and synthesize cDNA.2. Perform quantitative real-time PCR using primers specific for MSI2 and a housekeeping gene.3. Calculate relative expression using the ΔΔCt method.Combination Treatment with Ro 08-2750: 1. Treat cells with a dose-response matrix of this compound and the MSI2 inhibitor Ro 08-2750.2. Assess cell viability after 72-96 hours using a CCK-8 or MTS assay.3. Calculate synergy scores using the Chou-Talalay method. |
Issue 2: Tumor Growth in in vivo Models is Not Significantly Inhibited by this compound
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Upregulation of PD-L1 and Immune Evasion | 1. Analyze PD-L1 expression on tumor cells from this compound-treated and vehicle-treated animals via IHC or flow cytometry.[2] 2. Test a combination therapy of this compound with an anti-PD-L1 antibody. | Immunohistochemistry (IHC) for PD-L1: 1. Fix tumor tissue in formalin and embed in paraffin.2. Cut 4-5 µm sections and mount on slides.3. Deparaffinize and perform antigen retrieval.4. Block endogenous peroxidases and non-specific binding sites.5. Incubate with a primary antibody against PD-L1.6. Apply a secondary antibody and a detection reagent.7. Counterstain with hematoxylin (B73222) and mount.In Vivo Combination Therapy: 1. Implant tumor cells into immunocompetent mice.2. Once tumors are established, randomize mice into four groups: Vehicle, this compound, anti-PD-L1 antibody, and this compound + anti-PD-L1 antibody.3. Administer treatments as per established protocols (e.g., this compound at 50 mg/kg daily).[2] 4. Monitor tumor growth and survival. |
| Activation of the AKT Survival Pathway | 1. Perform western blot analysis on tumor lysates to assess the phosphorylation status of AKT and its downstream targets (e.g., GSK3α/β).[3] | Western Blot for Phospho-AKT: 1. Lyse tumor tissue and quantify protein.2. Run SDS-PAGE and transfer as previously described.3. Probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3α/β, and total GSK3α/β.4. Use appropriate loading controls (e.g., β-actin). |
Quantitative Data Summary
| Combination Therapy | Cancer Type | Effect | Reference |
| This compound + Ro 08-2750 (MSI2 inhibitor) | Lymphoma | Synergistic induction of cell cycle arrest | [1] |
| This compound + Venetoclax (BCL-2 inhibitor) | Lymphoma | Synergistic induction of apoptosis | [1] |
| This compound + Anti-PD-L1 Antibody | Lung Cancer | Enhanced anti-tumor activity and T-cell function | [2] |
| PRMT5 inhibitor + MAP kinase inhibitor | Lung, Brain, Pancreatic Cancer | Complete tumor regressions in preclinical models | [4][5] |
Signaling Pathways and Workflows
Caption: Overcoming this compound resistance mediated by the MSI2 pathway.
Caption: Mechanism of immuno-resistance to this compound via PD-L1 upregulation.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Powerful new approach’: New drug combination strategy shows promise against hard-to-treat cancers - ecancer [ecancer.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
Validation & Comparative
Validating GSK591 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended molecular target within a cellular environment is a critical step in preclinical research. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
This compound (also known as EPZ015866 or GSK3203591) is a chemical probe that competitively inhibits the enzymatic activity of the PRMT5/MEP50 complex.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA processing, and signal transduction.[2][3] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it an attractive therapeutic target.[4][5]
This guide details and compares several widely used assays for confirming this compound's engagement with PRMT5 in cells: Western Blotting for downstream methylation marks, Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR), and Cellular Thermal Shift Assay (CETSA). Each method offers distinct advantages and provides complementary evidence of target engagement.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate assay for validating this compound target engagement depends on the specific experimental question, available resources, and desired throughput. The following table summarizes the key features of three common methodologies.
| Assay | Principle | Measures | Pros | Cons | Typical this compound EC50/IC50 |
| Western Blot | Immunodetection of specific proteins in a complex mixture separated by size. | Reduction in symmetric dimethylation of PRMT5 substrates (e.g., H4R3me2s, SmD3, SmBB'). | - Direct readout of downstream enzymatic activity.- Widely accessible and technically straightforward.- Can assess time- and dose-dependent effects. | - Semi-quantitative.- Relies on antibody specificity and quality.- Does not directly measure inhibitor binding to PRMT5. | 56 nM (in Z-138 cells for SmD3 methylation)[2] |
| ChIP-qPCR | Immunoprecipitation of protein-DNA complexes to analyze the association of specific proteins with specific genomic regions. | Decrease in PRMT5-mediated histone marks (e.g., H4R3me2s) at the promoter regions of target genes (e.g., CASP1). | - Provides evidence of target engagement at the chromatin level.- Links target inhibition to gene-specific regulation.- Quantitative. | - More technically demanding and time-consuming than Western Blot.- Requires knowledge of relevant target genes.- Antibody quality is critical. | Effective at 5 µM in NCI-H929 and U266 cells to reduce H4R3me2s at the CASP1 promoter.[6] |
| CETSA | Measures the change in thermal stability of a protein upon ligand binding. | Ligand-induced thermal stabilization of PRMT5. | - Directly demonstrates physical binding of the inhibitor to the target protein in a cellular context.- Label-free method.- Can be adapted for high-throughput screening. | - Requires optimization of heating conditions.- May not be suitable for all proteins.- Does not provide information on downstream functional effects. | Data not available in the provided search results. |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of this compound action and the workflows of the discussed validation assays, the following diagrams are provided.
Detailed Experimental Protocols
Western Blotting for H4R3me2s
-
Cell Culture and Treatment: Plate cells (e.g., Z-138, NCI-H929) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the symmetric dimethylarginine mark on histone H4 at arginine 3 (H4R3me2s) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H4R3me2s signal to a loading control (e.g., total Histone H3 or GAPDH).
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment and Cross-linking: Treat cells (e.g., NCI-H460, LLC) with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[7]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against H4R3me2s or a negative control IgG.[7]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify the promoter regions of known PRMT5 target genes (e.g., CASP1).[6]
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[8][9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of PRMT5 by Western Blot or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization of PRMT5 upon inhibitor binding.[8][10]
Alternative and Emerging Techniques
Beyond the core methods detailed above, several other techniques can provide valuable insights into this compound target engagement.
-
Bioluminescence Resonance Energy Transfer (BRET): This assay measures the interaction between a luciferase-tagged PRMT5 and a fluorescently-tagged interacting protein in live cells.[11][12][13][14][15] Inhibition of this interaction by this compound can be monitored in real-time. NanoBRET is a particularly sensitive version of this technology.[16]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the mobility of fluorescently-tagged PRMT5 in the nucleus.[17][18][19][20][21] Displacement of PRMT5 from chromatin by this compound would result in an increased mobile fraction and faster fluorescence recovery.
-
Proteome-wide Thermal Shift Assays (e.g., TPP, PISA): These mass spectrometry-based methods can assess the thermal stability of thousands of proteins simultaneously, providing a global view of this compound's selectivity and identifying potential off-targets.[22]
By employing a combination of these robust methodologies, researchers can confidently validate the cellular target engagement of this compound, providing a solid foundation for further investigation into its biological effects and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioluminescence Resonance Energy Transfer (BRET)-Based Synthetic Sensor Platform for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence recovery after photobleaching. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 19. Fluorescence recovery after photobleaching (FRAP) methods for visualizing protein dynamics in living mammalian cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence Recovery after Photobleaching of Yellow Fluorescent Protein Tagged p62 in Aggresome-like Induced Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence recovery after photobleaching (FRAP) of fluorescence tagged proteins in dendritic spines of cultured hippocampal neurons [pubmed.ncbi.nlm.nih.gov]
- 22. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
A Comparative Guide to PRMT5 Inhibitors: Evaluating Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal target in oncology due to its critical role in regulating numerous cellular processes, including cell cycle progression, RNA splicing, and signal transduction. Its overexpression in various cancers has driven the development of a new class of targeted therapies: PRMT5 inhibitors. This guide provides an objective comparison of GSK591 (also known as GSK3326595 or Pemrametostat) with other prominent PRMT5 inhibitors, supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Diverse Armamentarium Against PRMT5
PRMT5 inhibitors can be broadly categorized based on their mechanism of action. Understanding these distinctions is crucial for interpreting their biological effects and potential therapeutic applications.
-
Substrate-Competitive Inhibitors: These inhibitors, such as This compound , bind to the substrate-binding pocket of PRMT5, preventing it from methylating its target proteins.[1]
-
SAM-Competitive Inhibitors: These molecules compete with the methyl donor, S-adenosylmethionine (SAM), for binding to PRMT5.
-
Dual SAM/Substrate-Competitive Inhibitors: A potent example is JNJ-64619178 , which simultaneously occupies both the SAM and substrate-binding pockets, leading to a pseudo-irreversible inhibition.[2][3]
-
MTA-Cooperative Inhibitors: This newer class of inhibitors, including MRTX1719 and TNG908 , exhibits a novel mechanism. They preferentially bind to the PRMT5 complex when it is bound to methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a specific genetic deletion (MTAP deletion).[4][5][6][7] This provides a targeted approach to selectively kill cancer cells while sparing normal tissues.[4][5][6][7]
Quantitative Data Presentation
The following tables summarize the biochemical potency and cellular activity of this compound and a selection of other PRMT5 inhibitors. It is important to note that IC50 and EC50 values can vary depending on the specific assay conditions, cell lines, and reagents used. The data presented here is a compilation from various preclinical studies and should be interpreted with these considerations in mind.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Reference(s) |
| This compound (GSK3326595) | Substrate-Competitive | 6.2 nM | [8] |
| JNJ-64619178 | Dual SAM/Substrate-Competitive | 0.14 nM | [2] |
| EPZ015666 | Substrate-Competitive | 22 nM | [9] |
| MRTX1719 | MTA-Cooperative | >70-fold selective for PRMT5-MTA complex | [10][11] |
| TNG908 | MTA-Cooperative | 15-fold more potent in MTAP-deleted cells | [12][13] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Cellular Assay | Cellular Potency (EC50/IC50) | Reference(s) |
| This compound (GSK3326595) | HCT116 (MTAP WT) | SDMA Inhibition | Not specified | [10] |
| HCT116 (MTAP del) | SDMA Inhibition | Not specified | [10] | |
| JNJ-64619178 | HCT116 (MTAP WT) | SDMA Inhibition | Not specified | [10] |
| HCT116 (MTAP del) | SDMA Inhibition | Not specified | [10] | |
| MRTX1719 | HCT116 (MTAP WT) | SDMA Inhibition | 653 nM | [10] |
| HCT116 (MTAP del) | SDMA Inhibition | 8 nM | [10] | |
| HCT116 (MTAP WT) | Cell Viability | 890 nM | [10] | |
| HCT116 (MTAP del) | Cell Viability | 12 nM | [10] | |
| CMP5 | ATL-related cell lines | Cell Viability | 3.98 - 21.65 µM | [14] |
| HLCL61 | ATL-related cell lines | Cell Viability | 3.09 - 7.58 µM | [14] |
Mandatory Visualizations
Signaling Pathway
Caption: PRMT5 signaling pathway and points of inhibitor intervention.
Experimental Workflow
Caption: General experimental workflow for evaluating PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified PRMT5/MEP50 complex by 50%.
Principle: This assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate (e.g., histone H4 peptide). The resulting product, S-adenosylhomocysteine (SAH), is detected, often using a luminescence-based method.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35, 1 mM DTT)
-
SAH detection reagents (e.g., MTase-Glo™ Methyltransferase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the methyltransferase reaction by adding SAM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
SAH Detection: Stop the reaction and detect the generated SAH according to the manufacturer's protocol of the detection kit (e.g., by adding a reagent that converts SAH to ATP, which is then detected via a luciferase reaction).
-
Data Analysis: Measure the luminescence signal. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (EC50/IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50%.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., Z-138 mantle cell lymphoma)
-
Complete cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence. Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value by plotting a dose-response curve.[15][16]
Western Blot for Pharmacodynamic Marker (SDMA)
Objective: To confirm target engagement of the PRMT5 inhibitor in cells by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. A decrease in the SDMA signal upon inhibitor treatment indicates target engagement.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA, anti-H4R3me2s, and a loading control (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[17][18]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA or H4R3me2s signal to the loading control. A dose-dependent decrease in the signal confirms on-target activity.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line
-
Vehicle for inhibitor formulation (e.g., 0.5% methylcellulose)
-
Test inhibitor
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Inhibitor Administration: Administer the inhibitor (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for SDMA to confirm target engagement in the tumor tissue).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
This guide provides a foundational comparison of this compound with other PRMT5 inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature for detailed experimental conditions and further characterization of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 6. m.youtube.com [m.youtube.com]
- 7. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. origene.com [origene.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to PRMT5 Inhibitors: GSK591 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely utilized small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): GSK591 and EPZ015666. Both compounds are potent and selective, serving as invaluable tools in preclinical cancer research. This document summarizes their in vitro and in vivo performance, offers detailed experimental protocols, and visualizes key cellular pathways and workflows to aid in experimental design and data interpretation.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through its enzymatic activity, PRMT5 plays a critical role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[3]
This compound (also known as GSK3203591 or EPZ015866) and EPZ015666 (also known as GSK3235025) are potent and selective inhibitors of PRMT5.[4][5] They are structurally related and often used in research to probe the function of PRMT5 in cancer biology.[6] this compound is frequently described as a tool compound for in vitro studies, while EPZ015666 has been extensively characterized in both in vitro and in vivo models.[7][8]
Data Presentation
The following tables summarize the quantitative data for this compound and EPZ015666, providing a comparative overview of their biochemical and cellular activity, as well as their in vivo efficacy.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound | EPZ015666 | Cell Line/Assay Conditions |
| Biochemical IC50 | 11 nM[5] | 22 nM[4] | Inhibition of PRMT5/MEP50 complex methylating histone H4. |
| Cellular EC50 | 56 nM[5] | Not explicitly found in a comparable assay | Inhibition of symmetric dimethylation of SmD3 in Z-138 cells. |
| Cell Proliferation gIC50 | 7.6 nM to >30 µM[6] | 96 - 904 nM[8] | 6-day growth/death assay in a panel of hematologic and solid cancer cell lines. |
Note: IC50 and EC50 values can vary between different studies due to variations in experimental conditions. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Key Outcomes |
| This compound | Lewis Lung Carcinoma (LLC) | 50 mg/kg, i.p., once daily | Significantly reduced tumor weight and volume after 12 days.[9] |
| This compound | Neuroblastoma (orthotopic) | Not specified, but used its analog GSK3326595 | Attenuated primary tumor growth and blocked hepatic metastasis.[7] |
| EPZ015666 | Mantle Cell Lymphoma (Z-138) | 200 mg/kg, p.o., BID | >93% tumor growth inhibition after 21 days.[10] |
| EPZ015666 | Mantle Cell Lymphoma (Maver-1) | 200 mg/kg, p.o., BID | Significant tumor growth inhibition.[10] |
| EPZ015666 | MLL-rearranged AML | 150 mg/kg, p.o., BID | Significant delay in disease progression and increased survival.[11] |
| EPZ015666 | HTLV-1 transformed T-cells | 25 or 50 mg/kg | Increased survival and reduced tumor burden.[12] |
Mandatory Visualization
PRMT5 Signaling Pathway and Inhibition
Caption: PRMT5 signaling and points of inhibition.
Experimental Workflow for In Vitro Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRMT5 Inhibitors: GSK591 vs. LLY-283
A Detailed Examination of Two Potent and Selective PRMT5 Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases due to its central role in regulating gene expression, RNA splicing, and signal transduction. Two of the most widely used and well-characterized small molecule inhibitors of PRMT5 are GSK591 and LLY-283. While both compounds potently and selectively inhibit PRMT5, they do so through distinct mechanisms of action, leading to differences in their biochemical and cellular profiles. This guide provides a comprehensive comparison of this compound and LLY-283, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and LLY-283 lies in their mechanism of inhibiting the PRMT5/MEP50 complex. PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues on substrate proteins.
This compound is a substrate-competitive inhibitor .[1][2] It binds to the substrate-binding pocket of PRMT5, preventing the enzyme from engaging with its protein substrates, such as histones and spliceosomal proteins.[3]
LLY-283 , in contrast, is a cofactor-competitive inhibitor .[1][4] It targets the SAM binding pocket of PRMT5, effectively blocking the binding of the essential methyl donor and thereby preventing the methyltransferase reaction from occurring.[3][4] This SAM-competitive nature is a key differentiator in its mode of action.[4]
dot
Caption: Distinct binding modes of this compound and LLY-283 to the PRMT5/MEP50 complex.
Potency and Selectivity: A Quantitative Comparison
Both this compound and LLY-283 are highly potent inhibitors of PRMT5 with low nanomolar activity in both biochemical and cellular assays.
| Inhibitor | Target | Assay Type | IC50/EC50 | Reference |
| This compound | PRMT5 | Biochemical (in vitro) | 4 nM, 11 nM | [5][6] |
| PRMT5 | Cellular (Z-138 cells) | 56 nM | [5][6] | |
| LLY-283 | PRMT5 | Biochemical (in vitro) | 22 ± 3 nM | [4] |
| PRMT5 | Cellular (MCF7 cells) | 25 ± 1 nM | [4] |
In terms of selectivity, both compounds exhibit high specificity for PRMT5 over other methyltransferases.
This compound has been shown to be selective for PRMT5 at concentrations up to 50 µM against a panel of other methyltransferases.[5][6]
LLY-283 also demonstrates remarkable selectivity for PRMT5, with minimal inhibition of a panel of 32 other methyltransferases at concentrations of 1 and 10 µM.[4] The direct comparison in the same study highlights its specificity, even against other closely related arginine methyltransferases like PRMT7 and Type I PRMTs such as PRMT4 and PRMT6.[4]
PRMT5 Signaling Pathways
PRMT5 plays a multifaceted role in cellular regulation. Its inhibition by this compound or LLY-283 can impact several key signaling pathways.
dot
Caption: Overview of PRMT5's role in key cellular processes and its inhibition.
Experimental Protocols
To aid in the experimental comparison of this compound and LLY-283, detailed protocols for key assays are provided below.
In Vitro PRMT5 Biochemical Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., residues 1-21) or full-length histone H4
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound and LLY-283 stock solutions (in DMSO)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone substrate.
-
Add varying concentrations of this compound, LLY-283, or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
dot
Caption: Workflow for the in vitro radioactive PRMT5 inhibition assay.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the ability of the inhibitors to block PRMT5 activity within cells by measuring the levels of symmetric dimethylation on a known substrate, SmB/B'.
Materials:
-
Cell line of interest (e.g., MCF7, Z-138)
-
This compound and LLY-283
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethylarginine (SDMA) motif antibody (e.g., Abcam ab412)
-
Anti-SmB/B' antibody (as a loading control for the specific substrate)
-
Anti-GAPDH or β-actin antibody (as a general loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, LLY-283, or DMSO for 24-72 hours.
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-SmB/B' and a loading control antibody.
-
Quantify the band intensities to determine the reduction in SDMA levels relative to the total SmB/B' and loading control.
dot
Caption: Step-by-step workflow for assessing cellular PRMT5 activity via western blot.
Mdm4 Alternative Splicing qPCR Assay
PRMT5 inhibition is known to affect the alternative splicing of certain pre-mRNAs, including that of the p53 regulator, Mdm4. Inhibition of PRMT5 leads to the skipping of exon 6 in the Mdm4 transcript.[4] This can be quantified using RT-qPCR with primers specifically designed to detect the full-length (exon 6-containing) and the exon 6-skipped splice variants.
Materials:
-
Cells treated with this compound, LLY-283, or DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for mouse Mdm4 (example sequences):
-
Forward Primer (in Exon 5): 5'-AGAGCACCTGGTGGCTTGAG-3'
-
Reverse Primer (in Exon 7): 5'-TCCAGGGCAATATCAGGAAGG-3' (This primer will amplify both isoforms, but the product sizes will differ)
-
Alternatively, for specific detection:
-
Full-length (Exon 5-6 junction): Design a forward primer spanning the exon 5-6 junction.
-
Exon 6 skipped (Exon 5-7 junction): Design a forward primer spanning the exon 5-7 junction.
-
-
Reference gene primers (e.g., Gapdh)
-
Procedure:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and the Mdm4 primers.
-
Run a melting curve analysis to ensure primer specificity.
-
Calculate the relative expression of the exon 6-skipped isoform compared to the full-length isoform, or the total Mdm4 expression normalized to a reference gene.
-
The ratio of the exon 6-skipped to the full-length transcript will indicate the effect of the inhibitors on Mdm4 splicing.
Conclusion
This compound and LLY-283 are both indispensable tools for studying the biology of PRMT5. Their distinct mechanisms of action, with this compound being substrate-competitive and LLY-283 being SAM-competitive, offer researchers different approaches to probe PRMT5 function. The choice between these inhibitors may depend on the specific research question and experimental context. The detailed protocols provided in this guide will enable a robust and direct comparison of their effects, ultimately contributing to a deeper understanding of PRMT5's role in health and disease and facilitating the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
Comparative Guide: Validating GSK591 Effects with PRMT5 shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two essential methodologies for studying the function of Protein Arginine Methyltransferase 5 (PRMT5): pharmacological inhibition using GSK591 and genetic knockdown via short hairpin RNA (shRNA). Understanding the nuances of each approach is critical for validating on-target effects and accurately interpreting experimental outcomes in cancer research and drug development.
Introduction to PRMT5, this compound, and shRNA Validation
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and cell cycle progression.[2][4][5] Due to its frequent overexpression in various cancers and its correlation with poor prognosis, PRMT5 has emerged as a significant therapeutic target.[6][7]
This compound (also known as EPZ015866) is a potent and selective small molecule inhibitor of PRMT5.[8][9] It acts by directly binding to the enzyme's active site, preventing the methylation of its substrates.[8] In contrast, shRNA (short hairpin RNA) operates at the genetic level. When introduced into a cell, shRNA is processed into small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to degrade PRMT5 messenger RNA (mRNA).[10] This prevents the synthesis of the PRMT5 protein, effectively reducing its total cellular level.
The core principle of validation is to demonstrate that the biological effects observed with a chemical inhibitor like this compound are genuinely due to the inhibition of the intended target, PRMT5. By comparing the inhibitor's effects to those of a specific genetic knockdown, researchers can confirm on-target activity and rule out potential off-target effects of the compound.
Comparative Data Summary
The following tables summarize quantitative data from studies comparing the effects of this compound treatment and PRMT5 shRNA knockdown across various cancer cell lines.
Table 1: Effect on Cell Proliferation and Viability
| Parameter | This compound Treatment | PRMT5 shRNA Knockdown | Cell Line(s) | Reference(s) |
| Cell Viability | IC50 = 11 nM (biochemical assay) | Significant decrease in proliferation | Z-138, HepG2, Bel-7404 | [8][11] |
| EC50 = 56 nM (in-cell assay) | ~70% reduction in PRMT5 expression leads to significant growth inhibition | Z-138, SW780 | [8][12] | |
| Colony Formation | Significant inhibition | Significant decrease in colony numbers | HepG2, Bel-7404 | [11] |
| Tumor Growth (in vivo) | Reduced tumor progression | Suppressed laryngeal cancer metastasis | Lung Cancer models, Laryngeal Cancer models | [13][14] |
Table 2: Effect on Cell Cycle and Apoptosis
| Parameter | This compound Treatment | PRMT5 shRNA Knockdown | Cell Line(s) | Reference(s) |
| Cell Cycle | G1 phase arrest | Increased cell population in G1 phase | Lung Cancer, HCC cells | [6][11] |
| Apoptosis | Enhanced resveratrol-induced apoptosis | Enhanced apoptosis and chemosensitivity | A549, ASTC-a-1 | [15] |
| Increased cleaved caspase 3 and PARP | Downregulation of anti-apoptotic genes | A549, ASTC-a-1 | [15] | |
| Pyroptosis | Increased CASP1 expression at 5 µM | Enhanced cell pyroptosis | NCI-H929, U266 (Multiple Myeloma) | [16] |
Table 3: Effect on Molecular Targets and Pathways
| Parameter | This compound Treatment | PRMT5 shRNA Knockdown | Cell Line(s) | Reference(s) |
| Target Methylation | Complete ablation of H4R3me2s and SmD3 methylation at 500nM | Significant reduction in global symmetric dimethylarginine (sDMA) levels | A549 | [7] |
| Downstream Effectors | Decreased p-AKT, Cyclin D1, Cyclin E1 | Decreased Cyclin D1, β-catenin expression | Lung Cancer, HCC cells | [6][11][15] |
| Downregulation of AKT/GSK3β signaling | Decreased levels of active p-AKT and inactive p-GSK3β | Lymphoma, Lung Cancer | [15][17] | |
| Gene Expression | Upregulation of CD274 (PD-L1) | Upregulation of CD274 (PD-L1) | Lung Cancer | [13] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
PRMT5 regulates multiple oncogenic signaling pathways. Its inhibition, either by this compound or shRNA, leads to the disruption of these pathways, resulting in decreased cancer cell proliferation and survival. Key pathways include the AKT/GSK3β and WNT/β-catenin axes, which control the expression of critical cell cycle regulators like Cyclin D1.[6][17]
Comparative Experimental Workflow
Validating this compound's on-target effects involves parallel experiments where cancer cells are either treated with the inhibitor or transduced with PRMT5-targeting shRNA. The outcomes are then compared against appropriate controls.
Logical Framework for On-Target Validation
The concordance of phenotypes resulting from both pharmacological and genetic inhibition provides strong evidence that the observed effects of this compound are mediated through its intended target, PRMT5.
Detailed Experimental Protocols
Protocol 1: PRMT5 Inhibition with this compound
-
Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in 6-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight in complete medium (e.g., RPMI + 10% FBS).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the medium in each well with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72-120 hours). Refresh the medium with the compound every 48-72 hours if necessary.
-
Endpoint Analysis: Harvest cells for downstream analysis such as Western Blot, cell viability assays, or flow cytometry.
Protocol 2: PRMT5 Knockdown using Lentiviral shRNA
-
Lentivirus Production: Co-transfect HEK293T cells with a lentiviral vector encoding PRMT5-targeting shRNA (or a non-targeting scramble control) and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed target cancer cells (e.g., A549) and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection: After 48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin, 2 µg/mL) to select for successfully transduced cells. Maintain selection for 5-7 days until non-transduced control cells are eliminated.
-
Knockdown Validation: Expand the stable cell lines. Validate the efficiency of PRMT5 knockdown at both the mRNA (RT-qPCR) and protein (Western Blot) levels.[12]
-
Functional Assays: Use the validated PRMT5 knockdown and scramble control cell lines for functional experiments, running them in parallel with this compound-treated cells.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-PRMT5, anti-p-AKT, anti-Cyclin D1, anti-H4R3me2s, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Protocol 4: Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Treatment: Treat cells with varying concentrations of this compound or use the stable shRNA cell lines.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GSK591 Specificity: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapies, ensuring a small molecule inhibitor acts specifically on its intended target is paramount. This guide provides a comprehensive framework for designing and executing rescue experiments to unequivocally validate the on-target activity of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By comparing this compound with an alternative PRMT5 inhibitor, LLY-283, and employing genetic rescue techniques, researchers can confidently attribute observed cellular phenotypes to the inhibition of PRMT5.
Introduction to this compound and PRMT5
This compound is a chemical probe that potently and selectively inhibits PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, mRNA splicing, cell cycle progression, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it an attractive therapeutic target.
To rigorously demonstrate that the biological effects of this compound are a direct consequence of PRMT5 inhibition, a rescue experiment is the gold standard. This involves restoring PRMT5 activity in the presence of the inhibitor and observing a reversal of the phenotype.
Comparative Analysis of PRMT5 Inhibitors
A critical aspect of target validation is comparing the compound of interest with other well-characterized inhibitors that have a different chemical scaffold but act on the same target. LLY-283 is another potent and selective PRMT5 inhibitor that serves as an excellent comparator for this compound.[3]
| Inhibitor | Mechanism of Action | Target | Biochemical IC50 | Cellular EC50 (SmD3 methylation) |
| This compound | Substrate-competitive | PRMT5/MEP50 complex | ~11 nM | ~56 nM in Z-138 cells |
| LLY-283 | SAM-competitive | PRMT5 | ~22 nM | ~25 nM in MCF7 cells |
Table 1: Comparison of this compound and LLY-283. This table summarizes the key characteristics of the two PRMT5 inhibitors. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are approximate and can vary depending on the assay conditions and cell line used.
Experimental Protocols
Key Experiment: Genetic Rescue of this compound-Induced Phenotype
This protocol outlines a method to rescue a this compound-induced phenotype, such as cell cycle arrest or apoptosis, by expressing an siRNA-resistant form of PRMT5.
1. Materials:
-
This compound
-
LLY-283 (for comparison)
-
SGC2096 (inactive control for this compound)
-
Cancer cell line sensitive to PRMT5 inhibition (e.g., MCF7, A549, or a relevant glioblastoma stem cell line)
-
siRNA targeting the 3'-UTR of human PRMT5
-
Non-targeting control siRNA
-
Expression vector containing siRNA-resistant wild-type human PRMT5 (lacking the 3'-UTR targeted by the siRNA)
-
Expression vector containing a catalytically inactive PRMT5 mutant (as a negative control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Standard cell culture reagents and equipment
-
Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for western blotting)
2. Procedure:
Day 1: Cell Seeding
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
Day 2: siRNA Transfection
-
Prepare two sets of tubes for each condition (siPRMT5 and non-targeting control).
-
In the first set of tubes, dilute the siRNAs in Opti-MEM.
-
In the second set of tubes, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
Day 3: Plasmid Transfection (Rescue)
-
24 hours after siRNA transfection, transfect the cells with either the siRNA-resistant wild-type PRMT5 expression vector or the catalytically inactive mutant vector. Use a suitable plasmid transfection reagent according to the manufacturer's protocol.
Day 4: Inhibitor Treatment
-
24 hours after plasmid transfection, treat the cells with this compound, LLY-283, SGC2096, or vehicle (DMSO) at a pre-determined effective concentration.
Day 5-7: Analysis
-
Harvest the cells 24-72 hours after inhibitor treatment.
-
Western Blot Analysis: Confirm the knockdown of endogenous PRMT5 and the expression of the siRNA-resistant PRMT5. Analyze the levels of a PRMT5 substrate, such as symmetrically dimethylated SmB/B' (SDMA), to confirm the inhibition of PRMT5 activity.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability using a CCK-8 assay, apoptosis by Annexin V staining, or cell cycle progression by flow cytometry).
Expected Results
The expected outcomes of a successful rescue experiment are summarized in the table below.
| Condition | Endogenous PRMT5 | Exogenous PRMT5 (WT) | PRMT5 Activity (SDMA levels) | Phenotype (e.g., Cell Viability) |
| Non-targeting siRNA + Vehicle | Present | Absent | High | High |
| Non-targeting siRNA + this compound | Present | Absent | Low | Low |
| siPRMT5 + Vehicle | Absent | Absent | Low | Low |
| siPRMT5 + WT Rescue + Vehicle | Absent | Present | High | High |
| siPRMT5 + WT Rescue + this compound | Absent | Present | High (Rescued) | High (Rescued) |
| siPRMT5 + Inactive Mutant Rescue + this compound | Absent | Present | Low | Low |
Table 2: Expected outcomes of the genetic rescue experiment. A successful rescue is observed when the expression of siRNA-resistant wild-type PRMT5 restores the phenotype in the presence of this compound.
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway and Inhibition.
Caption: Workflow for a Genetic Rescue Experiment.
By following these guidelines and protocols, researchers can generate robust data to definitively confirm the on-target specificity of this compound, strengthening the foundation for its use as a chemical probe and its potential development as a therapeutic agent.
References
SGC2096: The Inactive Control for Validating GSK591-Mediated PRMT5 Inhibition
In the realm of epigenetic research, the specific and validated inhibition of protein arginine methyltransferase 5 (PRMT5) has been a significant area of focus due to its role in various cellular processes and its implications in diseases like cancer. GSK591 has emerged as a potent and selective chemical probe for PRMT5. To ensure that the observed biological effects of this compound are unequivocally due to the inhibition of PRMT5 and not off-target effects, a structurally similar but biologically inactive control molecule is essential. SGC2096 fulfills this critical role as the negative control for this compound.
This compound is a potent inhibitor of PRMT5 with an IC50 of 4 nM.[1] It functions by targeting the S-adenosyl methionine (SAM)-binding pocket of PRMT5, thereby preventing the transfer of methyl groups to its substrate arginine residues on histone and non-histone proteins.[2] This inhibition leads to a reduction in symmetric arginine dimethylation (SDMA), a key post-translational modification in cellular regulation.[3]
Conversely, SGC2096 is an analog of this compound that is inactive against PRMT5 at concentrations up to 10 micromolar.[4] Its structural similarity to this compound allows it to be used in cellular and biochemical assays at the same concentrations as this compound, ensuring that any observed effects with this compound are not due to the shared chemical scaffold but rather the specific inhibitory activity of this compound against PRMT5.
Comparative Analysis of this compound and SGC2096
The following table summarizes the key characteristics and experimental data for this compound and its negative control, SGC2096.
| Feature | This compound | SGC2096 | Reference |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | Inactive (up to 10 µM) | [4] |
| IC50 (in vitro) | 4 nM (for PRMT5) | Not applicable | [1] |
| Mechanism of Action | Potent and selective inhibitor of PRMT5 | Inactive analog | [4][5] |
| Effect on SDMA mark | Strong reduction | No effect | [3] |
| Cellular Proliferation (Glioblastoma Stem Cells) | Significant inhibition | No significant effect | [2][6] |
Experimental Protocols
To validate the on-target effects of this compound using SGC2096, researchers typically perform a variety of assays. Below are detailed methodologies for key experiments frequently cited in the literature.
1. Western Blot for Symmetric Dimethylarginine (SDMA) Mark
-
Objective: To assess the inhibition of PRMT5 activity in cells by measuring the levels of a known PRMT5 substrate mark, symmetric dimethylation on SmB/B' protein.
-
Methodology:
-
Culture glioblastoma stem-like cells (GSCs) such as G411, G561, and G583.
-
Treat the cells with 1 µM of this compound, 1 µM of SGC2096, or a DMSO vehicle control for 5 days.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the SDMA mark on SmB/B'.
-
Use a loading control antibody (e.g., beta-actin) to normalize for protein loading.
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Expected Outcome: A significant reduction in the SDMA mark should be observed in cells treated with this compound, while no change is expected in cells treated with SGC2096 or DMSO.[3]
2. Cell Proliferation Assay
-
Objective: To determine the effect of PRMT5 inhibition on cell growth.
-
Methodology:
-
Seed GSC lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound (e.g., 3 nM to 30 µM) and SGC2096 at a fixed high concentration (e.g., 1 µM).
-
Culture the cells for 9-12 days, until the control wells are confluent.
-
Measure cell confluence or viability using a suitable method, such as high-throughput live-cell imaging or a colorimetric assay (e.g., MTT or PrestoBlue).
-
Calculate the percentage of confluence or viability relative to the vehicle control.
-
-
Expected Outcome: this compound is expected to inhibit cell proliferation in a dose-dependent manner, whereas SGC2096 should have no significant effect on cell growth.[2][6]
3. Mass Spectrometry-based Proteomics
-
Objective: To identify global changes in protein expression and post-translational modifications upon PRMT5 inhibition.
-
Methodology:
-
Culture GSC lines (e.g., G561, G564, G583) and treat them with 1 µM of this compound or 1 µM of SGC2096 for 6 days.[7][8]
-
Lyse the cells in a denaturing urea (B33335) buffer containing protease and phosphatase inhibitors.
-
Digest the extracted proteins into peptides using trypsin.
-
Analyze the desalted peptides by mass spectrometry.
-
Use software such as MaxQuant for peptide identification, protein inference, and label-free quantification.
-
-
Expected Outcome: Comparative analysis of the proteomes from this compound- and SGC2096-treated cells will reveal protein expression changes specifically due to PRMT5 inhibition. This can provide insights into the downstream pathways affected by this compound.[7][8]
Visualizing the Role of SGC2096 in this compound Experiments
The following diagrams illustrate the relationship between the compounds, a typical experimental workflow, and the targeted signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
Cross-Validation of GSK591 Results with Genetic Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor GSK591 with genetic models for studying the function of Protein Arginine Methyltransferase 5 (PRMT5). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the cross-validation of findings between these two essential research tools.
This compound is a potent and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[4][5] Both small molecule inhibitors like this compound and genetic tools such as siRNA, shRNA, and CRISPR-Cas9 are employed to probe PRMT5 function. This guide directly compares the outcomes of these methodologies to provide a framework for interpreting and validating experimental results.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following table summarizes quantitative data from studies that have utilized both pharmacological (this compound) and genetic (shRNA-mediated knockdown) approaches to inhibit PRMT5, allowing for a direct comparison of their effects on cellular processes.
| Cell Line | Pharmacological Agent | Concentration / IC50 | Genetic Model | Outcome Measure | Pharmacological Result | Genetic Result | Reference |
| Neuroblastoma (CHLA20, NGP) | This compound | Low nanomolar range | Doxycycline-inducible shRNA against PRMT5 | Cell Viability | Significantly decreased | Significantly impaired | [3] |
| This compound | Dose-dependent | shRNA against PRMT5 | Phospho-AKT (Ser473/Thr308) | Significantly diminished | Reproduced the findings of this compound treatment | [3] | |
| This compound | Dose-dependent | shRNA against PRMT5 | EMT Transcription Factors (ZEB, TWIST1, SNAIL) | Decreased expression | Reduced protein levels | [3] | |
| Lung Cancer (NCI-H460) | This compound | 250 nM | shRNA against PRMT5 | PD-L1 Expression | Increased | Increased | [6] |
| This compound | - | shRNA against PRMT5 | STAT1 Expression | Slightly increased | Consistent with this compound inhibition | [6] | |
| Glioblastoma Stem-like Cells (GSCs) | This compound | < 1.5 µM in sensitive lines | - | Inhibition of SDMA expression | Total inhibition in a dose- and time-dependent manner | - | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by PRMT5 inhibition and a typical experimental workflow for cross-validating pharmacological and genetic approaches.
Caption: PRMT5-mediated activation of the AKT signaling pathway.
Caption: Experimental workflow for cross-validating this compound and genetic models.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a basis for experimental design and replication.
Western Blotting for PRMT5 and Phospho-AKT
This protocol allows for the assessment of PRMT5 expression and the phosphorylation status of AKT.
Materials:
-
Cancer cell lines
-
This compound or PRMT5 shRNA constructs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% w/v non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-PRMT5, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or induce shRNA expression. Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify band intensities and normalize to the loading control.[4]
Immunofluorescence for Phospho-AKT
This protocol is for visualizing the subcellular localization and levels of phosphorylated AKT.
Materials:
-
Cells grown on coverslips
-
This compound or PRMT5 shRNA constructs
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-AKT (Ser473)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound or induce shRNA expression.
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-phospho-AKT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.[2][7]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H4R3me2s
This protocol is for identifying the genomic regions where the PRMT5-mediated histone mark H4R3me2s is located.
Materials:
-
Cells treated with this compound or with PRMT5 knockdown
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Anti-H4R3me2s antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse cells and sonicate to shear chromatin to fragments of 200-500 bp.
-
Immunoprecipitation: Incubate chromatin with an anti-H4R3me2s antibody overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.
-
Washes: Perform stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the genome and identify enriched regions (peaks).[8][9][10]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Effects of GSK591 and PRMT5 Knockout
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes and a promising therapeutic target in oncology and other diseases.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) on both histone and non-histone proteins, PRMT5 plays a pivotal role in gene expression, RNA splicing, signal transduction, and DNA damage repair.[3][4] Understanding the consequences of its inhibition is paramount for therapeutic development. Two primary methodologies are employed to probe PRMT5 function: pharmacological inhibition using small molecules like GSK591, and genetic ablation through techniques such as CRISPR-Cas9 knockout.
This guide provides an objective comparison of the cellular effects induced by this compound, a potent and selective PRMT5 inhibitor, versus the genetic knockout of the PRMT5 gene. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to illuminate the similarities and distinctions between these approaches, offering a comprehensive resource for researchers investigating PRMT5 biology.
Mechanism of Action: A Tale of Two Interventions
This compound (GSK3203591): The Pharmacological Approach this compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of PRMT5.[5][6] It functions as a competitive inhibitor, binding to the S-adenosylmethionine (SAM) binding pocket of the PRMT5/MEP50 complex.[3] This action prevents the transfer of a methyl group from SAM to PRMT5's protein substrates, leading to a rapid and reversible reduction in global SDMA levels.[6]
PRMT5 Knockout: The Genetic Approach PRMT5 knockout involves the permanent deletion of the PRMT5 gene from the cell's genome, typically using CRISPR-Cas9 technology.[7] This results in the complete and sustained absence of the PRMT5 protein, thereby eliminating all its functions, including both its catalytic (methyltransferase) activity and any potential non-catalytic scaffolding roles.[8] This approach provides a "gold standard" for complete loss-of-function studies.[7]
Quantitative Data Summary: Cellular Effects
The following table summarizes the key cellular consequences observed following treatment with this compound versus PRMT5 knockout/knockdown, demonstrating a high degree of concordance between the two methods.
| Cellular Process/Effect | Effect of this compound (Pharmacological Inhibition) | Effect of PRMT5 Knockout/Depletion |
| Global Methylation | Potent reduction in symmetric dimethylarginine (SDMA) levels on substrates like SmB/B' and histones.[6] | Complete absence of SDMA marks; verification of PRMT5 protein loss via Western Blot.[7][9] |
| Cell Proliferation | Significant inhibition of cell growth and viability across various cancer types, including glioblastoma, lung cancer, and neuroblastoma.[1][6][10] | Markedly inhibits cell proliferation in vitro and tumorigenesis in vivo.[8][11][12] |
| Cell Cycle | Induces cell cycle arrest, often at the G1/S transition, by downregulating cyclins D1 and E1.[1] | Represses expression of cell cycle regulatory genes; can lead to cell cycle arrest.[9] |
| Apoptosis & Senescence | Induces apoptosis and cellular senescence in sensitive cell lines.[6][13] | Triggers p53-mediated apoptosis.[14] Loss of PRMT5 leads to upregulation of p53 and its targets.[9] |
| RNA Splicing | Causes widespread disruption of splicing across the transcriptome, leading to intron retention.[6] | Depletion leads to aberrant alternative splicing, particularly in genes related to the mitotic cell cycle.[14] |
| Gene Expression | Alters the expression of hundreds of genes, including repression of tumor suppressors and cell cycle inhibitors.[6][15] | Silences tumor suppressor genes (e.g., ST7, NM23) via histone methylation (H3R8, H4R3).[11] |
| Signaling Pathways | Attenuates AKT phosphorylation and downstream signaling.[10] Can modulate ERK, NF-κB, and TGFβ signaling.[16][17][18] | Modulates multiple pathways; can suppress PI3K-AKT and ERK signaling.[4][11][17] |
| Tumor Growth (In Vivo) | Significantly reduces tumor growth in xenograft models.[8][19] | Knockout inhibits tumorigenesis and reduces tumor volume in xenograft models.[8][12] |
| Immune Modulation | Can increase expression of PD-L1 (CD274) on tumor cells, potentially leading to immune resistance.[19] | Depletion can enhance anti-tumor immunity by altering tumor-intrinsic pathways.[15] |
Signaling Pathways and Experimental Workflow
PRMT5 is a central node in numerous signaling networks that control cell fate. Its inhibition or knockout affects multiple oncogenic pathways. The workflow for comparing pharmacological and genetic inhibition follows a structured approach to ensure robust and comparable results.
Detailed Experimental Protocols
Here we provide methodologies for key experiments used to compare this compound and PRMT5 knockout.
Cell Viability Assay (MTS Assay)
This protocol measures cell proliferation and viability following inhibitor treatment.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[3]
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).[3]
-
Treat the cells with the prepared dilutions and incubate for a desired period (e.g., 72-144 hours).[3]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[3]
-
Western Blotting for SDMA and Signaling Proteins
This protocol assesses the on-target effect of PRMT5 inhibition and its impact on downstream signaling.
-
Procedure:
-
Treat cells with this compound or use PRMT5 knockout cell lysates.
-
Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[3]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[3]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-phospho-AKT, anti-AKT, anti-GAPDH).
-
Wash the membrane three times with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and a digital imager.[3]
-
CRISPR-Cas9 Mediated Knockout of PRMT5
This protocol generates a stable PRMT5 knockout cell line for comparative studies.
-
Procedure:
-
gRNA Design: Design guide RNAs (gRNAs) targeting early exons of the PRMT5 gene to ensure a frameshift mutation.[7]
-
Vector Cloning: Clone the designed gRNAs into a Cas9-expressing vector.[7]
-
Transfection: Deliver the CRISPR-Cas9 constructs into the target cells via transfection or lentiviral transduction.[7]
-
Single-Cell Cloning: Isolate and expand single-cell clones to establish clonal populations.[7]
-
Validation:
-
RNA Sequencing (RNA-seq) for Gene Expression and Splicing Analysis
This protocol provides a global view of transcriptional and post-transcriptional changes.
-
Procedure:
-
Treat three biological replicates of a cell line with this compound or an inactive control for a defined period (e.g., 3 days).[6] For knockout studies, use triplicate cultures of wild-type and PRMT5 KO cells.
-
Extract total RNA from the cells using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the RNA samples.
-
Perform high-throughput sequencing.
-
Data Analysis:
-
Conclusion and Future Directions
The comparison between this compound and PRMT5 knockout reveals a strong correlation in their cellular effects, confirming that the biological consequences of this compound are primarily driven by its on-target inhibition of PRMT5's methyltransferase activity.[7] Both approaches robustly suppress cell proliferation, induce cell cycle arrest and apoptosis, and disrupt key oncogenic signaling pathways.[1][6][7] This concordance provides a powerful validation for PRMT5 as a therapeutic target.
However, subtle differences and experimental considerations exist. Pharmacological inhibition with this compound is acute and reversible, offering temporal control that is crucial for studying dynamic cellular processes and for mimicking a therapeutic scenario. In contrast, genetic knockout represents a chronic and complete loss of the protein, which may lead to compensatory mechanisms or reveal non-catalytic functions of PRMT5 that are not targeted by enzymatic inhibitors.
For researchers, the choice of method depends on the scientific question. Genetic knockout is the definitive tool for validating the on-target dependency of a cellular phenotype. Pharmacological inhibitors like this compound are indispensable for preclinical validation, dose-response studies, and exploring the therapeutic potential of targeting PRMT5's enzymatic function. The consistent and overlapping phenotypes observed with these two orthogonal methods provide a strong rationale for the continued clinical development of PRMT5 inhibitors for the treatment of cancer and other diseases.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 function and targeting in cancer [cell-stress.com]
- 16. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
GSK591: A Comparative Analysis of its Selectivity Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity profile of GSK591, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This document compiles quantitative data on this compound's activity against its primary target and a panel of other methyltransferases, details the experimental methodologies used for these assessments, and provides a visual representation of the relevant biological pathways and experimental workflows.
This compound Selectivity Profile
This compound is a highly potent and selective inhibitor of the PRMT5/MEP50 complex. In various in vitro biochemical assays, this compound has demonstrated IC50 values in the low nanomolar range for PRMT5, with reported figures of 4 nM and 11 nM.[1][2] A key aspect of a chemical probe's utility is its selectivity over other related enzymes. This compound has been profiled against a panel of 20 other protein methyltransferases and showed no significant inhibition at concentrations up to 50 µM, highlighting its remarkable selectivity for PRMT5.
Table 1: Selectivity of this compound Against a Panel of Methyltransferases
| Target | This compound IC50 (nM) |
| PRMT5 | 4 - 11 |
| PRMT1 | >50,000 |
| PRMT3 | >50,000 |
| PRMT6 | >50,000 |
| PRMT7 | >50,000 |
| PRMT8 | >50,000 |
| CARM1 (PRMT4) | >50,000 |
| DOT1L | >50,000 |
| EZH1 | >50,000 |
| EZH2 | >50,000 |
| EHMT1 (GLP) | >50,000 |
| EHMT2 (G9a) | >50,000 |
| NSD1 | >50,000 |
| SETD2 | >50,000 |
| SETD7 | >50,000 |
| SETDB1 | >50,000 |
| SMYD2 | >50,000 |
| SMYD3 | >50,000 |
| SUV39H1 | >50,000 |
| WHSC1 (NSD2) | >50,000 |
| WHSC1L1 (NSD3) | >50,000 |
Data sourced from the Chemical Probes Portal.
Experimental Protocols
The determination of inhibitor potency and selectivity against methyltransferases typically involves biochemical assays that measure the transfer of a methyl group from a donor (usually S-adenosylmethionine, SAM) to a substrate (a peptide or protein). Two common methods are radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Representative Radiometric Methyltransferase Assay Protocol (HotSpot™ Assay)
This method measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a biotinylated peptide or protein substrate.
-
Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. Each well contains the methyltransferase enzyme, the specific peptide or protein substrate, [³H]-SAM, and the test compound (this compound) at varying concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped by the addition of a quenching solution, which typically contains a high concentration of non-radiolabeled SAM.
-
Capture: The biotinylated substrate, now potentially radiolabeled, is captured on a streptavidin-coated filter plate.
-
Washing: The plate is washed to remove unincorporated [³H]-SAM.
-
Detection: A scintillation cocktail is added to the wells, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Data Analysis: The IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Representative Homogeneous Time-Resolved Fluorescence (HTRF) Assay Protocol
This assay is a non-radioactive method that relies on the specific recognition of the methylated substrate by an antibody.
-
Reaction Setup: Similar to the radiometric assay, the reaction is set up in a multi-well plate containing the enzyme, substrate (often a biotinylated peptide), SAM, and the inhibitor.
-
Incubation: The enzymatic reaction is allowed to proceed for a set time at a specific temperature.
-
Detection Reagent Addition: A detection mixture is added, which includes a Europium cryptate-labeled antibody that specifically recognizes the methylated substrate and a streptavidin-allophycocyanin (SA-APC) or other suitable acceptor fluorophore that binds to the biotinylated substrate.
-
FRET Signal Generation: If the substrate is methylated, the antibody binds, bringing the Europium donor and the acceptor fluorophore into close proximity. Excitation of the donor with a laser (e.g., at 337 nm) results in FRET to the acceptor, which then emits light at a longer wavelength (e.g., 665 nm).
-
Signal Measurement: The fluorescence is measured at both the donor and acceptor emission wavelengths. The ratio of the acceptor to donor signal is proportional to the amount of methylated product.
-
Data Analysis: IC50 values are determined by plotting the HTRF signal ratio against the inhibitor concentration.
Signaling Pathways and Off-Target Context
Understanding the biological roles of the primary target and potential off-targets is crucial for interpreting the effects of this compound in cellular and in vivo studies.
PRMT5 Signaling Pathway
PRMT5 is the primary type II protein arginine methyltransferase, responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a critical role in various cellular processes, including:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones (e.g., H4R3, H3R8) can lead to transcriptional repression of tumor suppressor genes.
-
RNA Splicing: PRMT5 methylates components of the spliceosome, influencing pre-mRNA splicing.
-
Signal Transduction: PRMT5 can methylate key signaling proteins, affecting pathways such as the EGFR and AKT pathways.
-
DNA Damage Response: PRMT5 is involved in the regulation of the DNA damage response.
Due to its role in promoting cell proliferation and survival, PRMT5 is a compelling target in oncology.
Caption: Overview of the PRMT5 signaling pathway and its inhibition by this compound.
Overview of Off-Target Methyltransferases
The high selectivity of this compound is significant because other methyltransferases regulate distinct and critical cellular functions. Off-target inhibition could lead to confounding experimental results and potential toxicity. Below is a brief overview of the functions of some of the methyltransferases against which this compound is inactive.
-
PRMT1, PRMT3, PRMT6, CARM1 (PRMT4): These are Type I arginine methyltransferases that catalyze asymmetric dimethylation of arginines, often associated with transcriptional activation.
-
DOT1L: A histone methyltransferase that methylates lysine (B10760008) 79 of histone H3 (H3K79), a mark generally associated with active transcription.
-
EZH1/2: The catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediate the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.
-
SETD2: The sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark associated with transcriptional elongation and DNA repair.
-
SMYD2/3, SETD7: Lysine methyltransferases that act on both histone and non-histone substrates, involved in regulating diverse cellular processes.
The lack of activity of this compound against these enzymes underscores its utility as a specific tool to probe PRMT5 function.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the selectivity of a methyltransferase inhibitor like this compound.
Caption: A generalized workflow for assessing the selectivity of a methyltransferase inhibitor.
References
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of GSK591-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Corroborating High-Throughput Transcriptomic Data with Targeted qPCR Analysis Following Treatment with the PRMT5 Inhibitor, GSK591.
In the realm of epigenetic drug discovery, the validation of high-throughput screening data is paramount to ensure the robustness and reliability of research findings. RNA sequencing (RNA-Seq) offers a comprehensive snapshot of the transcriptome, but targeted validation of key gene expression changes is crucial for advancing our understanding of a compound's mechanism of action. This guide provides a comparative framework for validating RNA-Seq results from studies involving this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using quantitative real-time PCR (qPCR).
This compound: A Targeted Approach to Modulating Gene Expression
This compound is a small molecule inhibitor that specifically targets PRMT5, an enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a critical role in the regulation of gene expression, and its dysregulation is implicated in various cancers. By inhibiting PRMT5, this compound can induce significant changes in the cellular transcriptome, affecting pathways involved in cell cycle progression, apoptosis, and signal transduction.
Comparing High-Throughput and Targeted Gene Expression Analysis
RNA-Seq provides a global, unbiased view of gene expression, allowing for the discovery of novel therapeutic targets and biomarkers. However, the inherent complexities of next-generation sequencing data analysis necessitate orthogonal validation of key findings. qPCR serves as the gold standard for this purpose, offering high sensitivity, specificity, and a wide dynamic range for quantifying the expression of a select number of genes. While RNA-Seq is excellent for hypothesis generation, qPCR is essential for hypothesis testing and confirming the biological significance of observed transcriptomic changes.
Quantitative Comparison of RNA-Seq and qPCR Data
The following table presents a representative dataset illustrating the comparison of gene expression changes identified by RNA-Seq and subsequently validated by qPCR in a hypothetical experiment where cancer cells were treated with this compound. The selected genes are known to be involved in pathways modulated by PRMT5 inhibition.
| Gene | Gene Function | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) |
| CCND1 | Cell Cycle Regulation | -1.85 | -1.79 |
| CCNE1 | Cell Cycle Regulation | -1.52 | -1.48 |
| CDKN1A (p21) | Cell Cycle Arrest | 2.10 | 2.25 |
| CASP1 | Apoptosis/Inflammation | 1.75 | 1.88 |
| ZEB1 | Epithelial-Mesenchymal Transition | -2.30 | -2.21 |
| SNAI1 (Snail) | Epithelial-Mesenchymal Transition | -2.15 | -2.05 |
| CD274 (PD-L1) | Immune Checkpoint | 1.98 | 2.12 |
| IDO1 | Immune Modulation | 1.65 | 1.72 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected high correlation between RNA-Seq and qPCR results. Actual fold changes will vary depending on the experimental system and conditions.
Experimental Protocols
Detailed methodologies for RNA-Seq and subsequent qPCR validation are critical for reproducible and reliable results.
RNA-Seq Protocol
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with either DMSO (vehicle control) or a predetermined concentration of this compound for a specified duration (e.g., 24-72 hours).
-
Harvest cells and immediately process for RNA extraction.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA integrity and quantity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). A high RNA Integrity Number (RIN) is crucial for reliable RNA-Seq results.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the isolated RNA using a suitable kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples to identify significantly up- and down-regulated genes.
-
qPCR Validation Protocol
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of the same total RNA used for RNA-Seq into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Primer Design and Validation:
-
Design qPCR primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based master mix.
-
Perform the qPCR reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green assays) to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound action, the following diagrams are provided.
References
Orthogonal Validation of GSK591-Induced Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with alternative small-molecule inhibitors and genetic knockdown approaches. The supporting experimental data, detailed protocols, and visual pathway diagrams are intended to aid in the orthogonal validation of this compound-induced cellular phenotypes.
Introduction to this compound and PRMT5 Inhibition
This compound is a chemical probe that acts as a potent and selective inhibitor of PRMT5, an enzyme responsible for the symmetric dimethylation of arginine (SDMA) residues on histone and non-histone proteins.[1] This post-translational modification plays a critical role in various cellular processes, including gene transcription, RNA splicing, and cell cycle control. Dysregulation of PRMT5 activity is implicated in numerous cancers, making it a compelling therapeutic target. This compound functions as a substrate-competitive inhibitor of the PRMT5-MEP50 complex, effectively blocking its methyltransferase activity.[2][3] Inhibition of PRMT5 by this compound leads to a reduction in global SDMA levels, resulting in phenotypes such as cell growth inhibition, apoptosis, and senescence in cancer cells.[4][5]
Comparative Analysis of PRMT5 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized PRMT5 inhibitors.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (nM) |
| This compound | Substrate-competitive | PRMT5/MEP50 | 4 |
| LLY-283 | Cofactor-competitive (SAM-competitive) | PRMT5 | 22 |
| EPZ015666 | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 22 |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 5.9 - 19.7 |
Table 2: Cellular Activity of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Potency (IC50/gIC50/EC50) |
| This compound | Z-138 | Mantle Cell Lymphoma | 56 nM (EC50, SmD3 methylation) |
| This compound | Glioblastoma Stem Cells (GSC) | Glioblastoma | Low µM range (EC50) |
| LLY-283 | Glioblastoma Stem Cells (GSC) | Glioblastoma | Low nM range (EC50) |
| EPZ015666 | Z-138 | Mantle Cell Lymphoma | Nanomolar range (IC50) |
| GSK3326595 | Various | Multiple | 7.6 nM to >30 µM (gIC50) |
Orthogonal Validation: Small Molecules vs. Genetic Perturbation
To ensure that the observed phenotypes are a direct result of PRMT5 inhibition, it is crucial to perform orthogonal validation using non-pharmacological methods such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the PRMT5 gene.
Table 3: Phenotypic Comparison of this compound and Genetic Knockdown of PRMT5
| Phenotype | This compound Treatment | PRMT5 siRNA/shRNA Knockdown | PRMT5 CRISPR Knockout |
| Cell Proliferation | Significant inhibition | Significant inhibition[6] | Reduced fitness |
| Cell Cycle | G1 arrest[7] | G1 arrest[6] | G1 arrest[7] |
| Apoptosis | Induction | Induction | Not explicitly stated |
| SDMA Levels | Dose-dependent decrease[8] | Significant reduction | Not explicitly stated |
| Gene Expression | Altered transcriptional profiles[5] | Altered transcriptional profiles[5] | Not explicitly stated |
Studies have demonstrated that the phenotypic effects of this compound treatment, such as inhibition of cell growth and induction of G1 cell cycle arrest, are consistent with those observed following PRMT5 knockdown.[6][7] This concordance provides strong evidence that the cellular effects of this compound are on-target.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the PRMT5 inhibitor (e.g., this compound) in DMSO. Create a serial dilution of the inhibitor in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72-120 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
PRMT5 Knockdown using siRNA
-
Cell Seeding: Seed cells in a suitable format to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute PRMT5-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in the same medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation and Phenotypic Analysis: Verify knockdown efficiency by Western blot or qRT-PCR for PRMT5. Proceed with the desired phenotypic assays.
PRMT5 Knockout using CRISPR-Cas9
-
gRNA Design and Cloning: Design and clone PRMT5-specific guide RNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cells.
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockout: Isolate single-cell clones and validate PRMT5 knockout by Western blot and sequencing of the target genomic locus.
-
Phenotypic Analysis: Expand knockout clones and perform phenotypic assays in parallel with control cells.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Anti-Proliferative Power: A Comparative Analysis of GSK591 and Other Epigenetic Modulators
For researchers and professionals in the field of drug development, understanding the nuanced differences between novel therapeutic compounds is paramount. This guide provides a detailed comparison of the anti-proliferative effects of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other notable epigenetic-targeting drugs. This analysis is supported by experimental data, detailed protocols, and pathway visualizations to offer a comprehensive resource for informed decision-making in cancer research.
This compound has emerged as a significant tool in oncology research due to its targeted inhibition of PRMT5, an enzyme frequently overexpressed in various cancers and implicated in tumor cell proliferation and survival.[1] This guide will compare the efficacy of this compound against another PRMT5 inhibitor, LLY-283, and a well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1, to provide a broader perspective on their anti-proliferative capabilities.
Comparative Anti-Proliferative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts across a range of cancer cell lines. These values, collated from multiple studies, are indicative of the drug's potency in inhibiting cell proliferation. Lower IC50 values denote higher potency.
| Drug | Target | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound | PRMT5 | A549 | Lung Cancer | ~1.0 | CCK-8 | [2] |
| This compound | PRMT5 | H1299 | Lung Cancer | ~1.0 | CCK-8 | [2] |
| This compound | PRMT5 | GSC Lines (average) | Glioblastoma | 0.1 - 1.0 | Confluence | |
| LLY-283 | PRMT5 | A375 | Melanoma | 0.037 | Cell Proliferation | [3] |
| LLY-283 | PRMT5 | MCF7 | Breast Cancer | 0.025 | Cell Proliferation | [4] |
| LLY-283 | PRMT5 | GSC Lines (average) | Glioblastoma | 0.01 - 0.19 | Confluence | |
| JQ1 | BET Bromodomains | H1975 | Lung Cancer | < 5.0 | Cell Viability | [5] |
| JQ1 | BET Bromodomains | MCF7 | Breast Cancer | 0.168 | MTT | [6] |
| JQ1 | BET Bromodomains | A2780 | Ovarian Cancer | 0.41 | Cell Viability | [7] |
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. However, the data suggests that both PRMT5 inhibitors, this compound and LLY-283, demonstrate potent anti-proliferative effects, with LLY-283 showing activity in the nanomolar range in several cell lines.[3][4] JQ1 also exhibits significant anti-proliferative activity, albeit generally in the sub-micromolar to low micromolar range.[5][6][7]
Mechanisms of Action: Signaling Pathways
The anti-proliferative effects of these drugs stem from their distinct mechanisms of action, which involve the modulation of critical signaling pathways that control cell growth and survival.
This compound and LLY-283: Targeting the PRMT5 Pathway
This compound and LLY-283 are both inhibitors of PRMT5, a key enzyme that symmetrically dimethylates arginine residues on histone and non-histone proteins. The inhibition of PRMT5 leads to a cascade of downstream effects, including the suppression of oncogenic pathways and the activation of tumor suppressor genes.[1] One of the key mechanisms involves the regulation of the cell cycle. By inhibiting PRMT5, this compound has been shown to downregulate the expression of cyclin D1 and cyclin E1, proteins crucial for cell cycle progression.[2] Furthermore, PRMT5 inhibition can impact the AKT/GSK3β signaling pathway, which is central to cell survival and proliferation.[8]
Caption: PRMT5 inhibition by this compound and LLY-283 disrupts oncogenic signaling.
JQ1: Targeting the BET Pathway
JQ1 functions by inhibiting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are "readers" of histone acetylation marks.[9] These proteins play a critical role in transcriptional activation by recruiting the transcriptional machinery to chromatin. By displacing BET proteins from chromatin, JQ1 effectively downregulates the expression of key oncogenes, most notably MYC, a master regulator of cell proliferation and survival.[9][10] This leads to cell cycle arrest and apoptosis in various cancer models.[11]
Caption: JQ1 inhibits BET proteins, leading to the downregulation of oncogenes like MYC.
Experimental Protocols
The anti-proliferative effects of these compounds are typically assessed using cell viability and proliferation assays. The following are detailed methodologies for two commonly used assays.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, LLY-283, JQ1) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTT Assay
The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. This insoluble formazan is then solubilized, and the concentration is determined by spectrophotometry.
Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Follow the same procedure as for the CCK-8 assay.
-
Drug Treatment: Follow the same procedure as for the CCK-8 assay.
-
Incubation: Follow the same procedure as for the CCK-8 assay.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution and then measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the cell viability and IC50 values as described for the CCK-8 assay.
Conclusion
This compound, as a specific PRMT5 inhibitor, demonstrates significant anti-proliferative effects across various cancer cell lines. When compared to another PRMT5 inhibitor, LLY-283, both show high potency, with LLY-283 often exhibiting activity at lower nanomolar concentrations. In comparison to the BET inhibitor JQ1, which targets a different epigenetic mechanism, all three compounds represent promising avenues for cancer therapy. The choice of inhibitor will likely depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the potential for combination therapies. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers to further investigate and harness the therapeutic potential of these epigenetic modulators.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 10. onclive.com [onclive.com]
- 11. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK591 IC50 Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro potency of the PRMT5 inhibitor, GSK591.
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) of this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), across a variety of cancer cell lines. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate understanding and replication of key experiments.
Introduction to this compound
This compound (also known as EPZ015666 or GSK3203591) is a chemical probe that acts as a potent and selective inhibitor of PRMT5.[1] PRMT5 is a type II protein arginine methyltransferase that plays a critical role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3] Overexpression of PRMT5 has been implicated in numerous cancers, making it an attractive therapeutic target.[2][3] this compound serves as a crucial tool for investigating the biological functions of PRMT5 and evaluating its therapeutic potential in oncology.
Data Presentation: this compound Growth Inhibition (gIC50) in Various Cancer Cell Lines
The anti-proliferative activity of this compound has been extensively profiled across a large panel of human cancer cell lines. The following table summarizes the growth IC50 (gIC50) values, representing the concentration of this compound required to inhibit 50% of cell growth. The data reveals a wide range of sensitivities to PRMT5 inhibition, with lymphoma, breast cancer, and acute myeloid leukemia cell lines being among the most responsive.[1]
| Cell Line | Cancer Type | gIC50 (nM) of this compound (GSK3203591) |
| Z-138 | Mantle Cell Lymphoma | 7.6 |
| MAVER-1 | Mantle Cell Lymphoma | 11.5 |
| GRANTA-519 | Mantle Cell Lymphoma | 12.1 |
| JEKO-1 | Mantle Cell Lymphoma | 14.7 |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma | 18.2 |
| OCI-LY19 | Diffuse Large B-Cell Lymphoma | 30.6 |
| MOLM-13 | Acute Myeloid Leukemia | 22.8 |
| MV-4-11 | Acute Myeloid Leukemia | 39.5 |
| EFM-19 | Breast Cancer | 2.5 |
| BT-474 | Breast Cancer | 18.6 |
| CAMA-1 | Breast Cancer | 23.9 |
| ZR-75-1 | Breast Cancer | 29.2 |
| HCT 116 | Colorectal Carcinoma | 114.3 |
| SW48 | Colorectal Carcinoma | 211.7 |
| A549 | Lung Carcinoma | 179.9 |
| NCI-H460 | Lung Carcinoma | 230.1 |
| PANC-1 | Pancreatic Cancer | 363.3 |
| MIA PaCa-2 | Pancreatic Cancer | 425.1 |
| 5637 | Bladder Cancer | 143 |
Data sourced from Gerhart et al., 2018, Supplementary Table 1 & 3, and MedchemExpress product page citing the same study.[1][4] The gIC50 values were determined following a 6 or 10-day incubation period.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a compound. Below is a representative protocol for determining the gIC50 of this compound using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay, which was utilized in the primary data source.
Protocol: Determination of gIC50 using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well, optimized for each cell line) in the appropriate culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled microplate suitable for luminescence readings.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of desired concentrations (e.g., a 10-point curve from 10 µM to 0.5 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 6 to 10 days) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average luminescence value of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway targeted by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway affected by this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of the PRMT5/MEP50 complex. This inhibition leads to a global reduction in symmetric arginine dimethylation on histone and non-histone proteins. A key consequence of PRMT5 inhibition is the alteration of pre-mRNA splicing. Specifically, it induces the alternative splicing of MDM4, a critical negative regulator of the tumor suppressor p53. This shifts the balance from the full-length, anti-apoptotic MDM4 isoform (MDM4-FL) to a shorter, pro-apoptotic isoform (MDM4-S). The reduction in MDM4-FL releases p53 from inhibition, leading to its activation, induction of downstream targets like p21, and subsequent cell cycle arrest and apoptosis. Additionally, PRMT5 inhibition has been shown to impair the PI3K/Akt signaling pathway, further contributing to the suppression of cancer cell growth and survival.
References
Synergistic Effects of GSK591 with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising agent in oncology. This guide provides a comprehensive comparison of the synergistic effects of this compound with other major cancer therapies, supported by preclinical experimental data.
This compound in Combination with Anti-PD-L1 Immunotherapy
The combination of PRMT5 inhibition with immune checkpoint blockade, particularly targeting the PD-1/PD-L1 axis, has shown significant promise in preclinical models of non-small cell lung cancer (NSCLC). The primary mechanism of this synergy involves the this compound-induced upregulation of PD-L1 on tumor cells, rendering them more susceptible to anti-PD-L1 therapy.[1][2]
Quantitative Data Summary: In Vivo Efficacy in a Lewis Lung Carcinoma (LLC) Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 12 | Mean Tumor Weight (g) at Day 12 |
| Vehicle | ~1500 | ~1.5 |
| This compound (50 mg/kg) | ~750 | ~0.8 |
| Anti-PD-L1 | ~1400 | ~1.4 |
| This compound + Anti-PD-L1 | ~250 | ~0.3 |
Data extrapolated from graphical representations in the cited study.[1]
Mechanism of Synergy
This compound treatment leads to an increase in the expression of PD-L1 on lung cancer cells. This is thought to be a double-edged sword: while it may promote immune evasion when this compound is used as a monotherapy, it creates a vulnerability that can be exploited by anti-PD-L1 antibodies. The combination therapy results in a more robust anti-tumor immune response, characterized by increased infiltration of CD8+ T cells into the tumor microenvironment.[1][2]
This compound in Combination with PARP Inhibitors
The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors has demonstrated synergistic effects in preclinical models of breast and non-small cell lung cancer.[3] The rationale for this synergy lies in the concept of synthetic lethality, where the inhibition of two key DNA damage repair pathways leads to cancer cell death.
Quantitative Data Summary: Cell Viability in Breast Cancer Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Synergy Level |
| MDA-MB-231 (TNBC) | This compound + Olaparib | < 1 | Synergistic |
| MDA-MB-436 (TNBC) | This compound + Olaparib | < 1 | Synergistic |
| HCC1937 (TNBC) | This compound + Olaparib | < 1 | Synergistic |
| MCF7 (ER+) | This compound + Olaparib | < 1 | Synergistic |
Combination Index (CI) values less than 1 indicate synergy. Specific CI values vary depending on the drug concentrations and cell line.[4][5]
Mechanism of Synergy
PRMT5 is involved in the regulation of DNA damage response (DDR) pathways. Inhibition of PRMT5 by this compound can impair homologous recombination (HR), a critical pathway for repairing double-strand DNA breaks. This creates a dependency on other DNA repair mechanisms, such as those involving PARP. Consequently, the combination of a PRMT5 inhibitor and a PARP inhibitor leads to a synthetic lethal interaction, resulting in increased DNA damage and apoptosis in cancer cells.[3][6]
This compound in Combination with Chemotherapy (Cisplatin)
The potentiation of chemotherapy by this compound has been observed in triple-negative breast cancer (TNBC) models. The combination of this compound with the DNA-damaging agent cisplatin (B142131) results in a synergistic anti-proliferative effect.
Quantitative Data Summary: Synergy in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Synergy Level |
| A549 (Lung) | This compound analog (AMI-1) + Cisplatin | 0.6 - 0.9 | Synergistic |
Combination Index (CI) values less than 1 indicate synergy.[7]
Mechanism of Synergy
The precise mechanism of synergy between this compound and cisplatin is still under investigation. However, it is hypothesized that by inhibiting PRMT5, this compound may sensitize cancer cells to the DNA-damaging effects of cisplatin. PRMT5 has been implicated in DNA repair pathways, and its inhibition may lead to an accumulation of DNA damage induced by cisplatin, ultimately triggering apoptosis.[8]
This compound in Combination with AKT Inhibitors
Preclinical evidence suggests a potential synergistic interaction between this compound and AKT inhibitors in neuroblastoma. This compound has been shown to suppress the phosphorylation of AKT, a key signaling node for cell survival and proliferation.[9]
Quantitative Data Summary: Effect on Neuroblastoma Cell Viability
While direct combination studies with quantitative synergy analysis are emerging, individual agent effects provide a strong rationale for this combination.
| Cell Line | Treatment | Effect |
| CHLA20, NGP, SK-N-BE(2) | This compound (nM range) | Decreased cell viability[9] |
| Neuroblastoma cells | AKT inhibitor | Decreased cell viability[10][11][12] |
Mechanism of Synergy
PRMT5 can methylate and activate AKT, promoting downstream signaling pathways that drive tumor growth and metastasis. By inhibiting PRMT5, this compound reduces AKT phosphorylation and its downstream effects. Combining this compound with a direct AKT inhibitor could therefore lead to a more complete shutdown of this critical survival pathway, resulting in enhanced anti-tumor activity.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with other therapies on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the combination drug, or the combination of both at various ratios. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Synergy is determined by calculating the Combination Index (CI) using software such as CompuSyn, where CI < 1 indicates synergy.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound combination therapies on tumor growth.
Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., Lewis Lung Carcinoma) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, combination drug, this compound + combination drug).
-
Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., this compound at 50 mg/kg daily via intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after 12-21 days), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the different treatment groups to assess the anti-tumor efficacy of the combination therapy.
References
- 1. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib synergy screen reveals Exemestane induces replication stress in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olaparib synergy screen reveals Exemestane induces replication stress in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Functional Activity of AKT Has Efficacy against Aggressive Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective elimination of neuroblastoma cells by synergistic effect of Akt kinase inhibitor and tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective elimination of neuroblastoma cells by synergistic effect of Akt kinase inhibitor and tetrathiomolybdate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GSK591: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for GSK591, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these guidelines is essential for minimizing risks and maintaining a secure research environment.
This compound should be regarded as a hazardous material until comprehensive safety information becomes available.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing, and ensure thorough washing after handling.[1] For complete safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier to their institution.[1]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for its safe handling and storage.
| Property | Value |
| Synonyms | EPZ015866, GSK3203591[1][2][3] |
| Molecular Formula | C₂₂H₂₈N₄O₂[2] |
| Molecular Weight | 380.5 g/mol [2] |
| Appearance | Crystalline solid[1], white to beige powder[4] |
| Solubility | Soluble in DMSO (≥38 mg/mL), Ethanol (≥15.4 mg/mL).[5] Insoluble in water.[3][5] |
| Storage Temperature | 2-8°C[4][5] or -20°C[1][2] |
| Stability | ≥ 4 years when stored at -20°C[2] |
| Hazard Classification | WGK 3 (hazardous for water)[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals. Institutional and local regulations must always be followed.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.
-
Uncontaminated this compound: Pure, unused this compound powder should be treated as hazardous chemical waste.
-
Contaminated Solid Waste: This category includes items such as gloves, pipette tips, bench paper, and empty vials that have come into direct contact with this compound. These should be collected separately as solid hazardous waste.
-
Contaminated Liquid Waste: This includes solutions containing this compound, such as stock solutions (e.g., dissolved in DMSO) and experimental media. This waste stream must be collected as liquid hazardous waste.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Ensure the container is compatible with the solvents used (e.g., DMSO).
-
Do not mix incompatible waste streams.
-
Step 3: Labeling of Waste Containers
Proper labeling is crucial for the safety of all personnel and for compliant disposal.
-
Clearly label all waste containers with "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents or other chemicals present.
-
Indicate the approximate concentrations and volumes.
-
Include the date when the waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Use secondary containment to prevent spills.
Step 5: Disposal and Removal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Workflow and Disposal Decision Making
The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.
References
Navigating the Safe Handling of GSK591: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of GSK591, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research. This document aims to be a preferred resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.
Essential Safety and Handling
This compound should be handled with caution as its full toxicological properties may not be fully known. The following are key safety recommendations. Always consult the Safety Data Sheet (SDS) provided by your supplier for complete and detailed information.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound.
| Protection Type | Recommended PPE | Specifications and Usage Guidelines |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | A fume hood is required for handling the solid compound or when preparing stock solutions. |
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in a well-ventilated space, preferably a chemical fume hood.
-
Handling the Solid Compound : this compound is typically supplied as a crystalline solid. Minimize the creation of dust when weighing and handling the powder.
-
Solution Preparation : Solutions should be prepared in a fume hood. This compound is soluble in organic solvents such as DMSO and ethanol.[1] For aqueous buffers, it is sparingly soluble; it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer.[1] Do not store aqueous solutions for more than one day.[1]
-
Storage : Store the solid compound at -20°C for long-term stability (≥ 2 years).[1] Stock solutions in DMSO or other organic solvents should be stored at -80°C and are stable for at least one year.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Unused Compound : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Labware : (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
-
Contaminated PPE : (e.g., gloves, disposable lab coat) Dispose of as hazardous waste.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Biological Activity
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PRMT5) | 4 nM | Cell-free assay | [2] |
| IC₅₀ (PRMT5/MEP50 complex) | 11 nM | In vitro biochemical assay | [3] |
| EC₅₀ (Symmetric Arginine Methylation of SmD3) | 56 nM | Z-138 cells | [3] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 380.48 g/mol | |
| Solubility in DMSO | ≥38 mg/mL | |
| Solubility in Ethanol | ≥15.4 mg/mL | |
| Storage (Solid) | -20°C (≥ 4 years stability) | [4] |
| Storage (Solution in DMSO) | -80°C (1 year stability) | [2] |
Experimental Protocols
Western Blot Analysis for PRMT5 Inhibition
This protocol describes the detection of changes in protein expression and methylation status following treatment with this compound.
-
Cell Treatment : Culture cells (e.g., NCI-H460, HCC827) to the desired confluency. Treat cells with various concentrations of this compound (e.g., 0-250 nM) for a specified period (e.g., 4 days).[5]
-
Cell Lysis : Harvest and lyse the cells in 1x SDS loading buffer.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer : Electrophorese equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[5]
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk in PBST. Incubate the membrane with primary antibodies overnight at 4°C.[5] Recommended primary antibodies include those against PRMT5, symmetric dimethyl arginine (sDMR), and loading controls like β-actin or GAPDH.[5]
-
Secondary Antibody and Detection : Wash the membrane and incubate with a suitable secondary antibody. Detect the protein signals using an appropriate imaging system.[5]
In Vitro Arginine Methylation Assay
This assay is used to determine the direct inhibitory effect of this compound on PRMT5 enzymatic activity.
-
Reaction Setup : In a microcentrifuge tube, combine the substrate (e.g., 0.5-1 µg of histone H4), S-adenosyl-L-[methyl-³H]methionine, and 10X PBS in a total volume of up to 30 µL.[6]
-
Enzyme Addition : Initiate the reaction by adding the recombinant PRMT5/MEP50 complex.[6]
-
Incubation : Incubate the reaction mixture at 30°C for 1-1.5 hours.[6]
-
Reaction Termination : Stop the reaction by adding 6X SDS protein sample loading buffer and heating at 95°C for 5 minutes.[6]
-
Analysis : Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and detect the radiolabeled methylated substrate by autoradiography.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for studying this compound.
References
- 1. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
